molecular formula C12H12BrN3O4 B1344067 1-Boc-3-bromo-5-nitro-1H-indazole CAS No. 473416-22-7

1-Boc-3-bromo-5-nitro-1H-indazole

Cat. No.: B1344067
CAS No.: 473416-22-7
M. Wt: 342.15 g/mol
InChI Key: BWYOEKHPBGLTHI-UHFFFAOYSA-N
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Description

1-Boc-3-bromo-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C12H12BrN3O4 and its molecular weight is 342.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYOEKHPBGLTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: A Key Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 473416-22-7

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of tert-butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate (1-Boc-3-bromo-5-nitro-1H-indazole), a critical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, provide a robust, field-proven synthesis protocol, and explore its strategic applications, particularly in the synthesis of targeted kinase inhibitors.

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and indole, which allows it to effectively interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1][3]

This compound is a particularly valuable building block due to its orthogonal functionalization. The tert-butoxycarbonyl (Boc) group provides stable protection for the N1 position of the indazole ring, while the bromine atom at the C3 position and the nitro group at the C5 position serve as versatile handles for subsequent chemical modifications.[4] This arrangement allows for a controlled, stepwise elaboration of the molecule, making it an ideal starting point for the construction of complex molecular libraries aimed at discovering novel therapeutics.[4] Specifically, the C3-bromo and C5-amino (derived from the nitro group) functionalities are pivotal for creating molecules that target the ATP-binding site of protein kinases, a major class of enzymes implicated in cancer and inflammatory diseases.[5][6]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 473416-22-7[7][8]
Molecular Formula C₁₂H₁₂BrN₃O₄[7][9]
Molecular Weight 342.15 g/mol [7][9]
Appearance Off-white to white solid[10]
Storage Store in refrigerator (2 to 8 °C) under an inert atmosphere[10]

Predicted data from computational models.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process: the bromination of the commercially available 5-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a Boc group. This protocol is designed for high yield and scalability.

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Boc Protection A 5-Nitro-1H-indazole D Reaction at 0-40°C A->D B Bromine (Br₂) B->D C N,N-Dimethylformamide (DMF) C->D E 3-Bromo-5-nitro-1H-indazole D->E F 3-Bromo-5-nitro-1H-indazole E->F Purification & Isolation I Reaction at 0°C to RT F->I G Di-tert-butyl dicarbonate (Boc)₂O G->I H DMAP (cat.), Dichloromethane (DCM) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This procedure is adapted from a patented method, chosen for its high yield and operational simplicity.[10] The electrophilic bromination occurs selectively at the C3 position of the electron-rich indazole ring, which is activated by the pyrazole nitrogen atoms and directed by the existing substituent at C5.

Materials:

  • 5-Nitro-1H-indazole

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 5-nitro-1H-indazole in DMF (approx. 10 mL of DMF per 1 g of indazole) in a three-necked flask equipped with a stirrer and a dropping funnel.[10]

  • Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.[10]

  • Slowly add a solution of bromine (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 0°C.[10]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.[10]

  • Slowly warm the mixture to 35-40°C and maintain this temperature for approximately 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.[10]

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove residual DMF, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole as a solid.[10] A yield of over 90% can be expected.[10]

Step 2: Synthesis of this compound

This is a standard and highly efficient Boc-protection protocol, catalyzed by DMAP. The reaction selectively occurs at the more nucleophilic N1 position of the indazole ring.[11]

Materials:

  • 3-Bromo-5-nitro-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Water, Brine

Procedure:

  • Suspend 3-bromo-5-nitro-1H-indazole in dichloromethane (DCM).

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.[11]

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for synthesizing potent and selective kinase inhibitors.[4] The strategic placement of its functional groups allows for sequential, high-yielding cross-coupling reactions.

  • Suzuki or Stille Coupling at C3: The C3-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a variety of aryl or heteroaryl moieties. This is a common strategy for targeting the "hinge-binding" region of protein kinases.[6]

  • Reduction of Nitro Group: The C5-nitro group can be readily reduced to a primary amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This newly formed aniline moiety is a key attachment point for building the "solvent-front" region of the inhibitor, often via amide bond formation or further cross-coupling reactions.

  • Deprotection and N1 Functionalization: The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) to reveal the N1-H, which can then be alkylated or arylated to further explore the inhibitor's structure-activity relationship (SAR).

This multi-faceted reactivity allows chemists to rapidly generate a library of diverse indazole derivatives for screening against various kinase targets.

Illustrative Signaling Pathway and Inhibitor Action

Many indazole-based drugs, such as Axitinib, function by inhibiting Receptor Tyrosine Kinases (RTKs) like VEGFR, which are crucial for tumor angiogenesis.[5] A novel inhibitor synthesized from our title compound would likely act in a similar manner.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR RAS RAS RTK->RAS Phosphorylates PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation Angiogenesis Survival ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Generalized RTK signaling pathway inhibited by an indazole-based drug.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves, a lab coat, and safety glasses.

  • Inhalation: Avoid breathing dust. May cause irritation to the respiratory tract.

  • Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

  • Fire/Explosion: Avoid mixing with strong oxidizing agents. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its well-defined points of orthogonal reactivity make it an indispensable tool for medicinal chemists engaged in the synthesis of novel heterocyclic compounds, particularly for the development of targeted kinase inhibitors in oncology and other therapeutic areas. The robust synthesis protocol and clear application pathway outlined in this guide provide researchers with the necessary information to confidently incorporate this building block into their drug discovery programs.

References

  • ANHUI SHIHUA HUAGONG CHEMICAL Co Ltd. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. ChemBK. [Link]

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  • Prisun Pharmatech. (n.d.). This compound|473416-22-7. Prisun Pharmatech. [Link]

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  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 96, 117524. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

  • Aguilera-Venegas, B., et al. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Pozo-Martínez, J., et al. (2023). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 28(20), 7111. [Link]

Sources

1-Boc-3-bromo-5-nitro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate (this compound), a pivotal intermediate in modern medicinal chemistry. We will delve into the fundamental properties of this compound, provide a detailed, field-proven synthesis protocol, and explore its strategic applications in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, which can be considered a bioisostere of indole, allows it to form crucial hydrogen bond donor and acceptor interactions with biological targets.[2] This mimicry is particularly effective in the design of protein kinase inhibitors, where the indazole core can engage with the hinge region of the ATP-binding site.[2] Marketed drugs such as Axitinib (a kinase inhibitor) and Granisetron (a 5-HT3 antagonist) feature the indazole core, underscoring its therapeutic relevance.[1][2] The strategic functionalization of the indazole scaffold is therefore a cornerstone of many drug discovery programs.

Core Compound Profile: this compound

This compound is a specifically engineered derivative designed for maximum synthetic utility. Each functional group serves a distinct and critical purpose:

  • Indazole Core : Provides the foundational pharmacophore for biological target engagement.

  • tert-Butoxycarbonyl (Boc) Group : A robust protecting group for the N1 position of the indazole. Its presence prevents unwanted side reactions at this nitrogen and directs reactivity to other positions. It can be removed under specific acidic conditions, allowing for late-stage functionalization.[3]

  • 3-Bromo Substituent : This bromine atom is a versatile synthetic handle. It is strategically positioned for participation in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amino moieties.[4][5]

  • 5-Nitro Group : An electron-withdrawing group that influences the reactivity of the ring system. Critically, it can be readily reduced to an amine, which can then be used for further derivatization, such as amide bond formation or sulfonylation, expanding the chemical space accessible from this single intermediate.[4]

Physicochemical Properties

The key quantitative data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂BrN₃O₄[6][7]
Molecular Weight 342.15 g/mol [6][7][8]
CAS Number 473416-22-7[7]
Appearance Off-white to white solid[7]
Predicted Boiling Point 452.6 ± 48.0 °C at 760 Torr[7]
Storage Room temperature, dry conditions[4]

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated pathway derived from established chemical principles for indazole synthesis.[9][10]

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Boc-Protection A 1H-Indazole B 5-Nitro-1H-indazole A->B HNO₃, H₂SO₄ C 3-Bromo-5-nitro-1H-indazole B->C Br₂, Acetic Acid D This compound C->D (Boc)₂O, DMAP, CH₂Cl₂

Caption: Multi-step synthesis of the target compound.

Step 1: Nitration of 1H-Indazole
  • Rationale : This initial step introduces the nitro group at the 5-position, a common and predictable outcome for electrophilic aromatic substitution on the indazole ring.

  • Protocol :

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add 1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

    • Once addition is complete, add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-1H-indazole.[10]

Step 2: Bromination of 5-Nitro-1H-indazole
  • Rationale : The electron-withdrawing nitro group deactivates the benzene ring, making the C3 position of the pyrazole ring the most susceptible to electrophilic bromination.

  • Protocol :

    • Suspend 5-nitro-1H-indazole (1.0 eq) in glacial acetic acid.

    • Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench excess bromine.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Filter the solid, wash with water, and dry to obtain crude 3-bromo-5-nitro-1H-indazole.[9]

Step 3: N-Boc Protection
  • Rationale : This step protects the reactive N-H group to enable selective functionalization at the bromine- and nitro-bearing positions in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and DMAP acts as a nucleophilic catalyst to accelerate the reaction.[3]

  • Protocol :

    • Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product from Step 3 is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Structural evaluation is typically carried out using methods like IR, Mass spectrometry, and ¹H-NMR spectroscopy.[11]

  • ¹H-NMR : Confirms the presence of the Boc group (singlet at ~1.7 ppm), and aromatic protons with characteristic shifts and coupling constants consistent with the substitution pattern.

  • Mass Spectrometry (MS) : Verifies the molecular weight of the compound (342.15 g/mol ) and shows the characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the N-O stretching of the nitro group (~1520 and 1340 cm⁻¹) and the C=O stretching of the Boc carbonyl group (~1740 cm⁻¹).

Applications in Drug Discovery

The synthetic utility of this compound is best illustrated by its role as a versatile platform for generating libraries of complex molecules.

Diagram of Synthetic Utility

Synthetic_Utility cluster_0 C3 Position Chemistry cluster_1 C5 Position Chemistry A This compound B Suzuki Coupling (Aryl Boronic Acid) A->B Pd Catalyst C Buchwald-Hartwig (Amine) A->C Pd Catalyst D Nitro Reduction (SnCl₂, Fe/HCl) A->D Reduction F Diverse Kinase Inhibitor Scaffolds B->F C->F E Amide Coupling (Acyl Chloride) D->E E->F

Caption: Synthetic pathways from the core intermediate.

Cross-Coupling Reactions at the C3 Position

The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of various substituents, a key strategy in structure-activity relationship (SAR) studies.[4]

  • Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems.

  • Buchwald-Hartwig Amination : Reaction with primary or secondary amines allows for the formation of C-N bonds, introducing functionalities crucial for interacting with many biological targets.

Derivatization at the C5 Position

The nitro group serves as a masked amine.

  • Nitro Reduction : The nitro group can be selectively reduced to a primary amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation).

  • Amine Functionalization : The resulting 5-aminoindazole is a versatile intermediate in its own right. It can undergo acylation, sulfonylation, or reductive amination to further elaborate the molecule, adding points of diversity and modulating physicochemical properties like solubility.[4]

This dual functionality allows for a divergent synthetic approach, where a common intermediate is used to rapidly generate a library of analogues for biological screening.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups—a Boc-protected nitrogen, a bromine atom for cross-coupling, and a reducible nitro group—provide chemists with a powerful and flexible platform. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program focused on the development of novel indazole-based therapeutics.

References

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  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

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  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

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  • Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]

Sources

1-Boc-3-bromo-5-nitro-1H-indazole structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in contemporary drug discovery and development. We will delve into its structural attributes, synthesis, and characterization, with a particular focus on the causality behind the synthetic strategies employed. The guide will elucidate the compound's reactivity, highlighting its utility in sophisticated chemical transformations such as palladium-catalyzed cross-coupling reactions and sequential functionalization. Furthermore, we will explore its application as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a bioisostere of indole and a privileged structure for interacting with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Within this chemical class, this compound stands out as a particularly strategic building block. Its structure is pre-functionalized with three distinct and orthogonally reactive moieties, offering a robust platform for the systematic construction of complex molecular architectures.

  • The Indazole Core: Serves as the foundational scaffold, often crucial for binding to target proteins like kinases.[2]

  • The C3-Bromo Group: Acts as a versatile synthetic handle, primarily for introducing molecular diversity through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6]

  • The C5-Nitro Group: An electron-withdrawing group that can be readily reduced to an amine, providing a secondary point for derivatization and property modulation.[5]

  • The N1-Boc Group: A tert-butyloxycarbonyl protecting group that ensures regiochemical control during synthesis by masking the reactive N-H proton, preventing undesired side reactions. Its lability under specific acidic or basic conditions allows for timely deprotection.[7][8]

This trifecta of functionalities makes this compound an invaluable intermediate for creating libraries of compounds in the pursuit of novel therapeutics.[5]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The general pathway involves the bromination of a commercially available nitroindazole followed by N-protection.

Synthetic Pathway

A logical and field-proven approach begins with 5-nitro-1H-indazole, proceeds through bromination at the C3 position, and culminates in the protection of the N1 position.

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1_Product 3-Bromo-5-nitro-1H-indazole Start->Step1_Product Bromination (Br₂, DMF) Final_Product This compound Step1_Product->Final_Product Boc Protection ((Boc)₂O, DMAP, DCM)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This step involves the electrophilic bromination of the indazole ring. The C3 position is the most reactive site for such substitutions on the NH-free indazole nucleus.[6]

  • Rationale: The synthesis starts with 5-nitro-1H-indazole.[9] A solution of bromine is added dropwise to a solution of the starting material in N,N-dimethylformamide (DMF).[9] DMF is an excellent solvent for this reaction, facilitating the dissolution of the starting material and promoting the desired reactivity. The reaction is typically initiated at a low temperature (-5°C) to control the exothermic nature of the bromination and then gradually warmed to ensure completion.[9] The high yield (often exceeding 95%) makes this a robust and scalable process.[9]

  • Protocol:

    • Under an inert nitrogen atmosphere, charge a reaction vessel with 5-nitro-1H-indazole (1.0 eq).

    • Add DMF (approx. 10 mL per gram of starting material) and stir until fully dissolved.

    • Cool the reaction mixture to -5°C to 0°C using an ice-salt bath.

    • Slowly add a solution of bromine (1.1 eq) in DMF dropwise, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 1 hour.

    • Slowly warm the reaction to 35-40°C and maintain for 10-12 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, the mixture is worked up, typically by quenching with a reducing agent (e.g., sodium thiosulfate solution) and then precipitating the product by adding water.

    • The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield 3-bromo-5-nitro-1H-indazole as a light yellow solid.[10]

Step 2: Synthesis of this compound

This is a standard protection reaction for the indazole nitrogen.

  • Rationale: The N-H of the indazole ring is nucleophilic and can interfere with subsequent reactions, particularly metal-catalyzed couplings. Protection with a Boc group is a common strategy.[7] The reaction is performed using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11][12] DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indazole nitrogen.

  • Protocol:

    • Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous DCM in a dry reaction flask.

    • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.[12]

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

PropertyValueReference
Molecular Formula C₁₂H₁₂BrN₃O₄[13][14]
Molecular Weight 342.15 g/mol [13][14]
Appearance Light yellow crystal or powder[10]
Melting Point Approx. 210-214°C[10]
Solubility Soluble in DMSO, ethanol; slightly soluble in water[10]
CAS Number 473416-22-7[13][14]
  • ¹H NMR: Expected signals would correspond to the protons on the aromatic ring and the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR: Will show distinct signals for the carbons of the indazole core, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine, confirming its presence, with the molecular ion peak corresponding to the calculated molecular weight.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for a planned, sequential modification of the scaffold.

Reactivity_Hub Core This compound N1-Boc C3-Br C5-NO₂ Boc_Reaction Deprotection (TFA or NaOMe) Core:boc->Boc_Reaction Acid/Base Bromo_Reaction Cross-Coupling (Suzuki, Buchwald, etc.) Core:bromo->Bromo_Reaction Pd Catalyst Nitro_Reaction Reduction (SnCl₂, H₂, Pd/C) Core:nitro->Nitro_Reaction Reducing Agent Product_NH 3-Bromo-5-nitro-1H-indazole Boc_Reaction->Product_NH Product_Aryl 1-Boc-3-aryl-5-nitro-1H-indazole Bromo_Reaction->Product_Aryl Product_Amine 1-Boc-3-bromo-5-amino-1H-indazole Nitro_Reaction->Product_Amine

Caption: Reactivity pathways of this compound.

C3-Position: The Cross-Coupling Handle

The bromine atom at the C3 position is the primary site for introducing complexity. It readily participates in palladium-catalyzed cross-coupling reactions.[5]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromoindazole with a variety of aryl or heteroaryl boronic acids.[6][15] This is arguably the most common transformation used with this building block to explore structure-activity relationships (SAR) by introducing different aromatic substituents.[6]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond, enabling the introduction of various amine functionalities at the C3 position. This is critical for synthesizing compounds that may interact with specific amino acid residues in a protein's active site.

  • Causality: The Boc group at N1 is crucial here. Without it, the acidic N-H proton could interfere with the organometallic reagents used in the coupling cycle. Furthermore, N-arylation can sometimes compete with C-arylation in unprotected indazoles. The Boc group directs the reaction exclusively to the C3-bromo position.

N1-Position: The Regioselective Director

The Boc group is a robust but readily cleavable protecting group. Its removal unmasks the N-H group for further functionalization or to serve as a hydrogen bond donor in the final molecule.

  • Acidic Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM efficiently removes the Boc group at room temperature.[7]

  • Basic Deprotection: For substrates sensitive to acid, basic conditions can be employed. A catalytic amount of sodium methoxide (NaOMe) in methanol is highly effective for the deprotection of N-Boc indazoles.[7][8] This orthogonality is a significant advantage in multi-step synthesis.[7]

C5-Position: The Latent Amine

The nitro group is a powerful electron-withdrawing group that can be transformed into a versatile amino group.

  • Reduction: The nitro group can be selectively reduced to a primary amine using various methods, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂ over Pd/C), or iron powder in acidic media. This transformation converts an electron-withdrawing group into an electron-donating one, significantly altering the electronic properties of the molecule.

  • Further Functionalization: The resulting aniline can undergo a plethora of reactions:

    • Amide or Sulfonamide formation: Acylation or sulfonylation to probe interactions with the target protein.

    • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).

Application in Drug Discovery: A Case Study in Kinase Inhibitor Design

Indazole-based compounds are prevalent among kinase inhibitors, where the indazole scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase.[2][4] this compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors.[5]

A hypothetical workflow for developing a kinase inhibitor demonstrates the utility of this building block:

  • Core Construction (Suzuki Coupling): The C3-bromo position is coupled with a selected aryl or heteroaryl boronic acid (Fragment A) to build the core structure that will interact with the hydrophobic regions of the kinase active site.

  • Solvent-Front Moiety Introduction (Nitro Reduction & Amidation): The C5-nitro group is reduced to an amine. This amine is then acylated with a carboxylic acid (Fragment B), which is designed to extend towards the solvent-exposed region of the ATP-binding pocket, often to improve solubility and pharmacokinetic properties.

  • Final Modification (Deprotection & N-Alkylation): The N1-Boc group is removed. The resulting N-H can be left as is to act as a hydrogen bond donor with the kinase hinge region, or it can be alkylated to further optimize binding or cell permeability.

This systematic, step-wise approach allows for the rapid generation of a diverse library of analogues for SAR studies, a cornerstone of modern medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes, as the compound may be an irritant.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex, biologically active molecules. The ability to selectively modify the C3, C5, and N1 positions allows for a systematic exploration of chemical space, accelerating the discovery and optimization of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the power of the privileged indazole scaffold.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • 3-Bromo-5-nitro-1H-indazole. ChemBK. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Dovepress. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Available at: [Link]

  • potent 5-nitroindazole derivatives. Science.gov. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. (2001). NISCAIR. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health. Available at: [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. Available at: [Link]

  • This compound. CRO SPLENDID LAB. Available at: [Link]

  • CAS 473416-22-7 | this compound. Hoffman Fine Chemicals. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. Available at: [Link]

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1-Boc-3-bromo-5-nitro-1H-indazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Authored by a Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its trifunctional nature—a Boc-protected nitrogen, a reactive bromine atom, and a nitro group—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of directing reactivity, while the bromo and nitro functionalities serve as handles for a variety of synthetic transformations, including cross-coupling reactions and reductions, respectively. This guide provides a detailed exploration of the viable synthetic pathways to this important compound, offering insights into the strategic considerations and experimental nuances required for its successful preparation.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct routes, primarily revolving around the sequence of bromination, nitration, and Boc-protection of the parent 1H-indazole scaffold. The choice of pathway is critical, as it directly impacts the overall yield, purity, and scalability of the synthesis due to the regioselectivity of the electrophilic substitution reactions on the indazole ring.

Two primary retrosynthetic disconnections are considered the most logical and efficient:

  • Pathway A: Late-Stage Boc Protection. This strategy involves the initial functionalization of the indazole core with the bromo and nitro groups, followed by the final protection of the N1 position.

  • Pathway B: Early-Stage Boc Protection. In this alternative, the indazole nitrogen is first protected, followed by sequential bromination and nitration.

Below, we will dissect each pathway, providing a theoretical and practical framework for their execution.

Pathway A: Synthesis via Late-Stage Boc Protection

This pathway commences with the functionalization of the indazole ring, capitalizing on the inherent reactivity of the C3 and C5 positions, followed by the protection of the N1-H.

Workflow Diagram: Pathway A

Pathway A Indazole 1H-Indazole Nitroindazole 5-Nitro-1H-indazole Indazole->Nitroindazole Nitration BromoNitroIndazole 3-Bromo-5-nitro-1H-indazole Nitroindazole->BromoNitroIndazole Bromination FinalProduct This compound BromoNitroIndazole->FinalProduct Boc Protection

Caption: Synthetic route starting with nitration of 1H-indazole.

Step 1: Nitration of 1H-Indazole to 5-Nitro-1H-indazole

The nitration of 1H-indazole is a well-established electrophilic aromatic substitution. The reaction typically proceeds with a mixture of nitric and sulfuric acids. The regioselectivity is governed by the electronic properties of the indazole ring system, with the 5-position being the most favorable site for nitration.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1H-indazole in portions, ensuring the temperature does not exceed 10 °C.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

  • Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-1H-indazole as a solid.[3]

Reagent/SolventMolar RatioKey Parameters
1H-Indazole1.0 eqStarting Material
Conc. H₂SO₄-Solvent/Catalyst
Conc. HNO₃1.1 eqNitrating Agent
Temperature0-10 °CControl of Exotherm
Reaction Time2-4 hoursMonitored by TLC
Step 2: Bromination of 5-Nitro-1H-indazole to 3-Bromo-5-nitro-1H-indazole

With the 5-position blocked by the nitro group, the subsequent bromination selectively occurs at the C3 position. This transformation can be efficiently achieved using elemental bromine in a suitable solvent like N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 5-nitro-1H-indazole in DMF in a three-necked flask.[4]

  • Cool the reaction mixture to -5 °C.[4]

  • Slowly add a solution of bromine in DMF dropwise, maintaining the temperature between 0 and -5 °C.[4]

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[4]

  • The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • The product is typically isolated by precipitation upon addition of water, followed by filtration and drying. This method has been reported to yield the product in high purity and up to 95% yield.[4]

Reagent/SolventMolar RatioKey Parameters
5-Nitro-1H-indazole1.0 eqStarting Material
Bromine1.1 eqBrominating Agent
DMF-Solvent
Temperature-5 °C to RTControlled Addition
Reaction Time12 hoursMonitored by TLC
Step 3: Boc Protection of 3-Bromo-5-nitro-1H-indazole

The final step is the protection of the indazole nitrogen. The N1 position is generally more thermodynamically favored for substitution.[5][6] The standard protocol involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

  • Dissolve 3-bromo-5-nitro-1H-indazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8]

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.[8]

Reagent/SolventMolar RatioKey Parameters
3-Bromo-5-nitro-1H-indazole1.0 eqStarting Material
Boc₂O1.1 eqProtecting Group Source
DMAP0.1 eqCatalyst
Dichloromethane-Solvent
TemperatureRoom TemperatureMild Conditions

Pathway B: Synthesis via Early-Stage Boc Protection

This approach prioritizes the protection of the indazole nitrogen early in the synthesis, which can influence the regioselectivity of the subsequent electrophilic substitution reactions.

Workflow Diagram: Pathway B

Pathway B Indazole 1H-Indazole BocIndazole 1-Boc-1H-indazole Indazole->BocIndazole Boc Protection BocBromoIndazole 1-Boc-3-bromo-1H-indazole BocIndazole->BocBromoIndazole Bromination FinalProduct This compound BocBromoIndazole->FinalProduct Nitration

Caption: Alternative route beginning with Boc protection of 1H-indazole.

Step 1: Boc Protection of 1H-Indazole

The initial step involves the protection of the parent 1H-indazole using the same methodology as described in Pathway A, Step 3.

Step 2: Bromination of 1-Boc-1H-indazole

The bromination of 1-Boc-1H-indazole is expected to proceed regioselectively at the C3 position. The electron-withdrawing nature of the Boc group at N1 deactivates the pyrazole ring, but the C3 position remains the most nucleophilic carbon. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations.[9]

Experimental Protocol:

  • Dissolve 1-Boc-1H-indazole in a solvent like acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS) in one portion at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • The reaction is then worked up by washing with aqueous sodium thiosulfate and brine.

  • The organic layer is dried and concentrated, and the product, 1-Boc-3-bromo-1H-indazole, can be purified by chromatography.

Step 3: Nitration of 1-Boc-3-bromo-1H-indazole

This is the most critical step in this pathway. The nitration of the Boc-protected bromoindazole requires careful control of conditions to achieve the desired regioselectivity for the 5-position. The presence of the Boc group and the bromine atom will influence the electronic density of the benzene ring. Traditional nitrating conditions (HNO₃/H₂SO₄) may be too harsh and could lead to deprotection or side reactions. Milder nitrating agents may be necessary.

Experimental Protocol (Proposed):

  • Dissolve 1-Boc-3-bromo-1H-indazole in a suitable solvent, such as concentrated sulfuric acid at low temperature.

  • Slowly add a nitrating agent, such as potassium nitrate or fuming nitric acid, while maintaining a low temperature (e.g., 0 °C).

  • Stir the reaction for a defined period, carefully monitoring for the formation of the desired product and any byproducts.

  • The reaction would be quenched by pouring onto ice, followed by extraction with an organic solvent.

  • Purification by column chromatography would likely be required to isolate the this compound from other potential regioisomers.

Comparative Analysis of Pathways

PathwayProsCons
A (Late-Stage Boc Protection) - Well-established and high-yielding steps for nitration and bromination of the unprotected indazole.[4] - Regioselectivity is generally predictable and high.- Handling of highly functionalized, potentially sensitive intermediates before protection.
B (Early-Stage Boc Protection) - Potentially milder overall conditions. - The Boc group can help to solubilize intermediates.- The nitration of the Boc-protected bromo-indazole may suffer from poor regioselectivity, leading to mixtures of isomers. - Risk of Boc-deprotection under harsh nitrating conditions.

Based on the available literature and established synthetic principles, Pathway A (Late-Stage Boc Protection) represents the more robust and reliable route for the synthesis of this compound. The regioselectivity of the initial nitration and subsequent bromination on the unprotected indazole core is well-defined and leads to the desired 3-bromo-5-nitro-1H-indazole intermediate in high yield. The final Boc protection is a standard and high-yielding transformation. This pathway avoids the potential regioselectivity issues and harsh conditions associated with the nitration of the pre-functionalized and protected indazole in Pathway B.

Safety Information

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An ice bath should be readily available to control the reaction temperature.

  • Bromination: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate PPE. Have a solution of sodium thiosulfate available to neutralize any spills.

  • General Precautions: All organic solvents are flammable. Avoid open flames and sparks. Handle all chemical reagents in accordance with their Safety Data Sheets (SDS).[10]

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • ChemBK. 3-Bromo-5-nitro-1H-indazole. Available from: [Link]

  • ResearchGate. Iron promoted C3‐H nitration of indazole. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

  • PubMed. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Available from: [Link]

  • CRO SPLENDID LAB. This compound. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]

  • Sapeta, K., & Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
  • CRO SPLENDID LAB. This compound. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

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An In-Depth Technical Guide to the Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Indazole Core

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The strategic functionalization of the indazole scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 1-Boc-3-bromo-5-nitro-1H-indazole, is not an endpoint in itself, but rather a highly versatile and strategically designed intermediate.[3] Its three distinct functional handles—the N1-Boc protecting group, the C3-bromide, and the C5-nitro group—allow for a programmed and sequential introduction of chemical diversity, making it an invaluable building block for the synthesis of complex molecular libraries aimed at drug discovery.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from commercially available 5-nitro-1H-indazole. We will delve into the causality behind experimental choices, ensuring that the protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Overall Synthetic Strategy

The transformation of 5-nitro-1H-indazole into this compound is efficiently achieved in a two-step sequence. This strategy is predicated on the inherent reactivity of the indazole ring system.

  • Step 1: Regioselective C3-Bromination. The first step involves the electrophilic bromination of the 5-nitro-1H-indazole core. The indazole nucleus is an electron-rich heteroaromatic system. The C3 position is particularly susceptible to electrophilic attack due to the electronic nature of the pyrazole ring.[4] The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene portion of the molecule towards electrophilic substitution, thereby enhancing the regioselectivity of the bromination at C3.[4]

  • Step 2: N1-Boc Protection. Following bromination, the indazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step for subsequent synthetic manipulations. The Boc group is robust enough to withstand a variety of reaction conditions (e.g., palladium-catalyzed cross-couplings at the C3-bromo position) yet can be removed under relatively mild acidic conditions.[5] This protection prevents unwanted side reactions at the acidic N-H proton and modulates the electronic properties of the heterocyclic system.

The complete workflow is illustrated below.

Synthesis_Workflow Start 5-nitro-1H-indazole Step1 Step 1: C3-Bromination Reagent: NBS or Br₂ Solvent: DMF or Acetic Acid Start->Step1 Intermediate 3-bromo-5-nitro-1H-indazole Step1->Intermediate Step2 Step 2: N1-Boc Protection Reagent: (Boc)₂O, DMAP Solvent: DCM or THF Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood.

Part I: Synthesis of 3-bromo-5-nitro-1H-indazole

This protocol is adapted from established methods for the C3-bromination of indazoles.[6] While elemental bromine is effective, N-Bromosuccinimide (NBS) is often preferred in a research setting due to its solid nature and comparative ease of handling.

Table 1: Reagents for C3-Bromination

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
5-nitro-1H-indazoleC₇H₅N₃O₂163.1410.0 g61.3 mmol1.0
Bromine (Br₂)Br₂159.813.3 mL (10.3 g)64.4 mmol1.05
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 5-nitro-1H-indazole (10.0 g, 61.3 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the solid is fully dissolved.

  • Under an inert atmosphere (e.g., nitrogen), cool the reaction mixture to -5 °C using an ice-salt bath.

  • Slowly add bromine (3.3 mL, 64.4 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.[6]

  • Slowly allow the reaction to warm to room temperature, then heat to 35-40 °C and maintain for 10-12 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid cake thoroughly with cold water (3 x 100 mL) to remove residual DMF.

  • Dry the collected solid under vacuum at 50 °C to yield 3-bromo-5-nitro-1H-indazole, typically as a yellow to light brown solid. The product can be used in the next step without further purification if purity is deemed sufficient (>95% by LC-MS).

Part II: Synthesis of this compound

This is a standard procedure for the N-protection of indazoles using di-tert-butyl dicarbonate.[7][8]

Table 2: Reagents for N1-Boc Protection

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
3-bromo-5-nitro-1H-indazoleC₇H₄BrN₃O₂242.0410.0 g41.3 mmol1.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.259.9 g45.4 mmol1.1
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.5 g4.1 mmol0.1
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 3-bromo-5-nitro-1H-indazole (10.0 g, 41.3 mmol) and dichloromethane (DCM, 150 mL).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.5 g, 4.1 mmol) to the suspension.[8]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (9.9 g, 45.4 mmol) portion-wise to the mixture at room temperature. Effervescence (CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.[9]

Safety and Handling Precautions

Adherence to safety protocols is mandatory. The following hazards are associated with the key reagents used in this synthesis:

  • 5-Nitro-1H-indazole : May be harmful if swallowed and can cause skin irritation.[10] Standard handling with gloves and safety glasses is required.

  • Bromine (Br₂) / N-Bromosuccinimide (NBS) : Bromine is highly corrosive, toxic, and causes severe burns.[11][12][13] NBS is also corrosive and can cause severe skin burns and eye damage.[11][13] Both must be handled in a chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Di-tert-butyl dicarbonate ((Boc)₂O) : Flammable solid and can be fatal if inhaled.[14][15] It is also a skin and eye irritant.[16] Avoid creating dust and handle only in a well-ventilated area, preferably a fume hood.

  • Solvents (DMF, DCM) : N,N-Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Dichloromethane (DCM) is a suspected carcinogen. Always use these solvents in a fume hood and wear appropriate gloves.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Characterization

The final product, this compound, is typically an off-white to yellow solid.[3] Structural confirmation should be performed using standard analytical techniques.

  • ¹H NMR : The proton NMR spectrum should show the characteristic peaks for the tert-butyl group (a singlet integrating to 9H at approximately 1.7 ppm) and the aromatic protons on the indazole ring with chemical shifts and coupling patterns consistent with the 3,5-disubstituted pattern.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak (or [M+Na]⁺) corresponding to the molecular weight of 342.15 g/mol , with the characteristic isotopic pattern for a bromine-containing compound.[17][18]

Conclusion

This guide outlines a reliable and efficient two-step synthesis for producing this compound, a key intermediate for pharmaceutical research and development. By understanding the chemical principles behind the regioselective bromination and the strategic application of the Boc protecting group, researchers can confidently and safely execute this protocol. The methodology is robust and amenable to scale-up, providing a solid foundation for the subsequent exploration of diverse chemical space in drug discovery programs.

References

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1-Boc-3-bromo-5-nitro-1H-indazole physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: Properties, Synthesis, and Application

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategically functionalized indazole core, featuring a bromine atom for cross-coupling reactions, a nitro group for reduction to a versatile amine, and a Boc-protecting group for synthetic control, makes it an invaluable intermediate. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and robust methodologies for its application in the construction of complex molecular architectures, particularly for the development of kinase inhibitors and other therapeutic agents.

Introduction: A Scaffold for Innovation

The indazole moiety is a privileged scaffold in pharmaceutical sciences, present in a range of FDA-approved drugs. This compound emerges as a highly adaptable intermediate designed for sequential and site-selective modifications.[1]

  • The C3-Bromo Group : This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1][2]

  • The C5-Nitro Group : The electron-withdrawing nitro group can be readily reduced to a primary amine.[3] This amine serves as a synthetic handle for amide bond formation, sulfonylation, or reductive amination, enabling extensive derivatization for structure-activity relationship (SAR) studies.

  • The N1-Boc Group : The tert-butoxycarbonyl (Boc) protecting group offers two key advantages. First, it enhances the solubility of the indazole core in common organic solvents. Second, it prevents unwanted side reactions at the N1 position during coupling or reduction steps and can be cleanly removed under acidic conditions when desired.

This trifecta of functionalities allows researchers to employ a divergent synthetic strategy, rapidly generating libraries of complex indazole derivatives from a single, advanced intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is critical to note that while some properties are predicted based on computational models, they provide a valuable baseline for experimental design.

PropertyValueSource
CAS Number 473416-22-7[3]
Molecular Formula C₁₂H₁₂BrN₃O₄[1][3][4][5]
Molecular Weight 342.15 g/mol [1][3][4][5]
Appearance Off-white to white solid[5]
Melting Point Not experimentally determined in reviewed literature.[3][5]
Boiling Point 452.6 ± 48.0 °C (Predicted at 760 Torr)[5]
Density 1.63 ± 0.1 g/cm³ (Predicted at 20°C)[3][5]
Solubility Not experimentally determined. Expected to be soluble in dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Poorly soluble in water and non-polar solvents like hexanes.[3][5]

Predicted Spectroscopic Signature

  • ¹H NMR Spectroscopy :

    • Aromatic Region (δ 7.5-8.5 ppm) : Three distinct signals are expected for the protons on the indazole ring. The protons ortho and meta to the electron-withdrawing nitro group will be shifted downfield.

    • Boc Group (δ ~1.7 ppm) : A sharp singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.

  • ¹³C NMR Spectroscopy :

    • Aromatic/Heterocyclic Region (δ 110-150 ppm) : Seven signals are expected for the carbon atoms of the indazole core.

    • Carbonyl Carbon (δ ~150 ppm) : The carbonyl carbon of the Boc group.

    • Quaternary & Methyl Carbons (δ ~85 ppm and ~28 ppm) : Signals corresponding to the quaternary and methyl carbons of the tert-butyl group.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step sequence starting from 5-nitro-1H-indazole.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Boc Protection A 5-Nitro-1H-indazole B 3-Bromo-5-nitro-1H-indazole A->B  Br₂ or NBS,  DMF C 3-Bromo-5-nitro-1H-indazole D This compound (Target Compound) C->D  (Boc)₂O, DMAP,  DCM or THF

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole Causality: This step introduces the bromine atom at the C3 position, which is activated for bromination by the heterocyclic ring system. DMF is a suitable polar aprotic solvent for this reaction.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in DMF dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole.

Step 2: Synthesis of this compound Causality: This step protects the N1 position. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to accelerate the reaction.

  • Suspend 3-bromo-5-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM).

  • Add (Boc)₂O (1.2 eq) and DMAP (0.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet is not widely available, data from structurally related nitro- and bromo-aromatic compounds suggest the following precautions:

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator (2 to 8°C) under an inert atmosphere is recommended.[5]

  • Fire & Explosion : The compound contains a nitro group and should be kept away from strong oxidizing agents and excessive heat.

  • First Aid : In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Discovery

The true utility of this scaffold lies in its capacity for divergent functionalization, enabling the rapid exploration of chemical space.

G A This compound B 1-Boc-3-aryl-5-nitro-1H-indazole A->B  Suzuki Coupling  R-B(OH)₂, Pd Catalyst, Base C 1-Boc-3-bromo-5-amino-1H-indazole A->C  Nitro Reduction  SnCl₂ or H₂/Pd-C D Divergently Functionalized Indazole Core B->D C->D

Caption: Divergent functionalization pathways for the title compound.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid to the C3 position.

Causality: This palladium-catalyzed reaction cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. A mixed solvent system is often used to ensure all components remain in solution.[1][2]

  • To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with stirring at 80-120°C for 2-16 hours (or use microwave irradiation at 140°C for 30-60 minutes).[1][2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 3-aryl-indazole product.

Protocol for Nitro Group Reduction

This protocol details the conversion of the C5-nitro group to a C5-amino group.

Causality: Tin(II) chloride is a classic and reliable chemoselective reducing agent for aromatic nitro groups. It is effective in the presence of other reducible functionalities like aryl bromides and the Boc group.[3]

  • Dissolve this compound (1.0 eq) in a solvent such as ethyl acetate or ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (typically 60-80°C) and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (~8-9).

  • Filter the resulting mixture through a pad of Celite to remove tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to obtain 1-Boc-3-bromo-5-amino-1H-indazole.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent functionalities provide a pre-programmed roadmap for synthetic chemists to efficiently generate novel and diverse molecular entities. The robust and well-understood protocols for its synthesis and subsequent modification make it an indispensable tool for researchers in drug discovery, enabling the rapid advancement of programs targeting a wide array of human diseases.

References

  • Hoffman Fine Chemicals. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(7). Available at: [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • Hoffman Fine Chemicals. CAS 473416-22-7 | this compound. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

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An In-depth Technical Guide to 1-Boc-3-bromo-5-nitro-1H-indazole: Synthesis, Properties, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate, commonly known as 1-Boc-3-bromo-5-nitro-1H-indazole. As a key building block in medicinal chemistry, this trifunctional indazole derivative offers a strategic platform for the synthesis of complex heterocyclic scaffolds. The presence of the Boc protecting group, a bromo substituent, and a nitro moiety allows for a series of selective and sequential chemical transformations. This guide details the compound's physicochemical properties, provides validated protocols for its synthesis, and explores its reactivity in key cross-coupling and reduction reactions, underscoring its utility in the development of novel therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1][2] This has led to the development of numerous indazole-containing drugs, including kinase inhibitors for oncology and inflammatory diseases.[3] The strategic functionalization of the indazole core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound emerges as a highly valuable intermediate due to its orchestrated arrangement of functional groups. The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a robust protecting group, enabling regioselective reactions at other sites. The bromine atom at the C-3 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] Concurrently, the nitro group at the C-5 position can be readily reduced to an amine, providing a further point for derivatization and expansion of chemical space.[3] This guide will elucidate the chemical properties and synthetic applications that make this compound a cornerstone for library synthesis and lead optimization in modern drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and interpretation of analytical data.

Core Structural and Physical Data

The fundamental properties of the compound are summarized in the table below. While an experimentally determined melting point is not consistently reported in publicly available literature, its physical state as an off-white to white solid is well-established.[5][6]

PropertyValueReference(s)
CAS Number 473416-22-7[5][7][8]
Molecular Formula C₁₂H₁₂BrN₃O₄[7][8]
Molecular Weight 342.15 g/mol [7][8]
Appearance Off-white to white solid[5]
Storage Store in refrigerator (2 to 8 °C), under an inert atmosphere[5]
Predicted Boiling Point 452.6 ± 48.0 °C at 760 Torr[5]
Predicted Density 1.63 ± 0.1 g/cm³[5]
Solubility Profile

While quantitative solubility data is not extensively documented, indazole derivatives generally exhibit good solubility in common polar aprotic organic solvents. For practical laboratory applications, this compound is expected to be soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF). Its solubility in protic solvents like ethanol and methanol is likely to be moderate, while it is expected to be sparingly soluble in water and non-polar solvents like hexanes.

Spectroscopic Characterization
  • ¹H NMR: The proton spectrum is expected to show signals for the aromatic protons on the indazole core, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. A characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector will be observed in the upfield region (typically around 1.7 ppm).

  • ¹³C NMR: The carbon spectrum will display signals for the twelve distinct carbon atoms. The carbonyl carbon of the Boc group will appear in the downfield region (around 150-160 ppm), while the quaternary carbon of the tert-butyl group will be observed further upfield. The chemical shifts of the aromatic carbons will be diagnostic of the substitution pattern.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the bromination of 5-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole

This procedure is adapted from a patented method for the bromination of 5-nitro-1H-indazole.[9] The rationale for using N,N-dimethylformamide (DMF) as the solvent is its ability to dissolve the starting material and facilitate the electrophilic substitution reaction with bromine. The reaction is initially cooled to control the exothermic nature of the bromination.

Experimental Protocol:

  • In a three-necked flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq.) in DMF (10 volumes).

  • Cool the solution to -5 °C using an appropriate cooling bath.

  • Slowly add a solution of bromine (1.1 eq.) in DMF dropwise, maintaining the internal temperature at or below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction to 35-40 °C and maintain this temperature for approximately 11 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole. Further purification can be achieved by recrystallization.

G cluster_0 Step 1: Bromination 5-nitro-1H-indazole 5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 5-nitro-1H-indazole->3-bromo-5-nitro-1H-indazole -5°C to 40°C Br2_DMF Br₂, DMF Br2_DMF->3-bromo-5-nitro-1H-indazole

Workflow for the synthesis of 3-bromo-5-nitro-1H-indazole.
Step 2: Boc-Protection of 3-bromo-5-nitro-1H-indazole

This is a standard procedure for the N-protection of indazoles, adapted from a similar transformation.[2][10] Dichloromethane (DCM) is a common solvent for this reaction. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • To a stirred solution of 3-bromo-5-nitro-1H-indazole (1.0 eq.) in dichloromethane (DCM, 10 volumes) in a suitable reaction vessel, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

G cluster_1 Step 2: Boc Protection 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole This compound This compound 3-bromo-5-nitro-1H-indazole->this compound Room Temp Boc2O_DMAP Boc₂O, DMAP, DCM Boc2O_DMAP->this compound

Workflow for the Boc-protection of 3-bromo-5-nitro-1H-indazole.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective manipulation of its three functional groups. The C-3 bromo position is primed for cross-coupling, while the C-5 nitro group can be readily reduced.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position is a key site for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 position of the indazole core.

General Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Heat the reaction mixture, often under microwave irradiation or conventional heating (e.g., 80-140 °C), until the starting material is consumed as monitored by TLC or LC-MS.[11]

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

G Indazole This compound Coupled_Product 1-Boc-3-aryl-5-nitro-1H-indazole Indazole->Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Coupled_Product

Generalized Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of 3-aminoindazole derivatives.[12][13] This reaction is crucial for introducing diverse amine functionalities that can act as key pharmacophoric elements.

General Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu or K₃PO₄) in a Schlenk tube.[7][11]

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture (typically 100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, extract the aqueous layer, and combine the organic fractions.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

G Indazole This compound Aminated_Product 1-Boc-3-(R¹R²N)-5-nitro-1H-indazole Indazole->Aminated_Product Amine R¹R²NH Amine->Aminated_Product Pd_System Pd Catalyst, Ligand, Base Pd_System->Aminated_Product

Generalized Buchwald-Hartwig amination reaction.
Reduction of the Nitro Group

The nitro group at the C-5 position can be selectively reduced to a primary amine, opening up another avenue for diversification. This transformation is typically achieved while preserving the Boc protecting group and the C-3 substituent.

General Protocol for Reduction:

A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/AcOH or SnCl₂·2H₂O in ethanol).[14] The choice of reagent depends on the compatibility with other functional groups in the molecule.

  • Dissolve 1-Boc-3-substituted-5-nitro-1H-indazole (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add the reducing agent (e.g., SnCl₂·2H₂O (4-5 eq.) or iron powder).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-aminoindazole derivative.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for selective and sequential transformations, providing access to a wide array of complex indazole derivatives. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this key intermediate in the synthesis of novel compounds with potential therapeutic applications.

References

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  • Hoffman Fine Chemicals. (n.d.). CAS 473416-22-7 | this compound. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(7), 498-504.
  • Fiasella, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13549-13565.
  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • Lundgren, R. J., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(38), 13261–13271.
  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroindazole. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

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An In-Depth Technical Guide to the Solubility Profile of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Advancing Medicinal Chemistry

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental physicochemical properties that dictate the trajectory of a compound's development is its solubility. For researchers, scientists, and drug development professionals, understanding the solubility of a key intermediate like 1-Boc-3-bromo-5-nitro-1H-indazole is not merely an academic exercise; it is a critical determinant of its utility in synthesis, formulation, and ultimately, its potential bioavailability. This guide provides a comprehensive framework for evaluating the solubility of this important building block, grounded in established scientific principles and methodologies.

This compound is a pivotal intermediate in the synthesis of a diverse array of biologically active indazole derivatives, which are explored for their therapeutic potential in areas such as oncology and inflammatory diseases.[1] The tert-butoxycarbonyl (Boc) protecting group facilitates selective functionalization, while the bromo and nitro moieties offer versatile handles for synthetic transformations.[1] However, a thorough investigation of publicly available data reveals a conspicuous absence of quantified solubility values for this compound, with most suppliers listing its solubility as "N/A".[2][3] This knowledge gap necessitates a robust, in-house experimental approach to accurately characterize its solubility profile.

This technical guide is structured to empower the research scientist with both the theoretical understanding and the practical protocols necessary to determine the solubility of this compound in various organic solvents. By adhering to the principles of scientific integrity, this document outlines a self-validating system for generating reliable and reproducible solubility data.

Understanding the Physicochemical Landscape of this compound

Before delving into experimental design, a preliminary assessment of the molecule's structural features can offer predictive insights into its solubility behavior.

  • Molecular Formula: C₁₂H₁₂BrN₃O₄[2][4]

  • Molecular Weight: 342.15 g/mol [2][4]

  • Physical State: Typically an off-white to white solid.[2][3]

The presence of the nitro group and the indazole core introduces polar characteristics, while the Boc group and the overall aromatic system contribute to its nonpolar nature. This amphiphilic character suggests that its solubility will be highly dependent on the polarity of the chosen solvent. A related compound, 3-bromo-5-nitro-1H-indazole (the de-protected form), is reported to have good solubility in organic solvents like anhydrous ethanol and dimethyl sulfoxide (DMSO), and is slightly soluble in water.[5] This provides a logical starting point for solvent selection in our experimental protocol.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic (or equilibrium) solubility.[6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of relevant organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, N,N-Dimethylformamide (DMF), Acetonitrile, Ethyl Acetate, Methanol, Dichloromethane)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains. The exact amount should be sufficient to exceed the expected solubility.

    • Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7] Preliminary experiments can be conducted to determine the optimal equilibration time.[8]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.[9]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining particulate matter.[9]

    • Precisely dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L.

Causality Behind Experimental Choices:
  • Excess Solid: The presence of an excess of the solid compound is essential to ensure that the solution is truly saturated and in equilibrium.[6]

  • Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for obtaining reproducible results.[7]

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Centrifugation and Filtration: These steps are vital to completely remove any undissolved solid, which would otherwise lead to an overestimation of the solubility.[9]

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute concentration, even in complex mixtures.[10]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate on orbital shaker (24-48h at 25°C) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_prep Stock Preparation cluster_assay Assay cluster_analysis Analysis prep1 Dissolve compound in 100% DMSO (e.g., 10 mM stock) assay2 Add DMSO stock to buffer prep1->assay2 assay1 Dispense aqueous buffer into multi-well plate assay1->assay2 analysis1 Incubate and measure turbidity assay2->analysis1 analysis2 Determine precipitation point analysis1->analysis2

Caption: Workflow for Kinetic Solubility Assay.

Data Presentation: A Framework for Your Findings

The experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison and interpretation.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Dichloromethane (DCM)3.125Experimental DataExperimental DataShake-Flask
Ethyl Acetate4.425Experimental DataExperimental DataShake-Flask
Acetonitrile (ACN)5.825Experimental DataExperimental DataShake-Flask
Methanol (MeOH)5.125Experimental DataExperimental DataShake-Flask
N,N-Dimethylformamide (DMF)6.425Experimental DataExperimental DataShake-Flask
Dimethyl Sulfoxide (DMSO)7.225Experimental DataExperimental DataShake-Flask

Conclusion: Empowering Research Through Rigorous Characterization

While the precise solubility of this compound is not readily documented, this guide provides the necessary framework for its empirical determination. By employing the gold-standard shake-flask method and adhering to rigorous analytical practices, researchers can generate the high-quality, reliable data essential for advancing their synthetic and drug discovery programs. Understanding the solubility of this key intermediate is a foundational step in unlocking its full potential in the synthesis of next-generation therapeutics.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. Retrieved from [Link]

  • 3-Bromo-5-nitro-1H-indazole. (2024, April 9). ChemBK. Retrieved from [Link]

  • This compound. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). National Institutes of Health (NIH). Retrieved from [Link]

  • 5-Nitroindazole. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • This compound|473416-22-7. (n.d.). Prisun Pharmatech. Retrieved from [Link]

  • CAS 473416-22-7 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.

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Navigating the Synthesis and Handling of 1-Boc-3-bromo-5-nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety, handling, and key chemical considerations for 1-Boc-3-bromo-5-nitro-1H-indazole, a versatile intermediate in pharmaceutical research and drug development.[1] As a compound bearing multiple reactive functional groups, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Profile and Physicochemical Properties

This compound is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens, a bromine atom at the 3-position, and a nitro group at the 5-position of the indazole ring. The presence of these functionalities makes it a valuable building block for introducing the indazole scaffold into more complex molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 473416-22-7[2]
Molecular Formula C₁₂H₁₂BrN₃O₄[2]
Molecular Weight 342.15 g/mol [2]
Appearance Off-white to white solidInferred from related compounds
Storage Store in a refrigerator (2 to 8 °C) under an inert atmosphere.[2]

Hazard Identification and Safety Precautions

Inferred Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[3][4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and disposed of properly.[5][6]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools to prevent ignition sources.[5]

    • Wash hands thoroughly after handling and before breaks.[6]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store separately from strong oxidizing agents and incompatible materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.1.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Stability and Reactivity

The reactivity of this compound is dictated by its functional groups.

  • Boc Group: The Boc protecting group is sensitive to acidic conditions and can be removed to liberate the N-H of the indazole ring.

  • Bromo Group: The bromine atom at the C3 position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution. It can be reduced to an amino group, providing another site for functionalization.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids and bases

  • Reducing agents

Hazardous Decomposition Products:

Upon thermal decomposition, this compound may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

Conceptual Synthesis and Experimental Workflow

While a specific, experimentally validated protocol for the synthesis of this compound is not widely published, a plausible two-step synthesis can be conceptualized based on established indazole chemistry. This involves the bromination of a suitable nitro-indazole precursor followed by Boc protection.

Conceptual Synthesis Protocol

Step 1: Bromination of 5-nitro-1H-indazole (Conceptual)

  • To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., acetic acid or DMF), add a brominating agent (e.g., N-bromosuccinimide or bromine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction and isolate the crude 3-bromo-5-nitro-1H-indazole by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Step 2: Boc-Protection of 3-bromo-5-nitro-1H-indazole (Conceptual)

  • Dissolve 3-bromo-5-nitro-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove the base and unreacted (Boc)₂O.

  • Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography.

General Experimental Workflow Diagram

G cluster_prep Preparation and Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Gather Materials and Reagents ppe Don Appropriate PPE start->ppe setup Set up Reaction in Fume Hood ppe->setup reagents Charge Reactor with Solvents and Starting Materials setup->reagents addition Controlled Addition of Reagents reagents->addition monitoring Monitor Reaction Progress (TLC, LC-MS) addition->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify Purify by Chromatography/Recrystallization concentration->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize store Store Product Appropriately characterize->store

Caption: A general workflow for the synthesis of this compound.

Disposal Considerations

Waste generated from the handling and synthesis of this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residues and contaminated materials in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Halogenated and nitrated organic wastes often require specific incineration protocols.[7][8] Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable synthetic intermediate with inherent hazards that demand careful and informed handling. By understanding its chemical properties, adhering to strict safety protocols, and implementing proper emergency procedures, researchers can safely and effectively utilize this compound in their drug discovery and development endeavors. The information presented in this guide is based on the known hazards of its constituent functional groups and should be used in conjunction with a thorough risk assessment for any specific laboratory procedure.

References

  • DTIC. (1986, September 15).
  • OAKTrust.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-Boc-3-bromo-7-nitroindole.
  • CymitQuimica. (2023, July 4). 3-Amino-5-bromo-1H-indazole.
  • Fisher Scientific.
  • Angene Chemical. (2025, September 3).
  • Nipissing University. (2019, June 12).
  • Cornell EHS. 7.2 Organic Solvents.
  • OSTI.GOV. (1984, August 28).
  • Hazardous Waste Segreg
  • EPA NEPS.
  • Apollo Scientific. 5-Bromo-1,3-oxazole hydrochloride.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • Giraud, F., Anizon, F., & Moreau, P.
  • NIH. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • MFCD11617131. CAS 473416-22-7 | this compound.
  • MySkinRecipes. This compound.
  • Benchchem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of 1-Boc-3-bromo-5-nitro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific compound, this compound, is a highly functionalized building block designed for multi-step synthetic campaigns. The strategic placement of its functional groups—the Boc protecting group at the N1 position, a bromine atom at C3, and a nitro group at C5—offers medicinal chemists a versatile platform for controlled, sequential modifications.

The Boc (tert-butoxycarbonyl) group provides a stable yet readily cleavable protecting group for the indazole nitrogen, allowing for reactions at other positions without undesired N-alkylation or N-arylation. The bromine atom at the C3 position is a synthetic handle for introducing molecular diversity, typically through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. The nitro group at the C5 position can be readily reduced to an amine, providing another point for derivatization or for altering the electronic properties of the aromatic system.

Given its role as a critical intermediate, the unambiguous spectroscopic characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final drug candidates. This guide provides a detailed roadmap for this characterization.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information about its atomic connectivity and electronic environment.

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effects of the indazole ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-4~8.8 - 9.0d~2.0The H-4 proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6.
H-6~8.4 - 8.6ddJ(H6-H7) = ~9.0, J(H6-H4) = ~2.0The H-6 proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. Its chemical shift is influenced by the meta-nitro group and the para-bromo substituent on the indazole ring.
H-7~8.0 - 8.2d~9.0The H-7 proton is coupled to H-6 and will appear as a doublet. It is the most upfield of the aromatic protons due to its distance from the electron-withdrawing groups.
-C(CH₃)₃ (Boc)~1.7 - 1.8s-The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Boc)~148 - 150The carbonyl carbon of the Boc group is expected in this region.
C-7a~142 - 144This quaternary carbon is part of the aromatic system and adjacent to the nitrogen of the pyrazole ring.
C-5~145 - 147The carbon bearing the nitro group will be significantly deshielded and shifted downfield.
C-3a~125 - 127A quaternary carbon at the fusion of the two rings.
C-3~115 - 117The carbon attached to the bromine atom will be shifted downfield compared to an unsubstituted carbon.
C-4~120 - 122This aromatic CH carbon is ortho to the nitro group.
C-6~123 - 125An aromatic CH carbon.
C-7~118 - 120An aromatic CH carbon.
-C (CH₃)₃ (Boc)~85 - 87The quaternary carbon of the tert-butyl group.
-C(C H₃)₃ (Boc)~28 - 29The methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (Boc)2980 - 2950Stretch
C=O (Boc)1750 - 1730Stretch
N=O (Nitro)1550 - 1530 and 1360 - 1340Asymmetric and Symmetric Stretch
C=C (Aromatic)1620 - 1580Stretch
C-N1300 - 1200Stretch
C-Br700 - 600Stretch

The IR spectrum will be characterized by a strong absorption band for the Boc carbonyl group and two strong bands for the nitro group, which are highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Ion Predicted m/z Interpretation
[M+H]⁺342.0/344.0The molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
[M-Boc+H]⁺242.0/244.0Loss of the Boc group (100 Da).
[M-C₄H₈]⁺286.0/288.0Loss of isobutylene from the Boc group.
[M-NO₂]⁺296.0/298.0Loss of the nitro group.

The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. The fragmentation will likely be dominated by the loss of the labile Boc group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument. Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides structural connectivity IR IR Spectroscopy Synthesis->IR Identifies functional groups MS Mass Spectrometry Synthesis->MS Determines molecular weight Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic characterization of the title compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in peer-reviewed literature, this guide provides a robust, predictive framework for its characterization. The expected NMR, IR, and MS data, derived from a thorough analysis of its structural features and comparison with related compounds, offer a reliable benchmark for researchers. The detailed experimental protocols and illustrative workflows further equip scientists with the necessary tools to confidently identify and verify this critical synthetic intermediate. As a Senior Application Scientist, it is my assertion that a deep, mechanistic understanding of the expected spectroscopic signatures is indispensable for ensuring the quality and success of research and development endeavors that utilize this versatile building block.

References

  • Note: As no direct experimental data was found for the title compound, the following references are provided for general spectroscopic principles and data for analogous compounds. A comprehensive list of vendors for this compound can be found by searching its CAS number (473416-22-7)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. (A useful resource for searching for compounds and their properties). [Link]

Mastering Indazole Synthesis: The Strategic Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

The indazole core is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib.[1][2][3] Its prevalence stems from its ability to act as a versatile bioisostere for the indole nucleus and its capacity for diverse biological activities.[4] However, the synthetic manipulation of the indazole scaffold is far from trivial. The ambidentate nucleophilicity of the pyrazole ring, with its two reactive nitrogen atoms (N-1 and N-2), presents a significant and persistent challenge for regioselective functionalization.[5][6] Uncontrolled alkylation or acylation often leads to mixtures of isomers that are difficult to separate, compromising yields and complicating process scale-up.[6][7]

This guide provides a deep dive into the strategic use of the tert-butyloxycarbonyl (Boc) protecting group as a powerful tool to navigate these challenges. We will move beyond simple procedural descriptions to explore the underlying chemical principles and causalities that make the Boc group an indispensable asset in the synthesis of complex indazole derivatives. This document is designed for the practicing chemist who requires not only a protocol but also a framework for rational decision-making in complex synthetic design.

The Core Challenge: Taming the N-1/N-2 Regioselectivity of Indazole

The indazole nucleus exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable form.[1][5] However, upon deprotonation to form the indazolide anion, the negative charge is delocalized across both nitrogen atoms, rendering both susceptible to electrophilic attack. The outcome of an N-alkylation or N-arylation reaction is highly dependent on a subtle interplay of factors including the solvent, the counter-ion, the electrophile, and the substitution pattern on the indazole ring itself.[5][7] This often results in poor regioselectivity, a critical problem in drug development where specific isomers are required for biological activity. This is where the strategic implementation of a protecting group becomes paramount.

The Boc Group: A Versatile Modulator of Reactivity and Stability

The Boc group is one of the most widely used protecting groups in organic synthesis for good reason.[8] Its utility in indazole chemistry is a prime example of its effectiveness, offering a balance of stability and controlled lability that is crucial for multi-step synthetic sequences.

Mechanism and Protocol for N-Boc Protection

The protection of an indazole is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine nitrogen of the indazole acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O.[9] A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction.

cluster_workflow Boc Protection Workflow Indazole Indazole Reagents (Boc)₂O, TEA, DMAP in CH₂Cl₂ or ACN Indazole->Reagents 1. Add Reaction Stir at RT (2-4 hours) Reagents->Reaction 2. React Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench Purification Column Chromatography Workup->Purification 4. Purify Product N-Boc Indazole Purification->Product cluster_synthesis Synthesis of 1,3-Diarylindazoles start 3-Iodo-1H-indazole boc_protect Step 1: Boc Protection (Boc)₂O, Base start->boc_protect intermediate1 3-Iodo-1-Boc-indazole boc_protect->intermediate1 suzuki Step 2: Suzuki Coupling Ar¹-B(OH)₂, Pd(PPh₃)₄, Base Microwave Irradiation intermediate1->suzuki intermediate2 3-Aryl-1H-indazole (In situ deprotection) suzuki->intermediate2 Concomitant Deprotection buchwald Step 3: N-Arylation Ar²-I, CuI, Base intermediate2->buchwald final_product 1,3-Diarylindazole buchwald->final_product cluster_deprotection Boc Deprotection Pathways start N-Boc Indazole acid_path Acidic Conditions acid_reagents TFA in CH₂Cl₂ or HCl in Dioxane/MeOH start->acid_reagents Route A base_path Basic Conditions base_reagents NaOMe in MeOH or Na₂CO₃ in DME start->base_reagents Route B finish Deprotected Indazole acid_reagents->finish base_reagents->finish

Sources

electrophilic bromination of 1-Boc-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 1-Boc-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive examination of the , a key transformation for accessing versatile intermediates in medicinal chemistry and drug development. We will explore the underlying principles of electrophilic aromatic substitution as applied to the substituted indazole core, detailing the interplay of electronic effects that govern the reaction's regioselectivity. A field-proven, step-by-step experimental protocol using N-Bromosuccinimide (NBS) is provided, followed by essential guidelines for product characterization, process optimization, and safety. This document is intended for researchers and scientists seeking both a theoretical understanding and a practical, reliable methodology for the synthesis of brominated 5-nitroindazole derivatives.

Theoretical Framework: Regioselectivity in the Indazole System

The successful execution of the bromination of 1-Boc-5-nitro-1H-indazole hinges on a clear understanding of electrophilic aromatic substitution (EAS) principles and the directing effects of the substituents on the bicyclic indazole ring.[1][2] The reaction's outcome, specifically the position of bromination, is not random but is dictated by the electronic influence of the N-Boc protecting group and the C-5 nitro group.

The Indazole Core

The indazole scaffold is an aromatic heterocyclic system. In electrophilic substitutions, the C3 position of the pyrazole ring is often reactive due to its electron-rich character, making it a common site for functionalization.[3]

Analysis of Directing Group Effects

Two key substituents modulate the reactivity and regioselectivity of the indazole core in this specific reaction:

  • The 5-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) due to both strong inductive (-I) and resonance (-M) effects.[4] Consequently, it is a strong deactivating group, reducing the overall rate of electrophilic aromatic substitution compared to unsubstituted indazole.[1] In a typical benzene system, EWGs direct incoming electrophiles to the meta position.[5] In the context of the 1-Boc-5-nitro-1H-indazole's benzene ring, this deactivation strongly disfavors substitution at the ortho (C4, C6) and para (C7) positions relative to the nitro group.

  • The 1-Boc Group (-COOtBu): The tert-butyloxycarbonyl (Boc) group at the N1 position is primarily electron-withdrawing through its inductive effect.[6] Its presence on the pyrazole nitrogen reduces the nucleophilicity of the entire ring system. However, the most significant outcome of the combined electronic effects is the pronounced activation of the C3 position for electrophilic attack, relative to the heavily deactivated positions on the benzene portion of the molecule. Several publications confirm that halogenation of N-protected indazoles occurs with high regioselectivity at the C3 position.[3]

Reaction Mechanism and Workflow

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as the electrophilic bromine source (Br⁺), often activated by a catalytic amount of acid.

Overall Experimental Workflow

The process can be visualized as a sequence of distinct stages, from starting material to final, characterized product.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1-Boc-5-nitro-1H-indazole (Starting Material) B Dissolution in Aprotic Solvent (e.g., DMF) A->B C Addition of NBS B->C D Reaction at Controlled Temperature C->D E Aqueous Quench D->E F Extraction with Organic Solvent E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: High-level workflow for the synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole.

Mechanistic Steps

The core of the reaction is the attack of the indazole's C3 position on the electrophilic bromine, followed by restoration of aromaticity.

Caption: Simplified mechanism of electrophilic bromination at the C3 position.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. The procedure is adapted from established methods for the bromination of indazoles and related heterocycles.[3][10]

Reagents and Materials:

  • 1-Boc-5-nitro-1H-indazole

  • N-Bromosuccinimide (NBS)[11]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-5-nitro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) to the solution portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine source.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Product Characterization

Validation of the final product's structure and purity is critical. The compound this compound has the following properties.[8]

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN₃O₄[8]
Molecular Weight 342.15 g/mol [8]
CAS Number 473416-22-7[8][9]
Appearance Expected to be a yellow or off-white solidGeneral Observation

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the Boc group (singlet, ~1.7 ppm, 9H), and three aromatic protons. The C4-H will likely appear as a doublet around 8.8-9.0 ppm, the C6-H as a doublet of doublets around 8.4-8.6 ppm, and the C7-H as a doublet around 7.8-8.0 ppm. The disappearance of the C3-H signal from the starting material is a key indicator of success.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show 12 distinct carbon signals, including those for the Boc group (~28 ppm, ~86 ppm), the aromatic carbons, and the C-Br carbon (~100-110 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion plus a proton [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; Deactivated substrate.Allow the reaction to stir longer. If no progress, gently heat the mixture to 40-50 °C. Increase the equivalents of NBS to 1.2.
Low Yield Product loss during work-up or purification; Side reactions.Ensure thorough extraction. Use care during column chromatography. Ensure the reaction is run under anhydrous conditions to prevent NBS decomposition.
Formation of Di-bromo Product Excess brominating agent.Use a maximum of 1.05 equivalents of NBS and add it slowly to the reaction mixture.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General: Perform a thorough hazard assessment before beginning any chemical synthesis.

References

  • Vertex AI Search. (n.d.). Directing Groups in SE Ar. Retrieved January 12, 2026.
  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G.
  • Vertex AI Search. (n.d.). Experimental Methods 1. Bromination Methods. Retrieved January 12, 2026.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 12, 2026.
  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 12, 2026.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 12, 2026.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Retrieved January 12, 2026.
  • BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 12, 2026.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Hoffman Fine Chemicals. (n.d.). CAS 473416-22-7 | this compound. Retrieved January 12, 2026.
  • Blay, G., et al. (n.d.). This compound. Echemi.

Sources

regioselectivity in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

I'm starting by casting a wide net with Google, hunting down key information on regioselective indazole synthesis. I'm focusing on diverse synthetic strategies, reaction mechanisms, and what dictates regioselectivity. This initial phase is about building a strong foundation.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying prominent methods for controlling regioselectivity in indazole synthesis. I'm focusing on directed metalation, cross-coupling, and cyclization strategies, pinpointing the roles of directing groups and reaction conditions. I'm also actively gathering experimental protocols and quantitative data from reliable sources, to build the basis for my technical guide.

Developing The Technical Guide

I'm now structuring the guide, starting with an introduction highlighting the importance of substituted indazoles. I'm focusing on the challenges of regioselectivity and planning Graphviz diagrams for reaction pathways. I'm organizing the guide to explain the reasoning behind experimental choices. My next step will involve creating detailed, step-by-step protocols with reagent details, purification methods, and yield data tables. Citations will be added and compiled in a final references section.

An In-Depth Technical Guide to Key Intermediates in the Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, driving continuous innovation in its synthetic accessibility. This guide provides an in-depth analysis of the core synthetic strategies for constructing the indazole ring system, with a specific focus on the pivotal intermediates that define these pathways. We will dissect the formation and subsequent transformation of these key molecules, offering not just protocols but also the mechanistic rationale behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of indazole synthesis, moving from classical methods to modern catalytic approaches.

Introduction: The Enduring Importance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: the more stable 1H-indazole and the 2H-indazole.[1] While rare in nature, synthetic indazole derivatives are cornerstones of modern pharmacology, with prominent examples including the anti-cancer drug Pazopanib, the antiemetic Granisetron, and the tyrosine kinase inhibitor Axitinib.[1] This wide range of biological activity stems from the indazole core's ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The demand for novel indazole-containing compounds necessitates robust and flexible synthetic methodologies. Understanding the key intermediates in these syntheses is paramount to efficiently accessing diverse and complex molecular architectures.

This guide will explore four major classes of key intermediates that are central to the most reliable and widely adopted methods for indazole synthesis:

  • N-Nitroso-o-acetotoluidide: The cornerstone of the classical Jacobson synthesis.

  • ortho-Haloaryl Hydrazones: Versatile precursors for transition-metal-catalyzed cyclizations.

  • ortho-Nitrobenzylamines: Key players in the Davis-Beirut reaction for the synthesis of 2H-indazoles.

  • Arylamino Oximes: Divergent intermediates for the selective synthesis of N-arylindazoles.

The Classical Approach: The Jacobson Synthesis via N-Nitroso-o-acetotoluidide

First reported by Jacobson and Huber, this method remains a reliable, albeit classical, route to the parent indazole ring.[2] The core of this strategy is the intramolecular cyclization of an N-nitroso derivative of an o-toluidine.

Formation and Cyclization of the Key Intermediate

The key intermediate, N-nitroso-o-acetotoluidide, is generated in situ. The synthesis begins with the acetylation of o-toluidine, which serves to protect the amine and improve solubility.[2] This acetylated compound is then nitrosated using nitrous gases. The resulting N-nitroso compound is unstable and, upon gentle heating in benzene, undergoes an intramolecular azo coupling to form the indazole ring.[2] Mechanistic studies have shown this to be a concerted process where an initial acyl shift is the rate-determining step.[2]

Mechanistic Pathway of the Jacobson Synthesis

The workflow for the Jacobson synthesis is a classic example of directed cyclization on an aromatic ring.

Jacobson_Synthesis o_toluidine o-Toluidine acetotoluidide o-Acetotoluidide o_toluidine->acetotoluidide Ac₂O, AcOH nitroso_intermediate N-Nitroso-o-acetotoluidide (Key Intermediate) acetotoluidide->nitroso_intermediate Nitrous Gases indazole 1H-Indazole nitroso_intermediate->indazole Benzene, Heat (Intramolecular Cyclization)

Caption: Workflow for the Jacobson Indazole Synthesis.

Field-Proven Protocol for Jacobson Synthesis

The following protocol is adapted from Organic Syntheses, ensuring its robustness and reproducibility.[2]

Step 1: Acetylation of o-Toluidine

  • In a 750-mL two-necked flask equipped with a thermometer, slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride.

  • The acetylation is exothermic. Cool the mixture in an ice bath.

Step 2: Nitrosation

  • While cooling, introduce a rapid stream of nitrous gases (generated from NaNO₂ and H₂SO₄) into the reaction mixture. Maintain the temperature between 10-15°C.

  • After the addition is complete, stir the resulting yellow-brown solution for an additional 10 minutes.

Step 3: Cyclization and Work-up

  • Transfer the solution to a 2-L flask containing 1 L of benzene.

  • Heat the mixture on a steam bath. The decomposition of the nitroso compound will begin, evidenced by gas evolution, which should be controlled by intermittent cooling.

  • After the initial vigorous reaction subsides, heat the solution for an additional 30 minutes on the steam bath.

  • Cool the solution and extract with 200 mL of 2N HCl followed by three 50-mL portions of 5N HCl.

  • Combine the acidic extracts and treat with excess ammonia to precipitate the indazole.

  • Keep the mixture in a refrigerator for 2 hours, then collect the solid by filtration.

  • Wash the crude product with water and dry overnight at 100-105°C. The yield of crude indazole is typically 36-46 g (36-47%).

Step 4: Purification

  • The crude indazole can be purified by vacuum distillation to yield a colorless solid with a melting point of 148°C.

Modern Catalytic Methods: ortho-Haloaryl Hydrazones as Versatile Intermediates

Transition-metal catalysis has revolutionized indazole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods. A particularly effective strategy involves the intramolecular N-arylation of ortho-haloaryl hydrazones, where a copper or palladium catalyst facilitates the crucial C-N bond formation.

Formation of the Hydrazone Intermediate

The key hydrazone intermediates are readily prepared via condensation of an ortho-chloro- or ortho-bromoaryl aldehyde or ketone with a suitable hydrazine. This modularity allows for the introduction of diversity at two key positions of the final indazole product.

The Causality of Catalytic Cyclization

The cyclization of o-haloaryl hydrazones is a powerful method for forming the indazole N1-C7a bond. Copper(I) iodide is a commonly used catalyst, often in combination with a ligand such as 1,10-phenanthroline, which stabilizes the copper center and facilitates the catalytic cycle. A base, typically potassium hydroxide, is required to deprotonate the hydrazone, making it a more potent nucleophile for the intramolecular cyclization.[3] The choice of solvent is also critical, with DMF being a common choice due to its high boiling point and ability to dissolve the various components of the reaction.[3]

Mechanistic Pathway for Copper-Catalyzed Cyclization

The catalytic cycle is believed to involve oxidative addition of the aryl halide to the Cu(I) center, followed by intramolecular nucleophilic attack by the deprotonated hydrazone nitrogen, and finally reductive elimination to afford the indazole product and regenerate the Cu(I) catalyst.

Copper_Catalysis starting_materials o-Chloroaryl Aldehyde + Phenylhydrazine hydrazone o-Chloroaryl Hydrazone (Key Intermediate) starting_materials->hydrazone Condensation deprotonation Deprotonated Hydrazone hydrazone->deprotonation KOH cyclization Intramolecular N-Arylation deprotonation->cyclization CuI, 1,10-phenanthroline indazole 1-Aryl-1H-Indazole cyclization->indazole

Caption: Copper-catalyzed synthesis of 1H-indazoles.

Experimental Protocol for Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles

The following protocol is adapted from Barbosa et al. for the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones.[4]

Step 1: Synthesis of the Arylhydrazone Intermediate (General Procedure)

  • Dissolve the o-chloroarylaldehyde (1.0 equiv.) in ethanol.

  • Add phenylhydrazine (1.0 equiv.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours.

  • The resulting solid hydrazone is typically collected by filtration, washed with cold ethanol, and dried.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), KOH (0.056 g, 2.0 equiv.), 1,10-phenanthroline (0.020 g, 22 mol %), and CuI (0.019 g, 20 mol %).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., N₂).

  • Add DMF (2.5 mL) and stir the reaction mixture at 120°C for 12-48 hours.

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel.

  • Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Davis-Beirut Reaction: Accessing 2H-Indazoles via o-Nitrobenzylamines

The Davis-Beirut reaction is a powerful and operationally simple method for the synthesis of 2H-indazoles, a less-studied but equally important tautomer. This reaction proceeds through the base-mediated reductive cyclization of o-nitrobenzylamine derivatives.[5][6]

Formation of the o-Nitrobenzylamine Intermediate

The key o-nitrobenzylamine intermediates are typically prepared by one of two main routes:

  • Reductive amination: Reaction of an o-nitrobenzaldehyde with a primary amine, followed by reduction of the resulting imine with a mild reducing agent like NaBH₄.[5]

  • N-alkylation: Reaction of an o-nitrobenzyl bromide with a primary amine.[6]

The Base-Mediated Reductive Cyclization

The core of the Davis-Beirut reaction is the treatment of the o-nitrobenzylamine with a base, such as KOH or DBU, in an alcoholic solvent.[3][5] The proposed mechanism involves the deprotonation of the benzylic position, followed by an intramolecular redox reaction where the nitro group is reduced, leading to the formation of an N-N bond and subsequent aromatization to the 2H-indazole. A pivotal intermediate in this process is believed to be an o-nitrosobenzylidine imine.[5]

Mechanistic Pathway of the Davis-Beirut Reaction

The reaction cascade highlights the intramolecular redox nature of this transformation.

Davis_Beirut o_nitrobenzylamine o-Nitrobenzylamine (Key Intermediate) carbanion Benzylic Carbanion o_nitrobenzylamine->carbanion Base (e.g., KOH) nitroso_imine o-Nitrosobenzylidine Imine carbanion->nitroso_imine Intramolecular Redox cyclization N-N Bond Formation nitroso_imine->cyclization Cyclization indazole 2H-Indazole cyclization->indazole Aromatization

Caption: Key steps in the Davis-Beirut reaction.

Experimental Protocol for the Synthesis of 2H-Indazoles

The following is a general protocol for the synthesis of a 2H-indazole via the Davis-Beirut reaction, starting from an o-nitrobenzylamine.[3][5]

Step 1: Preparation of the o-Nitrobenzylamine Intermediate

  • Dissolve the desired o-nitrobenzaldehyde (1.0 equiv.) and a primary amine (1.0 equiv.) in a suitable solvent like methanol.

  • Stir at room temperature for 1-2 hours to form the imine.

  • Cool the reaction to 0°C and add NaBH₄ (1.1 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the o-nitrobenzylamine intermediate by column chromatography.

Step 2: Davis-Beirut Cyclization

  • Dissolve the purified o-nitrobenzylamine intermediate in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of KOH (e.g., 5% aqueous KOH).

  • Heat the reaction mixture at 60°C for 6 hours.[3]

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the resulting 2H-indazole by column chromatography.

A Divergent Approach: Arylamino Oximes for Selective N-Arylindazole Synthesis

A modern, metal-free approach to N-arylindazoles utilizes arylamino oximes as key intermediates. This strategy is particularly elegant as the choice of base can selectively direct the reaction towards either an N-arylindazole or a benzimidazole, starting from the same precursor.[7][8]

Formation of the Arylamino Oxime Intermediate

These intermediates are typically synthesized from o-aminobenzophenones or related ketones. The ketone is first converted to its oxime by treatment with hydroxylamine. The resulting o-aminobenzophenone oxime can then undergo N-arylation, for example, through a Buchwald-Hartwig amination, to install the desired aryl group on the aniline nitrogen.

Base-Controlled Cyclization: The Mechanistic Dichotomy

The fate of the arylamino oxime is determined by the choice of base and the subsequent activation of the oxime hydroxyl group (typically by mesylation).[7]

  • Indazole Formation (Weaker Base): In the presence of a relatively weak base like 2-aminopyridine, the aniline nitrogen acts as a nucleophile, attacking the activated oxime to displace the mesylate group. This intramolecular Sₙ2 reaction directly leads to the formation of the N-N bond and, after rearomatization, the N-arylindazole.

  • Benzimidazole Formation (Stronger Base): With a stronger, more sterically hindered base like triethylamine, a Beckmann rearrangement is favored. The activated oxime rearranges to form a nitrilium ion, which is then trapped by the aniline nitrogen to form the benzimidazole ring.[7]

The use of a weaker, less hindered base is crucial for favoring the direct nucleophilic attack required for indazole formation.

Mechanistic Pathway for Selective Indazole Synthesis

The selective pathway highlights the importance of reaction conditions in directing the outcome.

Wray_Stambuli arylamino_oxime Arylamino Oxime (Key Intermediate) activated_oxime Activated Oxime (Mesylate) arylamino_oxime->activated_oxime MsCl indazole_path N-Aryl-1H-Indazole activated_oxime->indazole_path 2-Aminopyridine (Weak Base) benzimidazole_path N-Arylbenzimidazole activated_oxime->benzimidazole_path Triethylamine (Strong Base)

Caption: Base-controlled divergent synthesis from an arylamino oxime.

Experimental Protocol for Selective N-Arylindazole Synthesis

This protocol is based on the work of Wray and Stambuli.[7][8]

Step 1: Preparation of the Arylamino Oxime Intermediate

  • Synthesize the o-aminobenzophenone oxime from the corresponding ketone and hydroxylamine hydrochloride.

  • Perform a palladium-catalyzed Buchwald-Hartwig amination between the o-aminobenzophenone oxime and an appropriate aryl bromide to obtain the desired N-aryl-2-aminobenzophenone oxime.

Step 2: Selective Cyclization to N-Arylindazole

  • Dissolve the arylamino oxime (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-aminopyridine (2.2 equiv.).

  • Add methanesulfonyl chloride (MsCl) (1.1 equiv.) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-aryl-1H-indazole.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy depends on the desired substitution pattern, scale, and available starting materials. The following table provides a comparative overview of the discussed methods.

Synthetic RouteKey IntermediateKey ReagentsAdvantagesDisadvantagesTautomer Formed
Jacobson Synthesis N-Nitroso-o-acetotoluidideAc₂O, Nitrous Gases, BenzeneCost-effective for unsubstituted indazole; robust and scalable.[2]Harsh conditions; limited substrate scope; use of hazardous reagents.1H-Indazole
Copper-Catalyzed Cyclization o-Haloaryl HydrazoneCuI, Ligand (e.g., phen), Base (e.g., KOH)Good functional group tolerance; modular synthesis.[3][4]Requires transition metal catalyst; sometimes harsh temperatures (120°C).1H-Indazole
Davis-Beirut Reaction o-NitrobenzylamineBase (e.g., KOH), AlcoholMetal-free; good for 2-substituted indazoles.[3][5]Substrate synthesis can be multi-step; not ideal for 1H-indazoles.2H-Indazole
Arylamino Oxime Cyclization Arylamino OximeMsCl, 2-AminopyridineMild, metal-free conditions; high selectivity for N-arylindazoles.[7][8]Multi-step synthesis of the intermediate; potential for Beckmann rearrangement side-product.1H-Indazole

Conclusion and Future Outlook

The synthesis of the indazole core has evolved significantly from classical, high-temperature cyclizations to sophisticated, mild, and highly selective catalytic methods. The key intermediates—N-nitroso-o-acetotoluidide, o-haloaryl hydrazones, o-nitrobenzylamines, and arylamino oximes—each represent a distinct strategic approach to assembling this vital heterocycle. While classical methods like the Jacobson synthesis retain their value for specific applications, modern transition-metal-catalyzed and metal-free strategies offer unparalleled flexibility and efficiency for the creation of complex, drug-like molecules. Future developments will likely focus on further expanding the scope of C-H activation and functionalization reactions directly on the indazole core, as well as developing even more sustainable and atom-economical synthetic routes. A thorough understanding of the formation and reactivity of the key intermediates discussed herein will remain fundamental to innovation in this critical area of chemical science.

References

  • Barbosa, Y. C. M., Paveglio, G. C., de Pereira, C. M. P., Moura, S., Schwalm, C. S., & Pizzuti, L. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Organic Letters, 12(20), 4576–4579. Available at: [Link]

  • Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. Available at: [Link]

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-300. Available at: [Link]

  • Akel, M., Qa'dan, F., Kurth, M. J., & Haddadin, M. J. (2014). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 70(36), 6219-6224. Available at: [Link]

  • Barbosa, Y. C. M., Paveglio, G. C., de Pereira, C. M. P., Moura, S., Schwalm, C. S., & Pizzuti, L. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein-Institut. Available at: [Link]

  • Singh, U., Singh, S., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1935-1965. Available at: [Link]

  • Haddadin, M. J., El-Awa, A., & Kurth, M. J. (2018). Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate. The Journal of Organic Chemistry, 83(5), 2896–2901. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed, 20(12), 4576-9. Available at: [Link]

  • Wray, B. C. (2011). Development of Novel Methods to Prepare Nitrogen and Oxygen Heterocycles. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

  • Haddadin, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 75, 153163. Available at: [Link]

  • Zhang, W., et al. (2016). Copper-Promoted Oxidative Intramolecular C-H Amination of Hydrazones to Synthesize 1H-Indazoles and 1H-Pyrazoles Using a Cleavable Directing Group. Advanced Synthesis & Catalysis, 358(15), 2493-2498. Available at: [Link]

  • Liu, Z., et al. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 50(40), 5061-5063. Available at: [Link]

  • Counceller, C. M., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic Letters, 10(5), 1021-3. Available at: [Link]

  • Barbosa, Y. C. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central. Available at: [Link]

  • Tariq, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2335. Available at: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Available at: [Link]

  • Katritzky, A. R., et al. (2006). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Arkivoc, 2006(5), 179-191. Available at: [Link]

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Reddy, G. C., et al. (2024). Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. Chemistry & Biodiversity, e202302085. Available at: [Link]

  • Kim, J., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. Available at: [Link]

  • Bobbink, F. D., & Dyson, P. J. (2020). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications, 56(76), 11213-11216. Available at: [Link]

  • Ramkumar, N., et al. (2021). Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry, 19(26), 5853-5863. Available at: [Link]

Sources

Methodological & Application

The Strategic Application of 1-Boc-3-bromo-5-nitro-1H-indazole in the Modular Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The rational design and synthesis of PROTACs are of paramount importance, with the linker and the core scaffold of the warhead playing critical roles in the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and the subsequent ubiquitination and degradation of the POI.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[5][6][7][8][9] Its rigid bicyclic structure provides a well-defined vector for the presentation of substituents, making it an ideal framework for the development of potent and selective protein binders. The strategic functionalization of the indazole ring system is therefore a key aspect of synthesizing novel therapeutics, including PROTACs.

This application note provides a detailed technical guide on the use of 1-Boc-3-bromo-5-nitro-1H-indazole , a versatile and strategically functionalized building block, in the modular synthesis of indazole-based PROTACs. We will explore the chemical logic behind its design and provide detailed, field-proven protocols for its sequential functionalization to generate potent protein degraders.

The Versatility of this compound: A Chemist's Perspective

The utility of this compound lies in the orthogonal reactivity of its three key functional groups, which allows for a controlled, stepwise elaboration of the PROTAC molecule.[4][10]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indazole nitrogen serves as a robust protecting group that is stable to a wide range of reaction conditions, including cross-coupling and reduction reactions.[11] Its facile removal under acidic conditions provides a handle for late-stage functionalization or can be performed concurrently with other synthetic steps.

  • The C3-Bromo Substituent: The bromine atom at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[11] This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents, which can be tailored to bind to the active site of the target protein.

  • The C5-Nitro Group: The nitro group at the 5-position is a versatile functional group that can be readily reduced to an amine.[7] This newly formed amino group serves as an excellent attachment point for the linker, which will ultimately be connected to the E3 ligase ligand.

This strategic arrangement of functional groups enables a convergent and modular synthetic approach to PROTACs, as illustrated in the workflow below.

G cluster_0 Core Functionalization cluster_1 PROTAC Assembly A This compound B Cross-Coupling (e.g., Suzuki) at C3 (Warhead Elaboration) A->B Step 1 C Nitro Reduction at C5 (Linker Attachment Point) B->C Step 2 D Amide Coupling with Linker-E3 Ligand C->D Step 3 E Final PROTAC D->E Step 4 (Deprotection if needed)

Caption: General synthetic workflow for an indazole-based PROTAC.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of an exemplary indazole-based PROTAC targeting a hypothetical kinase, utilizing this compound as the starting material.

Part 1: Elaboration of the Warhead via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install an aryl moiety at the C3 position of the indazole core. This aryl group will serve as a key binding element for the target protein.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound342.151.01.0
Arylboronic acidVaries1.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane-10 mL-
Water-2 mL-

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL) and a solution of sodium carbonate (2.0 mmol) in water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-3-aryl-5-nitro-1H-indazole.

Part 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the nitro group at the C5 position to an amine, which will serve as the point of attachment for the linker-E3 ligase ligand conjugate.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Boc-3-aryl-5-nitro-1H-indazoleVaries1.01.0
Iron powder (Fe)55.8455.05.0
Ammonium Chloride (NH₄Cl)53.495.05.0
Ethanol-15 mL-
Water-5 mL-

Step-by-Step Protocol:

  • To a round-bottom flask containing 1-Boc-3-aryl-5-nitro-1H-indazole (1.0 mmol), add ethanol (15 mL) and a solution of ammonium chloride (5.0 mmol) in water (5 mL).

  • Add iron powder (5.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-aryl-5-amino-1H-indazole, which can often be used in the next step without further purification.

Part 3: Linker and E3 Ligase Ligand Conjugation

This protocol describes the amide coupling of the 5-amino-indazole intermediate with a pre-synthesized linker-E3 ligase ligand conjugate possessing a terminal carboxylic acid. For this example, we will consider a generic linker attached to a von Hippel-Lindau (VHL) E3 ligase ligand.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Boc-3-aryl-5-amino-1H-indazoleVaries1.01.0
HOOC-Linker-VHL LigandVaries1.11.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.21.2
DIPEA (N,N-Diisopropylethylamine)129.243.03.0
Anhydrous DMF (N,N-Dimethylformamide)-10 mL-

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the HOOC-Linker-VHL ligand (1.1 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 1-Boc-3-aryl-5-amino-1H-indazole (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure Boc-protected PROTAC.

Part 4: Final Deprotection (if necessary)

In many cases, the Boc group may be removed to yield the final PROTAC.

Reaction Scheme:

Materials and Reagents:

ReagentAmount
1-Boc-PROTAC1.0 mmol
Trifluoroacetic Acid (TFA)2 mL
Dichloromethane (DCM)8 mL

Step-by-Step Protocol:

  • Dissolve the Boc-protected PROTAC (1.0 mmol) in dichloromethane (8 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (2 mL) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

  • The final PROTAC can be purified by preparative HPLC to yield the desired product as a TFA salt.

Visualization of the Synthetic Pathway

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃) A->B C 1-Boc-3-aryl-5-nitro-1H-indazole B->C D Nitro Reduction (Fe, NH₄Cl) C->D E 1-Boc-3-aryl-5-amino-1H-indazole D->E F Amide Coupling (HOOC-Linker-E3, HATU, DIPEA) E->F G Boc-Protected PROTAC F->G H Deprotection (TFA, DCM) G->H I Final PROTAC H->I

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The 1H-indazole core is a privileged scaffold in modern drug discovery, recognized as a key pharmacophore in numerous biologically active compounds, particularly as kinase inhibitors and antiparasitic agents.[1] The strategic functionalization of this heterocyclic system is paramount for modulating potency, selectivity, and pharmacokinetic properties. The compound 1-Boc-3-bromo-5-nitro-1H-indazole serves as a highly versatile and valuable intermediate for this purpose.

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling methodologies to functionalize this key building block. The molecule is uniquely designed for sequential and regioselective derivatization:

  • The C-3 Bromo Group: This position is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon- and nitrogen-based substituents.

  • The N-1 Boc Group: The tert-butoxycarbonyl (Boc) protecting group effectively shields the indazole nitrogen, preventing unwanted side reactions and directing reactivity to the C-3 position.[2] Its lability under acidic conditions allows for straightforward deprotection and subsequent N-1 functionalization.

  • The C-5 Nitro Group: This strong electron-withdrawing group activates the C-3 position towards oxidative addition in the palladium catalytic cycle. Furthermore, the nitro group itself is a synthetic handle that can be reduced to a primary amine, opening a new vector for molecular elaboration.[3]

This document details field-proven insights and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, empowering researchers to unlock the synthetic potential of this powerful intermediate.

Core Mechanistic Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, share a common mechanistic pathway.[4] The cycle is initiated by the oxidative addition of an aryl halide (in this case, this compound) to a palladium(0) complex. This is followed by a key step that defines the specific reaction type (e.g., transmetalation for Suzuki, amine coordination/deprotonation for Buchwald-Hartwig). The cycle concludes with reductive elimination, which forges the new bond and regenerates the active palladium(0) catalyst.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add Ar-Br intermediate Reaction-Specific Intermediate (Pd-II) ox_add->intermediate Coupling Partner product_complex Product Complex (Pd-II) intermediate->product_complex Isomerization (often) product_complex->pd0 Reductive Elimination Ar-Nu cycle_label General Palladium Cross-Coupling Cycle

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons. For this compound, this allows for the introduction of a vast array of aryl and heteroaryl moieties, which is critical for exploring the structure-activity relationships (SAR) of kinase inhibitors.

Application Notes & Causality
  • Catalyst & Ligand Selection: For electron-deficient heterocyclic halides, catalyst systems that promote rapid oxidative addition are preferred.[5] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is an excellent choice as the dppf ligand is both electron-rich, facilitating oxidative addition, and has a large bite angle, promoting reductive elimination.[6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable catalyst for this transformation.[7]

  • Base and Solvent System: A base is required to activate the boronic acid for the transmetalation step. An aqueous mixture of an inorganic base like K₂CO₃ or Cs₂CO₃ with a solvent such as 1,4-dioxane or dimethoxyethane (DME) is standard.[8] The water is crucial for the hydrolysis of the boronate ester and facilitating the transmetalation process.

  • Microwave Irradiation: For challenging or slow couplings, microwave heating can significantly reduce reaction times and improve yields.[9] However, it's important to monitor for potential deprotection of the Boc group under prolonged heating or harsh basic conditions.[9]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Palladium Catalyst PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%)Efficient for electron-deficient aryl bromides.[6]
Coupling Partner (Hetero)arylboronic Acid (1.2-1.5 equiv.)Readily available, stable, and effective coupling partners.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Activates boronic acid for transmetalation.[8]
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1)Good solubility for reactants; water facilitates transmetalation.
Temperature 80-110 °C (Conventional or Microwave)Provides thermal energy to overcome activation barriers.
Typical Yields 70-95%Based on analogous 3-bromoindazole systems.[7]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup cluster_2 Purification A 1. Add solids: - this compound (1 equiv) - Phenylboronic Acid (1.2 equiv) - PdCl₂(dppf) (3 mol%) - K₂CO₃ (2 equiv) B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents: - 1,4-Dioxane - Water (4:1 ratio) B->C D 4. Heat at 90 °C (Monitor by TLC/LC-MS) C->D E 5. Cool to RT, dilute with Ethyl Acetate, wash with water & brine D->E F 6. Dry (Na₂SO₄), filter, and concentrate E->F G 7. Purify by flash column chromatography F->G

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.03 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-5-nitro-3-phenyl-1H-indazole.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is particularly valuable for accessing novel indazole derivatives by coupling with a wide range of primary and secondary amines, which are key functionalities in many pharmacologically active molecules.[10]

Application Notes & Causality
  • Catalyst & Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[11] For coupling with an electron-deficient aryl bromide like our substrate, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are highly effective.[12] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitate the challenging reductive elimination step. A Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is typically used.

  • Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile. For most couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used.[12] For more sensitive substrates or amines, a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent Choice: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are standard. They provide good solubility for the catalyst and reagents and are stable under the reaction conditions.[10]

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%)Common and effective palladium sources.[12]
Ligand XPhos or RuPhos (3-6 mol%)Bulky, electron-rich ligands for efficient C-N coupling.
Coupling Partner Primary or Secondary Amine (1.1-1.3 equiv.)Broad scope of accessible amines.
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv.)Strong base for amine deprotonation.[12]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic polar solvent with good solubility properties.
Temperature 80-110 °CStandard temperature range for these couplings.
Typical Yields 65-90%Based on amination of similar nitro-substituted aryl bromides.[12]
Protocol 2: Buchwald-Hartwig Amination with Morpholine

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), RuPhos (0.03 equiv.), and sodium tert-butoxide (1.5 equiv.) to a dry Schlenk tube equipped with a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Add morpholine (1.2 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Sonogashira and Heck Couplings for Alkynyl and Alkenyl Derivatives

The Sonogashira and Heck reactions provide access to alkynyl and alkenyl-substituted indazoles, respectively. These functionalities are valuable for further transformations or as rigid linkers in drug design.

Application Notes & Causality
  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The classic conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The copper is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center. A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent.[14] A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using copper-free conditions or running the reaction under strictly anaerobic conditions.[15]

  • Heck Reaction: This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate.[16] The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or can be run ligandless in some cases), and an organic or inorganic base (e.g., Et₃N, NaOAc).[17] The regioselectivity of the addition to the alkene is governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.

Data Presentation: Typical Conditions for Sonogashira and Heck Reactions

Table 3: Sonogashira Coupling Conditions

Parameter Condition
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)
Coupling Partner Terminal Alkyne (1.2-2.0 equiv.)
Base/Solvent Et₃N or DIPA
Temperature Room Temperature to 80 °C

| Typical Yields | 60-85% |

Table 4: Heck Coupling Conditions

Parameter Condition
Catalyst System Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%)
Coupling Partner Alkene (1.1-1.5 equiv.)
Base Et₃N or K₂CO₃ (1.5-2.5 equiv.)
Solvent DMF, Acetonitrile, or Toluene
Temperature 80-140 °C

| Typical Yields | 50-80% |

Protocol 3: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill with argon (3x).

  • Add anhydrous triethylamine via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.).

  • Stir the mixture at 60 °C until the starting material is consumed (monitor by TLC).

  • Cool to room temperature, dilute with diethyl ether, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography.

Section 4: Post-Coupling Modification: Reduction of the Nitro Group

A key advantage of the 5-nitroindazole scaffold is the ability to reduce the nitro group to a primary amine after the C-3 cross-coupling has been performed. This opens up a new site for derivatization (e.g., amidation, sulfonylation, or reductive amination).

Application Notes & Causality
  • Method Selection: Several methods are effective for reducing aromatic nitro groups. Catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) is very efficient but may not be compatible with reducible functional groups introduced during the cross-coupling (e.g., alkynes, alkenes).[18] Chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl/Ethanol or iron powder in acetic acid are robust, high-yielding, and often more chemoselective.[3] Using hydrazine hydrate with a Pd/C catalyst in refluxing methanol is another excellent method for nitroindazole derivatives.[3]

Protocol 4: Reduction of a 3-Aryl-5-nitroindazole Derivative with SnCl₂
  • Dissolve the 1-Boc-3-aryl-5-nitro-1H-indazole derivative (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the 5-aminoindazole derivative.

References

  • BenchChem. (2025). Application of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Antiparasitic Drug Discovery. BenchChem Technical Documents.
  • Lasken, R. S., & Calvo, E. (2021). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 62(42), 153396. [Link]

  • Yin, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2958. [Link]

  • Kar, G. K. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?". ResearchGate. [Link]

  • Manikandan, R., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 716–719. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Neupane, R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13800–13812. [Link]

  • Venkatramaiah, N., & Lu, T.-J. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 77(14), 6248–6253. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889–6899. [Link]

  • Singh, G. (2014). Response to "What is the best procedure for Sonogashira coupling?". ResearchGate. [Link]

  • ResearchGate. (2019). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]

  • Ben-Yahia, A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 53(4), 1184-1191.
  • Nanjing Tengxiang Import & Export Co. Ltd. (2023). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Documents.
  • Smith, C. D., & Jones, A. B. (2010). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem Technical Documents.
  • McAlpine, N. J., Wang, L., & Carrow, B. P. (2018). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. Journal of the American Chemical Society, 140(42), 13634–13639. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(1), 199-201.
  • Manikandan, R., et al. (2021). (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • ResearchGate. (2018). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • Ciaffaglione, V., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Scientific Reports, 14(1), 16183. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.
  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1469–1474.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem Technical Documents.
  • Williams, D. E., & Raushel, F. M. (2011). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 12(7), 643–651. [Link]

  • Bouissane, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(1), 1-10. [Link]

  • Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931–2934. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene. BenchChem Technical Documents.
  • McAlpine, N. J., Wang, L., & Carrow, B. P. (2018). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission. Journal of the American Chemical Society, 140(42), 13634-13639. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis. BenchChem Technical Documents.
  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6755-6781.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.
  • Organic Chemistry Frontiers. (2021). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 8(15), 4165-4170.
  • Angewandte Chemie International Edition. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]

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Application Notes and Protocols: A Guide to the Deprotection of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-nitro-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology. The strategic functionalization of the indazole ring is paramount in the development of novel drug candidates. 1-Boc-3-bromo-5-nitro-1H-indazole serves as a key intermediate in the synthesis of these complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen allows for precise chemical manipulations at other positions of the molecule. The subsequent removal, or deprotection, of this Boc group is a critical step to liberate the N-H functionality for further derivatization or to yield the final active pharmaceutical ingredient.

This technical guide provides a comprehensive overview of the principles and a detailed protocol for the acidic deprotection of this compound to yield 3-bromo-5-nitro-1H-indazole. The methodologies described herein are grounded in established principles of physical organic chemistry and are designed to be both efficient and reliable for researchers in organic synthesis and drug discovery.

The Underlying Chemistry: Principles of Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2] The acid-catalyzed deprotection of a Boc-protected amine, such as this compound, proceeds through a well-understood E1 elimination mechanism.

The key steps of this mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Tert-butyl Cation: The protonated intermediate is unstable and readily fragments. This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate rapidly undergoes decarboxylation, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.

  • Formation of the Deprotected Indazole: The final product is the deprotected indazole, which, under the acidic reaction conditions, will be protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Diagram of the Boc Deprotection Mechanism:

Boc_Deprotection_Mechanism 1-Boc-Indazole This compound Protonated_Boc Protonated Boc Group 1-Boc-Indazole->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Deprotected_Indazole 3-Bromo-5-nitro-1H-indazole Carbamic_Acid->Deprotected_Indazole Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 H_plus H⁺ (from acid)

Caption: Acid-catalyzed deprotection of a Boc-protected indazole.

Recommended Protocols for the Deprotection of this compound

The choice of acidic reagent and solvent system for Boc deprotection is crucial and can be tailored based on the substrate's stability and the desired workup procedure. For an electron-deficient system like this compound, standard strong acid conditions are generally effective. Below are two primary recommended protocols.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and highly effective method for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group, and its volatility simplifies its removal during workup.

Key Considerations:

  • Reagent Ratio: A solution of 20-50% TFA in DCM is typically sufficient.

  • Reaction Time: The reaction is often complete within 1-3 hours at room temperature.

  • Workup: The excess TFA and DCM can be removed under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another robust method. This can be particularly advantageous if the hydrochloride salt of the product is desired for its crystallinity and ease of handling.

Key Considerations:

  • Reagent: A 4M solution of HCl in dioxane is commercially available and commonly used.

  • Reaction Time: Similar to the TFA method, the reaction is typically complete within 1-4 hours at room temperature.

  • Workup: The product often precipitates from the reaction mixture as the hydrochloride salt and can be isolated by filtration.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane or Ethyl Acetate
Concentration 20-50% v/v TFA in DCM~4 M HCl in solvent
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Typical Reaction Time 1-3 hours1-4 hours
Product Form Trifluoroacetate saltHydrochloride salt
Workup Evaporation of volatiles, optional basic washFiltration of precipitated salt

Detailed Step-by-Step Experimental Protocol: TFA-Mediated Deprotection

This section provides a detailed, field-proven protocol for the deprotection of this compound using trifluoroacetic acid.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve this compound in DCM B Add Trifluoroacetic Acid (TFA) dropwise at 0 °C A->B C Warm to room temperature and stir for 1-3 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Concentrate the reaction mixture in vacuo D->E Upon completion F Dissolve residue in Ethyl Acetate E->F G Wash with saturated NaHCO₃ solution F->G H Wash with brine G->H I Dry over anhydrous Na₂SO₄ H->I J Filter and concentrate to yield the product I->J

Caption: A typical experimental workflow for the deprotection of this compound.

Materials and Reagents
  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Upon completion of the reaction, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.

    • To neutralize any residual acid and obtain the free base, dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromo-5-nitro-1H-indazole.

  • Purification (if necessary):

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-bromo-5-nitro-1H-indazole.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • Neutralization of TFA with sodium bicarbonate is an exothermic reaction and produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in the synthesis of complex indazole-based molecules. The acid-catalyzed methods described in this guide, particularly the use of trifluoroacetic acid in dichloromethane, provide a reliable and efficient means to achieve this deprotection. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers can confidently perform this reaction and advance their synthetic objectives in the pursuit of novel therapeutics.

References

  • MySkinRecipes. This compound. Available from: [Link].

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Application Notes & Protocols: Strategic Functionalization of the C3 Position of 1-Boc-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the C3-Functionalized 5-Nitroindazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including protein kinase inhibitors.[1] Its bioisosteric relationship with indole allows it to modulate biological activity, making it a focal point in drug discovery.[2] The functionalization of the C3 position, in particular, is a critical vector for tuning pharmacological properties, influencing potency, selectivity, and pharmacokinetic profiles.[3][4]

This guide focuses on the 1-Boc-5-nitro-1H-indazole system. The strategic placement of the 5-nitro and 1-Boc groups is not arbitrary; it is a deliberate design to control the regioselectivity of subsequent reactions.

  • The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic landscape of the indazole ring. It is a common feature in compounds with antiprotozoal and antineoplastic activities.[5][6]

  • The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves two primary purposes. First, it prevents undesired reactions at the nucleophilic N1 nitrogen. Second, it facilitates selective functionalization at the C3 position.[1][7] Its lability under specific acidic or basic conditions allows for its clean removal late in the synthetic sequence, revealing the N-H free indazole for further modification or as the final active pharmaceutical ingredient (API).[7][8]

This document provides a detailed exploration of two primary strategies for C3 functionalization: a two-step halogenation/cross-coupling sequence and a direct C-H activation approach. Each section explains the underlying chemical principles and provides robust, step-by-step protocols for laboratory application.

Strategic Overview: Pathways to C3 Functionalization

The functionalization of 1-Boc-5-nitro-1H-indazole at the C3 position can be approached via two principal routes. The classical, robust method involves pre-functionalization via halogenation, followed by a transition-metal-catalyzed cross-coupling reaction. A more modern, atom-economical alternative is the direct C-H functionalization of the C3 position.

G Start 1-Boc-5-nitro-1H-indazole Halogenation C3-Halogenation (NBS, NIS) Start->Halogenation Route A Direct Direct C-H Arylation (Pd-Catalyzed) Start->Direct Route B Intermediate 1-Boc-3-halo-5-nitro-1H-indazole Halogenation->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Product_Protected 1-Boc-3-substituted-5-nitro-1H-indazole Coupling->Product_Protected Direct->Product_Protected Deprotection Boc Deprotection (TFA or NaOMe) Product_Protected->Deprotection Final_Product 3-substituted-5-nitro-1H-indazole Deprotection->Final_Product

Caption: High-level workflow for the C3 functionalization of 1-Boc-5-nitro-1H-indazole.

Methodology 1: C3-Halogenation as a Gateway for Cross-Coupling

Halogenation of the C3 position is a reliable and widely used strategy to install a versatile chemical handle.[1] The resulting 3-haloindazoles are stable intermediates primed for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and other moieties.

Causality Behind the Protocol

The C3 position of the N-protected indazole is susceptible to electrophilic halogenation. Reagents like N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are preferred due to their ease of handling and moderate reactivity compared to elemental halogens. The reaction is typically performed in an aprotic solvent like acetonitrile or DMF. The N-Boc group is crucial here; without it, reactions can be complicated by interactions with the acidic N-H proton.[4]

Protocol 1: C3-Iodination of 1-Boc-5-nitro-1H-indazole

This protocol is adapted from established procedures for the C3-iodination of N-protected indazoles.[4]

Materials:

  • 1-Boc-5-nitro-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply for inert atmosphere

  • Standard glassware for work-up and purification

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-5-nitro-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature (20-25 °C) for 10-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2x) to quench any remaining iodine, followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-Boc-3-iodo-5-nitro-1H-indazole as a solid.

Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the 3-halo-indazole in hand, the Suzuki-Miyaura cross-coupling reaction offers a powerful method for constructing C(sp²)-C(sp²) bonds. This reaction is renowned for its functional group tolerance and reliability, making it a cornerstone of modern synthetic chemistry.[9]

Causality Behind the Protocol

The Suzuki reaction involves a catalytic cycle with a palladium complex.

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the 3-iodo-indazole.

  • Transmetalation: The aryl group is transferred from the activated boronic acid (as a boronate complex formed with the base) to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, which regenerates the active Pd(0) catalyst.

The choice of ligand (e.g., a phosphine) is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for transmetalation. Microwave heating can dramatically reduce reaction times and improve yields.[9]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Indazole_I R-I (3-Iodo-Indazole) Indazole_I->OxAdd Pd_Complex1 L₂Pd(II)(R)(I) OxAdd->Pd_Complex1 Transmetal Transmetalation Pd_Complex1->Transmetal Boronic Ar-B(OH)₂ + Base Boronic->Transmetal Pd_Complex2 L₂Pd(II)(R)(Ar) Transmetal->Pd_Complex2 RedElim Reductive Elimination Pd_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (C3-Arylated Indazole) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling of 1-Boc-3-iodo-5-nitro-1H-indazole

This protocol is based on high-yield procedures developed for coupling 3-iodo-N-Boc indazoles.[9]

Materials:

  • 1-Boc-3-iodo-5-nitro-1H-indazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%) or similar Pd catalyst

  • Triphenylphosphine (PPh₃) (10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent mixture, e.g., Dioxane/Water (4:1) or DME

  • Microwave vial with stir bar

  • Microwave reactor

  • Celite® for filtration

  • Standard work-up and purification supplies

Procedure:

  • To a microwave vial, add 1-Boc-3-iodo-5-nitro-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 20-40 minutes.

  • Monitoring: After cooling, check for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 1-Boc-3-aryl-5-nitro-1H-indazole.

Arylboronic AcidC3-SubstituentTypical Yield Range
Phenylboronic acidPhenyl>80%
4-Methoxyphenylboronic acid4-Methoxyphenyl>80%
3-Chlorophenylboronic acid3-Chlorophenyl>75%
Pyridin-3-ylboronic acidPyridin-3-yl>70%
Data synthesized from typical Suzuki coupling yields on similar substrates.[9]

Methodology 3: Direct C-H Arylation

Direct C-H functionalization represents a more efficient and environmentally friendly approach by avoiding the pre-halogenation step.[3][10] These reactions typically employ a palladium catalyst to directly couple the C3-H bond of the indazole with an aryl halide.

Causality Behind the Protocol

Direct C-H arylation of 1H-indazoles at the C3 position has been successfully achieved, often under phosphine-free conditions.[11][12] The mechanism is often proposed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. The indazole substrate coordinates to the palladium catalyst, and a base assists in the cleavage of the C3-H bond. The resulting palladacycle then reacts with the aryl halide. Water has been shown to be an effective solvent for some direct arylation reactions, potentially increasing reaction rates and selectivity.[11][13]

Protocol 3: Palladium-Catalyzed Direct C3-Arylation with Aryl Iodides

This protocol is an adaptation of direct arylation methods reported for 1H-indazoles.[11][12]

Materials:

  • 1-Boc-5-nitro-1H-indazole (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 eq) or Potassium acetate (KOAc)

  • Water or an organic solvent like DMA

  • Sealed reaction tube or vial

Procedure:

  • In a sealable reaction tube, combine 1-Boc-5-nitro-1H-indazole (1.0 eq), the aryl iodide (1.2 eq), Pd(OAc)₂ (0.05 eq), and Ag₂CO₃ (2.0 eq).

  • Add the solvent (e.g., water or DMA).

  • Seal the tube and stir the mixture vigorously at 100-150 °C for 12-24 hours.

  • Monitoring: After cooling, analyze the reaction mixture by LC-MS to determine conversion.

  • Work-up: Dilute the mixture with a suitable organic solvent (e.g., EtOAc), and filter through Celite® to remove catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Final Step: N-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free N-H indazole. This can be accomplished under either acidic or basic conditions, and the choice depends on the stability of the other functional groups in the molecule.

Protocol 4A: Acidic Deprotection

Method: Stir the 1-Boc-3-substituted-5-nitro-1H-indazole in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-3 hours. Remove the solvent and excess TFA in vacuo.

Advantages: Fast and efficient. Considerations: Not suitable for substrates with other acid-labile functional groups.

Protocol 4B: Basic Deprotection

A mild and highly selective method for deprotecting N-Boc on indazoles uses a catalytic amount of sodium methoxide.[7][8]

Method:

  • Dissolve the 1-Boc-3-substituted-5-nitro-1H-indazole in dry methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1 eq).

  • Stir at room temperature for 1-3 hours until TLC shows complete consumption of the starting material.[7]

  • Neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.[7]

  • Wash, dry, and concentrate the organic layers to yield the deprotected product.

Advantages: Very mild conditions, compatible with many functional groups, including esters, that are sensitive to strong acid or base.[8] Considerations: Requires anhydrous conditions.

References

  • Synthesis and biological properties of new 5-nitroindazole derivatives.
  • Synthesis and biological properties of new 5-nitroindazole derivatives.
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.ChemRxiv, Cambridge Open Engage.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.MDPI.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.Institute of Chemistry of Clermont-Ferrand.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole.Benchchem.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • 1-Boc-3-bromo-5-nitro-1H-indazole.MySkinRecipes.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.MDPI.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives.Organic Chemistry Frontiers (RSC Publishing).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Publishing.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Publishing.
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes.
  • Direct C-H functionalization on heteroaromatic rings | Request PDF.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.MDPI.

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The Strategic Application of 1-Boc-3-bromo-5-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has made it a cornerstone in the design of numerous targeted therapies.[2] Within this important class of heterocycles, 1-Boc-3-bromo-5-nitro-1H-indazole (tert-butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate) has emerged as a highly versatile and strategic building block for medicinal chemists.

This technical guide provides an in-depth exploration of the applications of this key intermediate, focusing on its role in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its use in cornerstone reactions, and illustrate the strategic pathways it enables in the journey from a simple building block to a potential therapeutic agent.

Core Attributes and Strategic Advantages

The utility of this compound stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration of the indazole core.

Functional Group Chemical Handle Strategic Advantage
1-Boc Group N-Protecting GroupMasks the N-H of the indazole, preventing unwanted side reactions during cross-coupling and allowing for regioselective functionalization. It can be readily removed under acidic conditions.
3-Bromo Group Aryl HalideServes as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.[3][4]
5-Nitro Group Electron-Withdrawing Group & Synthetic PrecursorActivates the indazole ring and can be reduced to a primary amine, providing a secondary point for diversification and the introduction of functionalities that can interact with the solvent-exposed region of kinase active sites.[3]

This trifecta of functionalities allows for a modular and highly adaptable approach to library synthesis, enabling researchers to systematically explore the structure-activity relationships (SAR) of novel indazole-based compounds.

Application in Kinase Inhibitor Synthesis: A Strategic Workflow

The synthesis of indazole-based kinase inhibitors often follows a convergent strategy where the indazole core is functionalized at key positions to optimize binding affinity and selectivity. This compound is an ideal starting material for such strategies. The general workflow involves:

  • C-3 Functionalization: Introduction of an aryl or heteroaryl moiety at the 3-position via a Suzuki-Miyaura cross-coupling reaction. This group is often designed to occupy the hydrophobic pocket of the kinase active site.

  • Nitro Group Reduction: Conversion of the 5-nitro group to a 5-amino group.

  • Amine Functionalization: Acylation, sulfonylation, or reductive amination of the 5-amino group to introduce functionalities that can interact with the solvent-exposed region of the kinase or improve pharmacokinetic properties.

  • Boc Deprotection: Removal of the Boc protecting group to yield the final inhibitor.

This strategic workflow is visualized in the following diagram:

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)₂) A->B Step 1 C 1-Boc-3-aryl-5-nitro-1H-indazole B->C D Nitro Group Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) C->D Step 2 E 1-Boc-3-aryl-5-amino-1H-indazole D->E F Amine Functionalization (e.g., Acylation, Sulfonylation) E->F Step 3 G Functionalized 5-Amino Indazole F->G H Boc Deprotection (e.g., TFA, HCl) G->H Step 4 I Final Kinase Inhibitor Scaffold H->I

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the key transformations involving this compound. These are based on established procedures for similar substrates and should be optimized for specific starting materials and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Position

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid to the 3-position of the indazole core. The choice of catalyst, ligand, and base is crucial for achieving high yields.[5]

Reaction Scheme:

G cluster_reactants reactant1 This compound reaction Pd Catalyst Base, Solvent Heat reactant1->reaction plus1 + reactant2 Ar-B(OH)₂ reactant2->reaction product 1-Boc-3-aryl-5-nitro-1H-indazole reaction->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 1-Boc-3-aryl-5-nitro-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings of heteroaryl halides. The dppf ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step of the catalytic cycle.

  • Base: An aqueous solution of an inorganic base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is used to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the solvents is critical to prevent oxidation of the Pd(0) active catalyst.

Protocol 2: Reduction of the 5-Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method, though other reagents like tin(II) chloride or iron powder in acidic media can also be employed, especially if other functional groups are sensitive to hydrogenation.

Reaction Scheme:

G reactant 1-Boc-3-aryl-5-nitro-1H-indazole reaction H₂ (g), Pd/C Solvent (e.g., EtOH, MeOH) reactant->reaction product 1-Boc-3-aryl-5-amino-1H-indazole reaction->product

Caption: Catalytic hydrogenation of the nitro group.

Materials:

  • 1-Boc-3-aryl-5-nitro-1H-indazole (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve 1-Boc-3-aryl-5-nitro-1H-indazole in a suitable solvent such as ethanol or methanol in a flask equipped with a stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-3-aryl-5-amino-1H-indazole, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers high activity and can be easily removed by filtration.

  • Hydrogen Source: Hydrogen gas is the reductant in this reaction. A balloon provides a simple and effective way to maintain a hydrogen atmosphere for small-scale reactions.

  • Solvent: Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

Concluding Remarks

This compound is a testament to the power of strategic molecular design in modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile platform for the efficient construction of complex molecular architectures. The ability to perform sequential cross-coupling, reduction, and further derivatization reactions in a controlled manner makes it an invaluable tool for generating libraries of novel compounds for biological screening. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed building blocks will undoubtedly grow, solidifying the importance of this compound in the arsenal of the drug discovery professional.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthesis and biological significance of indazole – an emerging privileged scaffold. Retrieved from [Link]

  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole ?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a primary focus for therapeutic intervention. The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating the ability to bind to multiple biological targets with high affinity, especially the ATP-binding pocket of kinases. A number of commercially available anticancer drugs, such as axitinib and pazopanib, feature the indazole moiety, highlighting its significance in the development of kinase inhibitors.[2][3]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2] 1-Boc-3-bromo-5-nitro-1H-indazole is a highly valuable and versatile starting material for the synthesis of a diverse library of indazole-based kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the N1 position allows for regioselective reactions, while the bromine atom at the C3 position serves as a handle for palladium-catalyzed cross-coupling reactions. The nitro group at the C5 position can be readily reduced to an amine, providing another point for diversification.[4]

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind the experimental choices and provide self-validating protocols for key transformations.

Core Reagent: this compound

PropertyValue
Molecular Formula C₁₂H₁₂BrN₃O₄
Molecular Weight 342.15 g/mol
CAS Number 473416-22-7[5]
Appearance Typically a white to off-white solid
Storage Room temperature, in a dry environment[4]

Handling and Safety: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Workflow Overview

The general synthetic strategy for constructing kinase inhibitors from this compound involves a three-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the C3 position.

  • Boc Deprotection: Removal of the Boc protecting group from the N1 position of the indazole ring.

  • Nitro Group Reduction: Reduction of the nitro group at the C5 position to an amine, which can then be further functionalized.

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B Step 1 C 1-Boc-3-aryl-5-nitro-1H-indazole B->C D Boc Deprotection (e.g., NaOMe/MeOH or TFA) C->D Step 2 E 3-Aryl-5-nitro-1H-indazole D->E F Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd-C) E->F Step 3 G 3-Aryl-5-amino-1H-indazole (Kinase Inhibitor Scaffold) F->G

Caption: Synthetic workflow from this compound to a 3-aryl-5-amino-1H-indazole scaffold.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[6][7][8][9] In this step, an aryl or heteroaryl boronic acid is coupled with the 3-bromoindazole. The choice of the boronic acid is critical as this moiety will often interact with the hinge region of the kinase.

Protocol: Synthesis of 1-Boc-3-(4-methoxyphenyl)-5-nitro-1H-indazole

ReagentM.W.AmountMoles (mmol)Equiv.
This compound342.151.00 g2.921.0
4-Methoxyphenylboronic acid151.960.53 g3.511.2
Pd(PPh₃)₄1155.560.17 g0.150.05
Cesium Carbonate (Cs₂CO₃)325.821.24 g3.801.3
1,4-Dioxane-12 mL--
Water-3 mL--

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.00 g, 2.92 mmol), 4-methoxyphenylboronic acid (0.53 g, 3.51 mmol), and cesium carbonate (1.24 g, 3.80 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol).

  • Add degassed 1,4-dioxane (12 mL) and degassed water (3 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Rationale:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.[7]

  • Base: Cesium carbonate is a strong base that is often effective in Suzuki reactions, particularly with heteroaryl halides.[10][11]

  • Solvent System: A mixture of dioxane and water is a standard solvent system for Suzuki couplings, as water is often necessary for the transmetalation step.[6][12]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.[12]

Step 2: Boc Deprotection

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic or specific basic conditions.[13][14]

Protocol: Synthesis of 3-(4-methoxyphenyl)-5-nitro-1H-indazole

ReagentM.W.AmountMoles (mmol)
1-Boc-3-(4-methoxyphenyl)-5-nitro-1H-indazole371.371.00 g2.69
Sodium Methoxide (NaOMe)54.02Catalytic-
Methanol (MeOH)32.0420 mL-

Procedure:

  • Dissolve 1-Boc-3-(4-methoxyphenyl)-5-nitro-1H-indazole (1.00 g, 2.69 mmol) in dry methanol (20 mL).

  • Add a catalytic amount of sodium methoxide (e.g., a spatula tip).

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Rationale:

  • Reagent: Sodium methoxide in methanol provides a mild and selective method for the deprotection of N-Boc on indazoles, often with high yields.[13][14] This method is advantageous for substrates that may be sensitive to strong acids.

  • Alternative: For substrates tolerant to acid, trifluoroacetic acid (TFA) in dichloromethane (DCM) is also a highly effective method for Boc deprotection.

Step 3: Nitro Group Reduction

The reduction of the nitro group to an amine is a key transformation, as the resulting amino group is a common feature in kinase inhibitors, often forming crucial hydrogen bonds in the ATP-binding site.

Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-indazol-5-amine

ReagentM.W.AmountMoles (mmol)Equiv.
3-(4-methoxyphenyl)-5-nitro-1H-indazole271.261.00 g3.691.0
Iron powder (Fe)55.841.03 g18.445.0
Ammonium Chloride (NH₄Cl)53.490.99 g18.445.0
Ethanol (EtOH)-20 mL--
Water-5 mL--

Procedure:

  • To a round-bottom flask, add 3-(4-methoxyphenyl)-5-nitro-1H-indazole (1.00 g, 3.69 mmol), iron powder (1.03 g, 18.44 mmol), and ammonium chloride (0.99 g, 18.44 mmol).

  • Add ethanol (20 mL) and water (5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography if necessary.

Rationale:

  • Reducing Agent: Iron in the presence of ammonium chloride is a classic, inexpensive, and effective method for the reduction of aromatic nitro groups.[15][16] It is generally a milder alternative to catalytic hydrogenation.

  • Catalytic Hydrogenation: An alternative method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere. This method is often very clean but may not be compatible with other reducible functional groups.

Characterization of Products

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the substitution pattern on the indazole ring. 2D NMR techniques like HMBC and NOESY can be used to definitively assign the regiochemistry of substitution.[17][18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

This compound is a strategically functionalized building block that provides an efficient entry point for the synthesis of diverse libraries of indazole-based kinase inhibitors. The protocols outlined in this guide for Suzuki-Miyaura coupling, Boc deprotection, and nitro group reduction are robust and can be adapted for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. The careful selection of coupling partners and subsequent derivatization of the 5-amino group will be crucial in developing potent and selective kinase inhibitors for various therapeutic targets.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
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  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed. (URL: [Link])

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  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate. (URL: [Link])

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal. (URL: [Link])

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  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - MDPI. (URL: [Link])

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  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (URL: [Link])

  • Nitroreductase-triggered indazole formation - ChemRxiv. (URL: [Link])

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (URL: [Link])

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  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (URL: [Link])

  • This compound - CRO SPLENDID LAB. (URL: [Link])

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Application Notes & Protocols: Strategic Linker Attachment to 1-Boc-3-bromo-5-nitro-1H-indazole for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules are composed of a warhead ligand for a protein of interest (POI), an E3 ligase ligand, and a connecting linker.[3][4][5][6] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, stability, and the molecule's overall physicochemical properties.[7][8][9] This guide provides a detailed technical overview of linker attachment strategies for 1-Boc-3-bromo-5-nitro-1H-indazole , a versatile scaffold for developing novel warheads. We will explore regioselective functionalization at two primary sites, the C3-bromo and C5-nitro positions, providing the chemical rationale and step-by-step protocols for researchers in drug discovery.

Introduction: The Central Role of the PROTAC Linker

PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to eliminate target proteins.[3][10] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][10] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[7]

While the warhead and E3 ligase ligand provide specificity, the linker is not a passive spacer.[3][7] Its length, rigidity, composition, and attachment points (exit vectors) are crucial variables that must be optimized to achieve a productive ternary complex geometry and favorable protein-protein interactions.[7][8][9] The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability and ability to modulate properties like solubility.[4][11][] This guide focuses on the practical chemistry of conjugating such linkers to a specific, high-value warhead scaffold.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) PROTAC->Ternary Induces Proximity Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of PROTAC action.

Analysis of the Warhead Scaffold: this compound

The selected scaffold, with CAS Number 473416-22-7, is a highly versatile building block for medicinal chemistry.[13][14][15] Its structure presents several key features for strategic functionalization in PROTAC synthesis.

  • C3-Bromo Group : This is the primary and most direct site for linker attachment. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[16] This allows for the formation of robust C-C or C-N bonds to connect the warhead to the linker.

  • C5-Nitro Group : This group offers a secondary, latent point of attachment. The nitro moiety can be chemically reduced to a primary amine (-NH2).[13] This newly formed amine can then be functionalized, most commonly through amide bond formation with a linker possessing a carboxylic acid terminus.

  • N1-Boc Group : The tert-butoxycarbonyl (Boc) group protects the N1 position of the indazole ring. This is critical for directing reactivity, particularly for metalation or cross-coupling at the C3 position.[17] The Boc group is stable to many coupling conditions but can be selectively removed when necessary, typically under acidic conditions or specific basic conditions.[18][19][20]

Figure 2: Reactive sites on this compound.

Primary Attachment Strategy: Cross-Coupling at the C3-Position

Functionalizing the C3 position via palladium-catalyzed cross-coupling is the most robust and widely used strategy. It allows for the direct installation of a linker equipped with a suitable coupling partner.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is ideal for attaching linkers that terminate in a boronic acid or boronic ester (e.g., pinacol boronate). It creates a stable carbon-carbon bond between the indazole warhead and the linker. Microwave-assisted Suzuki couplings are particularly effective for indazole scaffolds, often leading to high yields and, in some cases, concomitant deprotection of the Boc group depending on the conditions.[21]

C3_Coupling_Workflow cluster_suzuki Strategy A: Suzuki-Miyaura Coupling cluster_buchwald Strategy B: Buchwald-Hartwig Amination Start This compound Suzuki_Cond Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Start->Suzuki_Cond BH_Cond Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., X-Phos) Base (e.g., NaOtBu) Start->BH_Cond Suzuki_Reagent Linker-B(OR)₂ Suzuki_Reagent->Suzuki_Cond Suzuki_Product Warhead-Linker Conjugate (C-C Bond) Suzuki_Cond->Suzuki_Product BH_Reagent Linker-NH₂ BH_Reagent->BH_Cond BH_Product Warhead-Linker Conjugate (C-N Bond) BH_Cond->BH_Product

Figure 3: Workflow for C3-position linker attachment strategies.
Protocol 1: Suzuki-Miyaura Coupling at C3

Objective: To couple an alkyl/PEG linker terminating in a boronic acid pinacol ester to the C3 position of the indazole scaffold.

Materials:

  • This compound

  • Linker-B(pin) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a microwave-safe reaction vial, add this compound (1.0 eq), the linker-boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the vial.

  • Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 30-60 minutes.

    • Rationale: Microwave heating accelerates the reaction, often improving yields and reducing side products.[21] Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving heteroaryl halides.[22][23]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the C-C bond formation and retention of the Boc and nitro groups.[24]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the method of choice for attaching linkers that terminate in a primary or secondary amine.[25] It forms a C-N bond, which can be advantageous for modulating the polarity and hydrogen-bonding capacity of the linker-warhead interface.

Protocol 2: Buchwald-Hartwig Amination at C3

Objective: To couple an alkyl/PEG linker terminating in a primary amine to the C3 position of the indazole scaffold.

Materials:

  • This compound

  • Linker-NH₂ (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equivalents)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.05 eq) and X-Phos (0.10 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the linker-amine (1.2 eq), and NaOtBu (1.5 eq).

    • Rationale: X-Phos is a bulky, electron-rich phosphine ligand that is highly effective for C-N cross-coupling reactions.[26] NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle. Anhydrous conditions are crucial to prevent catalyst deactivation.

  • Heat the reaction mixture at 80-110 °C under the inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Validation: Characterize the purified product by NMR and HRMS to confirm successful C-N bond formation.[24]

Secondary Attachment Strategy: Functionalization via the C5-Nitro Group

This two-step approach provides an alternative exit vector, which can be critical if C3 functionalization disrupts the warhead's binding to its target protein. It involves first unmasking a reactive handle (an amine) and then coupling the linker.

C5_Functionalization_Workflow cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Amide Coupling Start This compound Reduction Reduction Conditions (e.g., H₂, Pd/C or Zn, AcOH) Start->Reduction Amine_Intermediate 1-Boc-3-bromo-5-amino-1H-indazole Reduction->Amine_Intermediate Coupling_Cond Coupling Agents (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Amine_Intermediate->Coupling_Cond Coupling_Reagent Linker-COOH Coupling_Reagent->Coupling_Cond Amide_Product Warhead-Linker Conjugate (Amide Bond) Coupling_Cond->Amide_Product

Figure 4: Workflow for C5-position linker attachment via nitro reduction.
Protocol 3: C5-Amine Formation and Amide Coupling

Objective: To reduce the C5-nitro group to an amine and subsequently form an amide bond with a carboxylic acid-terminated linker.

Part A: Nitro Group Reduction Materials:

  • This compound

  • Zinc dust (Zn) (5.0 equivalents)

  • Acetic Acid (AcOH)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of alcohol and acetic acid.

  • Cool the solution in an ice bath to 0 °C.

  • Add zinc dust portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

    • Rationale: The reduction of a nitro group with zinc under acidic conditions is a mild and effective method that is tolerant of other functional groups like the bromo and Boc groups.[27] Other methods like catalytic hydrogenation (H₂/Pd/C) could also be used but risk debromination.[27]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts.

  • Concentrate the filtrate, then neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-amino-indazole derivative, which can often be used in the next step without further purification.

Part B: Amide Coupling Materials:

  • Crude 1-Boc-3-bromo-5-amino-1H-indazole from Part A

  • Linker-COOH (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude amine from Part A (1.0 eq) and the linker-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise at room temperature.

    • Rationale: HATU is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid, facilitating amide bond formation with the aniline-type amine, which is less nucleophilic than an aliphatic amine.

  • Stir the reaction at room temperature for 2-12 hours, monitoring completion by LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

  • Validation: Fully characterize the final conjugate by NMR and HRMS to confirm the presence of the new amide bond.

Data Summary & Strategic Comparison

The choice of attachment strategy depends on the desired exit vector, the available linker chemistry, and the potential for interference with warhead-target binding.

Strategy Attachment Site Reaction Type Key Reagents Advantages Considerations
Suzuki-Miyaura C3Pd-Catalyzed C-C CouplingLinker-B(OR)₂, Pd Catalyst, BaseRobust, high-yielding, creates stable C-C bond.[21][22]Requires synthesis of a boronic acid/ester functionalized linker.
Buchwald-Hartwig C3Pd-Catalyzed C-N CouplingLinker-NH₂, Pd Catalyst, Ligand, BaseAccesses C-N linkage, amine-linkers are common.[25][26]Requires strictly anhydrous conditions; catalyst/ligand optimization may be needed.
Nitro Reduction & Amide Coupling C5Reduction then AcylationZn/AcOH; Linker-COOH, HATUProvides an alternative exit vector; amide bond can be beneficial.Two-step process; anilines are less nucleophilic, requiring strong coupling agents.

Final PROTAC Assembly and Characterization

Once the warhead-linker fragment is synthesized, the final step is its conjugation to a suitable E3 ligase ligand, such as those for VHL or CRBN.[1][2][5] This is often achieved using a highly efficient conjugation reaction like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), where one fragment bears an alkyne and the other an azide.[4][]

Comprehensive characterization of the final PROTAC is essential.[24]

  • Structural Verification: ¹H NMR, ¹³C NMR, and HRMS are required to confirm the final structure.[24]

  • Purity Analysis: HPLC is used to determine the purity of the final compound, which should typically be >95% for biological testing.

  • Biological Validation: In-vitro assays are necessary to confirm target binding, ternary complex formation (e.g., using TR-FRET or AlphaLISA), and ultimately, POI degradation in cells (e.g., by Western Blot or proteomics).[28][29][30]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • Kamal, A., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PubMed Central. [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

  • Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. NIH. [Link]

  • This compound. MySkinRecipes. [Link]

  • Maresca, J. A., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. [Link]

  • PROTAC Structure and Mechanism. arXiv. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

  • Analysis of PROTAC Target Protein and Degradation Profiles. ChemPro Innovations. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF on ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Boc-3-bromo-5-nitro-1H-indazole scaffold is a critical intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors for targeted cancer therapies. Its strategic functionalization allows for diverse chemical modifications, making a robust and scalable synthesis essential for drug development programs. This guide provides a comprehensive, in-depth technical overview for the multi-gram to kilogram scale synthesis of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and address the critical safety and analytical considerations necessary for successful scale-up. This document is intended for researchers, chemists, and professionals in the pharmaceutical and drug development industries.

Introduction: The Strategic Importance of Functionalized Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The strategic placement of bromo, nitro, and a protecting group on the indazole core, as in this compound, creates a versatile platform for further chemical elaboration through cross-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group to an amine. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2]

This guide will detail a reliable two-step synthetic sequence, beginning with the synthesis of the precursor 3-bromo-5-nitro-1H-indazole, followed by its N-Boc protection. We will explore the mechanistic underpinnings of each transformation to provide a deeper understanding of the process.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process designed for scalability and reproducibility. The first step involves the electrophilic bromination of commercially available 5-nitro-1H-indazole to yield 3-bromo-5-nitro-1H-indazole. The second step is the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Synthetic_Workflow Start 5-Nitro-1H-indazole Step1 Step 1: Electrophilic Bromination Start->Step1 Br₂, DMF Intermediate 3-Bromo-5-nitro-1H-indazole Step1->Intermediate Step2 Step 2: N-Boc Protection Intermediate->Step2 (Boc)₂O, DMAP, CH₂Cl₂ FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanisms is paramount for successful process development and scale-up, allowing for informed troubleshooting and optimization.

Electrophilic Bromination of 5-Nitro-1H-indazole

The bromination of indazole is a classic example of electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the electronic properties of the indazole ring system and the reaction conditions. The indazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles.

The reaction proceeds via the attack of the π-electrons of the indazole ring on a bromine molecule, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Kinetic studies on the aqueous bromination of indazole have shown that the reactivity of different positions on the ring is highly dependent on the pH of the medium, which dictates whether the indazole exists in its cationic, molecular, or anionic form.[3] In the molecular form, the order of reactivity is 5 > 3 > 7.[3] The strong electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene ring towards electrophilic attack, thereby favoring substitution on the pyrazole ring, specifically at the C3 position.

Bromination_Mechanism cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation Indazole Indazole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Indazole->SigmaComplex + Br₂ Br2 Br-Br SigmaComplex2 Sigma Complex Product 3-Bromoindazole SigmaComplex2->Product - H⁺

Caption: Simplified mechanism of electrophilic bromination of the indazole ring.

N-Boc Protection

The protection of the indazole nitrogen is achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP), or a non-nucleophilic base like triethylamine (TEA).

The mechanism involves the nucleophilic attack of the indazole nitrogen atom on one of the carbonyl carbons of the Boc anhydride.[4][5] This forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate anion as a leaving group.[5] This leaving group is unstable and subsequently decomposes to carbon dioxide and tert-butoxide, which is then protonated by the protonated indazole to form tert-butanol.[5] The evolution of CO₂ gas provides a thermodynamic driving force for the reaction.[4]

Detailed Protocols and Experimental Procedures

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn at all times. Special care should be taken when handling bromine, which is highly corrosive and toxic.[6]

Step 1: Scale-up Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is adapted from a patented procedure with demonstrated high yield and suitability for industrial production.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 50g scale)MolesMolar Equiv.
5-Nitro-1H-indazole163.1350.0 g0.3061.0
Bromine (Br₂)159.8155.8 g (17.9 mL)0.3491.14
N,N-Dimethylformamide (DMF)73.09500 mL--
Ethanol46.07200 mL--
Water18.02250 mL--
Activated Carbon-1.5 g--
EDTA292.241.0 g--

Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling bath (ice/salt or cryocooler).

  • Heating mantle with a temperature controller.

  • Büchner funnel and filtration flask.

Procedure:

  • Reaction Setup: In the 1 L three-necked flask, dissolve 50.0 g of 5-nitro-1H-indazole in 500 mL of DMF with mechanical stirring under a nitrogen atmosphere.

  • Cooling: Cool the solution to -5 °C using an appropriate cooling bath.

  • Bromine Addition: Slowly add 55.8 g of bromine dropwise via the dropping funnel over a period of at least 1 hour, ensuring the internal temperature is maintained between -5 °C and 0 °C.

  • Initial Reaction: After the addition is complete, continue stirring the reaction mixture at 0 to -5 °C for an additional hour.

  • Warming and Reaction: Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-water with vigorous stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid cake thoroughly with water.

  • Recrystallization: Transfer the crude solid to a clean flask. Add 250 mL of water and 200 mL of ethanol. Heat the mixture to reflux until all the solid dissolves.

  • Decolorization: Add 1.5 g of activated carbon and 1.0 g of EDTA to the hot solution and continue to reflux for 30 minutes.

  • Hot Filtration and Crystallization: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to below 5 °C with stirring for 90 minutes to ensure complete crystallization.

  • Final Product Isolation: Collect the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Expected Yield: ~70 g (95%).[7]

Step 2: Scale-up Synthesis of this compound

This protocol is a standard and robust method for the N-Boc protection of indazoles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 70g scale)MolesMolar Equiv.
3-Bromo-5-nitro-1H-indazole242.0370.0 g0.2891.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2569.4 g0.3181.1
4-(Dimethylamino)pyridine (DMAP)122.173.5 g0.0290.1
Dichloromethane (DCM)84.93700 mL--

Equipment:

  • 2 L round-bottom flask with a magnetic stirrer.

  • Standard laboratory glassware for workup.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask, add 70.0 g of 3-bromo-5-nitro-1H-indazole and dissolve it in 700 mL of dichloromethane with stirring.

  • Addition of Reagents: To this solution, add 3.5 g of DMAP, followed by the portion-wise addition of 69.4 g of di-tert-butyl dicarbonate at room temperature. The addition of (Boc)₂O may cause some effervescence (CO₂ evolution).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to achieve high purity.

Expected Yield: 85-95%.

Process Control and Analytical Strategy for Scale-Up

Transitioning from laboratory scale to pilot or manufacturing scale necessitates a robust process control strategy to ensure consistent quality, yield, and safety. The implementation of Process Analytical Technology (PAT) is highly recommended.[6][8][9][10][11]

PAT Tools and Their Application:

  • In-line Spectroscopy (FTIR, Raman, NIR): These techniques can be used for real-time monitoring of the reaction progress by tracking the disappearance of starting materials and the appearance of products. This allows for precise determination of reaction endpoints, preventing over-reaction and byproduct formation.

  • Automated Sampling and HPLC: An automated system can periodically draw samples from the reactor for immediate HPLC analysis, providing quantitative data on the concentration of all key components in the reaction mixture.

Critical Process Parameters (CPPs) to Monitor and Control:

StepCritical Process Parameter (CPP)Rationale
Bromination TemperatureControls reaction rate and selectivity. Low temperatures are crucial during bromine addition to minimize side reactions.
Rate of Bromine AdditionPrevents temperature excursions and localized high concentrations of bromine, which can lead to over-bromination.
Stirring RateEnsures homogeneity and efficient heat transfer.
Boc Protection TemperatureAffects reaction rate. Room temperature is generally sufficient.
Reagent StoichiometryAn excess of (Boc)₂O is used to drive the reaction to completion, but a large excess can complicate purification.

Safety Considerations for Scale-Up

Both the bromination and the use of Boc anhydride present specific hazards that must be carefully managed during scale-up.

Bromination Hazards
  • Toxicity and Corrosivity: Bromine is highly toxic upon inhalation and is severely corrosive to skin and eyes.[6] All transfers and reactions must be conducted in a closed system or a well-ventilated fume hood with appropriate scrubbers for bromine vapors.

  • Exothermicity: The reaction of bromine with the indazole is exothermic. A reliable cooling system and controlled addition rate are critical to prevent thermal runaway.

  • Material Compatibility: Bromine is incompatible with many materials. Glass-lined reactors are recommended for large-scale production.

Boc Anhydride Hazards
  • Flammability: Di-tert-butyl dicarbonate is a flammable solid.[12][13][14][15] Avoid ignition sources and take precautions against static discharge.

  • Toxicity: It can be fatal if inhaled and may cause allergic skin reactions.[12][13][14][15] Handle in a well-ventilated area and avoid creating dust.

  • Pressure Build-up: The reaction generates carbon dioxide gas, which can lead to pressure build-up in a closed system.[5] Ensure adequate venting.

Large-Scale Purification and Quality Control

Purification at scale requires methods that are both efficient and economical.[16][17][18][19][20]

  • Crystallization: As detailed in the protocol, crystallization is the preferred method for purifying both the intermediate and the final product on a large scale. Solvent selection is critical for achieving high purity and yield. For bromo-nitro aromatic compounds, solvent systems like ethanol/water or ethyl acetate/heptanes are often effective.[1][21][22]

  • Filtration and Drying: Efficient solid-liquid separation using equipment like a Nutsche filter-dryer is crucial. Drying conditions (temperature and vacuum) should be optimized to remove residual solvents without causing product degradation.

  • Quality Control: The final product should be analyzed to confirm its identity and purity. Standard analytical techniques include:

    • HPLC: To determine purity and quantify any impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

Conclusion

The synthesis of this compound is a critical process for the development of new pharmaceuticals. The protocols and insights provided in this guide offer a robust and scalable pathway to this valuable intermediate. By understanding the underlying reaction mechanisms, implementing stringent process controls, and adhering to rigorous safety standards, researchers and drug development professionals can confidently and efficiently produce this key building block on a large scale. The successful translation of this synthesis from the bench to the plant is a testament to the power of applying fundamental chemical principles to solve real-world challenges in pharmaceutical manufacturing.

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Application Notes & Protocols: A Modular One-Pot Strategy for the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Power of One-Pot Synthesis

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged structure," the indazole motif is found in a multitude of FDA-approved drugs, including the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron.[3][4] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in crucial hydrogen bonding and aromatic interactions within biological targets.[5] Consequently, the development of efficient and modular synthetic routes to create diverse libraries of indazole derivatives is a paramount objective for drug discovery programs.

This guide details a robust and highly adaptable one-pot synthetic strategy for accessing a wide array of C3-substituted 5-nitro-1H-indazoles. Our approach leverages the commercially available and strategically functionalized starting material, 1-Boc-3-bromo-5-nitro-1H-indazole . This substrate is expertly designed for sequential functionalization:

  • The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group. It enhances solubility in organic solvents and prevents unwanted side reactions at the pyrazole nitrogen during subsequent transformations.[6]

  • The bromo group at the C3 position is a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen substituents.

  • The nitro group at the C5 position acts as a powerful electron-withdrawing group and can be further modified in later synthetic steps (e.g., reduction to an amine) to generate additional diversity.

The core of our methodology lies in the "one-pot" approach, where a palladium-catalyzed cross-coupling reaction is performed, followed by the in-situ acidic removal of the Boc protecting group without intermediate purification. This strategy significantly improves operational efficiency, reduces solvent waste, and minimizes sample loss, aligning with the principles of green chemistry.[7][8][9] We will provide detailed protocols for three key transformations: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C triple bond formation).

Core Synthetic Workflow: A Modular Platform

The overall strategy is a sequential, two-step process performed in a single reaction vessel. It begins with a palladium-catalyzed cross-coupling reaction to install a desired substituent at the C3-position of the indazole core, followed by the cleavage of the N1-Boc protecting group to yield the final NH-free indazole product.

G cluster_0 One-Pot Reaction Vessel A 1-Boc-3-bromo- 5-nitro-1H-indazole D Step 1: Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) A->D B Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) B->D C Pd Catalyst + Ligand + Base C->D E Intermediate: 1-Boc-3-substituted-5-nitro-1H-indazole D->E Formation F Step 2: In-situ Acidic Quench & Boc Deprotection E->F Deprotection G Final Product: 3-substituted-5-nitro-1H-indazole F->G

Caption: General workflow for the one-pot synthesis.

Protocol 1: One-Pot Suzuki-Miyaura Coupling & Boc Deprotection

This protocol facilitates the formation of a carbon-carbon bond between the indazole C3 position and a variety of aryl or vinyl groups, which are fundamental building blocks in many kinase inhibitors.

Scientific Principle & Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[10][11][12] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide (our bromo-indazole) to the Pd(0) center, transmetalation with an organoboron reagent (the boronic acid), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

Causality Behind Experimental Choices:

  • Catalyst System: We utilize palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). The choice of ligand (e.g., triphenylphosphine or dppf) is critical as it stabilizes the palladium center and modulates its reactivity to promote the desired catalytic cycle.

  • Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is essential for activating the boronic acid for the transmetalation step.

  • Boc Deprotection: Following the coupling, the reaction is quenched with a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This serves a dual purpose: it neutralizes the basic reaction mixture and efficiently cleaves the acid-labile Boc group to reveal the N-H indazole.[14][15][16] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide.[17]

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cooling and Deprotection: Cool the reaction mixture to room temperature. Slowly add 2M aqueous HCl solution in-situ and stir for 1-2 hours. The Boc deprotection can be monitored by TLC.

  • Workup and Purification: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 3-aryl-5-nitro-1H-indazole.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃90685-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃85880-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1001270-80
4Thiophene-2-boronic acidPdCl₂(dppf) (3)K₂CO₃85675-85
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex R-Br OxAdd->PdII_complex Transmetal Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)L₂-Ar' PdII_complex->Ar_Pd_Ar_prime [Ar'-B(OH)₃]⁻ Transmetal->Ar_Pd_Ar_prime Ar_Pd_Ar_prime->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX R-Br (Indazole) Boronic Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Boronic->Borate + OH⁻ Base Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: One-Pot Buchwald-Hartwig Amination & Boc Deprotection

This protocol enables the synthesis of 3-aminoindazoles, a key pharmacophore in many biologically active molecules, by forming a carbon-nitrogen bond.

Scientific Principle & Rationale

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which were traditionally difficult to prepare.[18][19] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide with a primary or secondary amine.[20] The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II) intermediate, followed by deprotonation and reductive elimination to form the C-N bond.[21]

Causality Behind Experimental Choices:

  • Ligand Selection: This reaction is highly dependent on the choice of ligand. Sterically bulky and electron-rich phosphine ligands, such as XPhos or RuPhos, are often required. These ligands facilitate the crucial, and often rate-limiting, reductive elimination step to form the C-N bond.[21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. The base's role is to deprotonate the amine (or the N-H of the palladium-amine complex) to generate a more nucleophilic amide species, which is necessary for the reaction to proceed.[21]

  • Deprotection: As with the Suzuki protocol, a final acidic quench with TFA or HCl in an appropriate solvent like dichloromethane (DCM) or dioxane effectively removes the Boc group.[16][22]

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4-5 mol%) to a dry reaction tube. Add the strong base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Deprotection: Cool the reaction to 0 °C. Carefully quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, filter, and concentrate. Redissolve the crude intermediate in DCM or ethyl acetate.

  • Boc Cleavage: Add an excess of a strong acid, such as 4M HCl in dioxane or neat TFA, and stir at room temperature for 1-3 hours.

  • Workup and Purification: Remove the volatiles under reduced pressure. Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-amino-5-nitro-1H-indazole.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerCatalyst/Ligand (mol%)BaseTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu1001675-85
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃1102060-70
3BenzylaminePd₂(dba)₃ (2) / RuPhos (4)LHMDS901870-80
4PiperidinePd₂(dba)₃ (2) / XPhos (4)NaOtBu1001680-90
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L-X Pd0->PdII_complex R-Br OxAdd->PdII_complex AmineCoord Amine Coordination AmineComplex [Ar-Pd(II)L(HNR¹R²)-X] PdII_complex->AmineComplex + HNR¹R² AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmidoComplex Ar-Pd(II)L(NR¹R²) AmineComplex->AmidoComplex - H-Base⁺ Deprotonation->AmidoComplex AmidoComplex->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: One-Pot Sonogashira Coupling & Boc Deprotection

This protocol introduces an alkyne moiety at the C3 position, creating a rigid C(sp)-C(sp²) linkage valuable for probing molecular interactions and as a precursor for further transformations.

Scientific Principle & Rationale

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) (from an aryl halide) and a C(sp) (from a terminal alkyne).[23][24] The classic reaction employs a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[25] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[26][27]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The synergy between palladium and copper is key. The palladium complex undergoes the oxidative addition, while the copper(I) activates the alkyne, facilitating a rapid transmetalation that outcompetes other potential side reactions.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves two functions: it scavenges the HX acid produced during the reaction and acts as a solvent or co-solvent.

  • Deprotection: The Boc group is stable under the mild basic conditions of the Sonogashira reaction and is again cleaved post-coupling using a standard acidic workup.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous amine solvent like triethylamine or a mixture of THF and triethylamine. Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Deprotection: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the crude product in DCM.

  • Boc Cleavage: Add trifluoroacetic acid (TFA, 5-10 equiv.) and stir at room temperature for 1-2 hours.

  • Final Purification: Remove the volatiles under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 3-alkynyl-5-nitro-1H-indazole.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal Alkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)Temp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)RT480-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)RT290-98
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)50675-85
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)40870-80
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂-X Pd0->PdII R-X (Indazole) Oxidative Addition PdII->Pd0 Reductive Elimination CuAcetylide R'≡C-Cu(I) PdII->CuAcetylide Transmetalation Product Product R-C≡C-R' PdII->Product CuX Cu(I)X CuX->CuAcetylide + R'≡C-H + Base Alkyne R'≡C-H Base Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Conclusion

The protocols outlined in this application note demonstrate the power and versatility of using this compound as a foundational building block for the rapid synthesis of diverse indazole libraries. By combining robust palladium-catalyzed cross-coupling reactions with an efficient one-pot Boc-deprotection strategy, researchers can significantly streamline their synthetic efforts. This modular approach provides facile access to C3-arylated, C3-aminated, and C3-alkynylated indazoles, which are high-value scaffolds for the discovery and development of new therapeutic agents.

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Application Note: Advanced Protecting Group Strategies for the Multi-Step Synthesis of Indazole Derivatives from 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-3-bromo-5-nitro-1H-indazole is a pivotal building block in medicinal chemistry, offering three distinct points for chemical modification: the N1-Boc protecting group, the C3-bromo substituent, and the C5-nitro group.[1] The successful synthesis of complex, biologically active molecules from this intermediate hinges on a well-defined and strategic manipulation of these functional groups. This technical guide provides an in-depth analysis of protecting group strategies, outlining the causality behind experimental choices and presenting validated protocols for key transformations. We will explore orthogonal reaction sequences, potential challenges such as premature deprotection or unintended side reactions, and the strategic selection of reaction conditions to maximize yield and purity in multi-step synthetic campaigns.

Reactivity Profile and Strategic Overview

The synthetic utility of this compound stems from the differential reactivity of its three key functional moieties. A successful synthetic strategy requires a thorough understanding of their individual and mutual chemical behavior.

  • N1-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indazole nitrogen. It is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, making it compatible with many standard transformations.[2] Its primary lability is towards acid, allowing for selective removal typically with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5]

  • C3-Bromo Group: The bromine atom at the C3 position is strategically placed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This position is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a gateway to a vast array of substituted indazoles.[6][7][8][9]

  • C5-Nitro Group: The electron-withdrawing nitro group can be readily reduced to a primary amine, which can then be further functionalized (e.g., through acylation, alkylation, or diazotization). The choice of reducing agent is critical to avoid undesired side reactions, particularly reductive dehalogenation of the C3-bromo substituent.[10]

Table 1: Summary of Functional Group Reactivity and Compatibility
Functional GroupPositionKey ReactionsStable ConditionsLabile ConditionsKey Considerations
Boc Group N1DeprotectionBases, Nucleophiles, Hydrogenation (Pd/C)Strong Acids (TFA, HCl)[3][11]Removal generates a nucleophilic N-H that may require re-protection or participate in subsequent reactions.
Bromo Group C3Pd-catalyzed Cross-CouplingAcidic, Mildly BasicStrong Reducing Agents, Certain Hydrogenation CatalystsReactivity order for coupling: I > Br > Cl.[12] Choice of ligand is crucial for reaction efficiency.[13]
Nitro Group C5Reduction to AmineCross-Coupling Conditions, Mild Acid/BaseReducing Agents (H₂, SnCl₂, Fe/HCl)[10]Potential for reductive dehalogenation at C3.[10] Choice of reagent dictates chemoselectivity.

Strategic Synthesis Planning: A Decision-Making Workflow

The sequence of transformations is the most critical decision in any multi-step synthesis involving this scaffold. The optimal path depends entirely on the target structure and the compatibility of the required reaction conditions. The concept of "orthogonal protection" is paramount, where each protecting group can be removed under specific conditions without affecting the others.[14][15][16]

The following workflow provides a logical framework for designing a synthetic route.

G start Target Molecule Design q1 Is C3 functionalization required? start->q1 q2 Is C5-NH2 required? q1->q2 Yes q1->q2 No (Proceed to Nitro Reduction/Deprotection) path_B PATH B 1. C5 Nitro Reduction 2. C3 Cross-Coupling 3. N1 Boc Deprotection q3 Is N1-H required in the final product? q2->q3 Yes q2->q3 No (Proceed to Boc Deprotection) path_A PATH A 1. C3 Cross-Coupling 2. C5 Nitro Reduction 3. N1 Boc Deprotection q3->path_A Yes q3->path_A Rationale: Most robust path. Keeps N1 protected during coupling and reduction. q3->path_B No (Consider alternative N-protection) q3->path_B Rationale: Useful if C3 coupling catalyst is sensitive to nitro group. Risk of dehalogenation during reduction. path_C PATH C 1. C5 Nitro Reduction 2. N1 Boc Deprotection 3. C3 Cross-Coupling q3->path_C Rationale: For NH-free coupling. High risk of side reactions. Often requires re-protection. final Final Product path_A->final path_B->final path_C->final

Caption: Decision workflow for synthetic route selection.

Analysis of Synthetic Pathways
  • Pathway A (Recommended): C3 Coupling → C5 Reduction → N1 Deprotection

    • Expertise & Experience: This is generally the most reliable and highest-yielding sequence. Performing the palladium-catalyzed cross-coupling first on a well-defined, stable substrate minimizes potential side reactions. The Boc group protects the indazole N-H, preventing it from interfering with the catalyst or base. Subsequent nitro reduction can be optimized for chemoselectivity, followed by a straightforward final deprotection step.

    • Trustworthiness: This sequence isolates the most sensitive steps. The success of the coupling is easily verified before proceeding to the reduction, making troubleshooting more manageable.

  • Pathway B: C5 Reduction → C3 Coupling → N1 Deprotection

    • Expertise & Experience: This route is viable but carries a higher risk. The primary challenge is the chemoselective reduction of the nitro group without causing reductive dehalogenation (debromination) at the C3 position. Catalytic hydrogenation with Pd/C, a common method for nitro reduction, is highly likely to remove the bromine.[10] Therefore, alternative reducing agents like SnCl₂ or Fe/acid are required. The resulting 5-amino-3-bromo intermediate may also have different solubility and reactivity in the subsequent coupling step.

    • Trustworthiness: Requires careful screening of reduction conditions and rigorous characterization of the amino-bromo intermediate to ensure the bromine is intact before committing to the often-expensive coupling step.

  • Pathway C: Deprotection First

    • Expertise & Experience: Removing the Boc group first to generate the free N-H indazole is generally discouraged unless specifically required for the C3 functionalization chemistry. The free N-H can coordinate to the palladium catalyst, potentially inhibiting it, or be deprotonated by the base, leading to a mixture of N1 and N2 isomers in subsequent reactions or poor reactivity.[6] While direct coupling on NH-free indazoles is possible, it often requires specific conditions and can result in lower yields.[6]

Detailed Application Protocols

The following protocols are designed as self-validating systems, including steps for reaction monitoring, workup, and purification.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the coupling of an arylboronic acid to the C3 position.

G A 1-Boc-3-bromo- 5-nitro-1H-indazole C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid B->C D 1-Boc-3-aryl- 5-nitro-1H-indazole C->D

Caption: General scheme for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The total solvent volume should provide a concentration of ~0.1 M with respect to the starting indazole.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-3-aryl-5-nitro-1H-indazole.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig Amination at the C3-Position

This protocol describes the coupling of a primary or secondary amine to the C3 position.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv) to an oven-dried Schlenk flask. Add this compound (1.0 equiv) and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

  • Solvent and Amine Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene via syringe. Add the desired amine (1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Workup and Purification: Follow steps 6-9 from the Suzuki protocol, adjusting the purification solvent system as needed for the specific product.

Causality Note: The choice of ligand is critical in Buchwald-Hartwig amination.[8][13] Bulky, electron-rich phosphine ligands like Xantphos or SPhos are often required to promote the reductive elimination step and achieve high yields.[17][18]

Protocol 3: Selective Reduction of the C5-Nitro Group

This protocol uses tin(II) chloride to selectively reduce the nitro group while preserving the C3-bromo substituent.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the this compound (1.0 equiv) and dissolve it in a suitable solvent like ethanol or ethyl acetate.

  • Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80 °C) and stir vigorously.

  • Monitoring: The reaction is often accompanied by a color change. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This will precipitate tin salts.

  • Filtration and Extraction: Dilute the mixture with ethyl acetate and filter through Celite to remove the tin salts. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over Na₂SO₄.

  • Purification: Purify the crude product by flash column chromatography to yield 1-Boc-5-amino-3-bromo-1H-indazole.

Trustworthiness Note: It is crucial to confirm the presence of the bromine atom in the product via mass spectrometry, as some dehalogenation can still occur under harsh conditions. Using Raney Nickel or standard Pd/C with H₂ gas is explicitly not recommended for this substrate as it will likely cause complete debromination.[10]

Protocol 4: Deprotection of the N1-Boc Group

Method A: Acidic Conditions (TFA)

  • Reaction Setup: Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer and concentrate to yield the deprotected indazole.

Method B: Acidic Conditions (HCl in Dioxane)

  • Reaction Setup: Dissolve the N-Boc protected indazole in a minimal amount of methanol or ethyl acetate.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (excess, ~10-20 equiv).

  • Reaction: Stir at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.

  • Workup: Concentrate the solvent or filter the precipitate. The product can be used as the HCl salt or neutralized with a base (e.g., NaHCO₃ or Et₃N) and extracted into an organic solvent.

Orthogonal Protecting Group Strategies

While Boc is versatile, some synthetic routes may require a protecting group that is stable to acid but labile to other conditions. In such cases, an orthogonal protecting group must be employed.

Table 2: Comparison of Orthogonal N-Protecting Groups for Indazoles
Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsOrthogonal To
(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH[19][20]Fluoride source (TBAF); Strong AcidBoc deprotection (base), Benzyl deprotection (hydrogenation)
Benzyl BnBnBr, K₂CO₃[19]Catalytic Hydrogenation (H₂, Pd/C)Boc deprotection (acid), SEM deprotection (fluoride)
Tosyl TsTsCl, Pyridine[19]Strong reducing agents (e.g., Na/NH₃) or strong acid hydrolysisMost standard transformations, but removal conditions are harsh.

The choice of an alternative protecting group, such as SEM, allows for N-deprotection with a fluoride source like TBAF, leaving acid-labile groups elsewhere in the molecule untouched—a prime example of an orthogonal strategy.[19][20]

Conclusion

The strategic and sequential functionalization of this compound is a powerful approach for the synthesis of diverse and complex indazole-based compounds. The most robust and reliable synthetic route involves C3-functionalization via palladium-catalyzed cross-coupling, followed by chemoselective C5-nitro reduction, and concluding with N1-Boc deprotection. By understanding the distinct reactivity profiles of each functional group and employing the validated protocols described herein, researchers can navigate the complexities of multi-step synthesis, mitigate side reactions, and efficiently access novel chemical matter for drug discovery and development.

References

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  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. SciSpace. [Link]

  • Sun, C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • MySkinRecipes. This compound. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Baran, P. Protecting Groups. The Scripps Research Institute. [Link]

  • Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lalancette, J.M., et al. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Cailly, T., et al. (2011). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemFeeds. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chinchilla, R. & Nájera, C. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Prisun Pharmatech. This compound|473416-22-7. [Link]

  • Kusanur, R. & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Boc-3-bromo-5-nitro-1H-indazole is a critical building block in medicinal chemistry and pharmaceutical development, serving as a versatile intermediate for synthesizing a range of pharmacologically active compounds, including kinase inhibitors.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position is a crucial step, enabling selective functionalization at other positions of the indazole core. However, achieving a high yield and purity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their synthetic protocols and overcome common experimental hurdles.

Overall Synthetic Workflow

The synthesis is typically a two-step process starting from 5-nitro-1H-indazole. The first step involves a regioselective bromination at the C3 position, followed by the N1-protection with a Boc group.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Boc Protection cluster_2 Final Stage A 5-nitro-1H-indazole B 3-bromo-5-nitro-1H-indazole A->B Br₂ / DMF or NBS C This compound B->C Boc₂O, Base Solvent D Purification C->D E Final Product D->E

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Question 1: My yield for the initial bromination step is very low. What's going wrong?

Potential Causes & Solutions:

  • Sub-optimal Reagents: The choice and quality of the brominating agent are critical.

    • Solution: For direct bromination, N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of indazoles.[2] Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Alternatively, a solution of bromine (Br₂) in a suitable solvent like N,N-dimethylformamide (DMF) can be effective, as described in patent literature, leading to yields upwards of 95%.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction appears to stall, consider extending the reaction time or moderately increasing the temperature.[2]

  • Poor Reaction Conditions: The solvent and temperature can significantly influence the outcome.

    • Solution: Acetic acid is a common solvent for direct bromination with Br₂, while solvents like acetonitrile or DMF are often used with NBS.[2][3] The reaction conditions must be optimized; for instance, a patented process using Br₂ in DMF is conducted under mild conditions.[3]

Question 2: The Boc-protection reaction is incomplete, and I see significant starting material even after extended reaction times. How can I drive it to completion?

Potential Causes & Solutions:

  • Insufficient Base or Catalyst: The Boc protection of the indazole nitrogen, which is weakly acidic, requires a base to facilitate the reaction. A catalyst is often essential.

    • Solution: The use of 4-Dimethylaminopyridine (DMAP) as a catalyst is a standard and effective procedure for the N-protection of indazoles.[4][5][6] Ensure you are using at least a catalytic amount (0.05-0.1 equivalents). In addition to DMAP, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often necessary to neutralize the acid byproduct of the reaction.

  • Reagent Stoichiometry & Quality: The amount and quality of the Boc anhydride (Boc₂O) are crucial.

    • Solution: Use a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. Boc₂O can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagent for best results.

  • Solvent Issues: The choice of solvent can impact solubility and reaction rate.

    • Solution: Anhydrous solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent hydrolysis of the Boc anhydride.[4] Ensure the starting material, 3-bromo-5-nitro-1H-indazole, is adequately dissolved. If solubility is an issue, gentle warming or switching to a more polar aprotic solvent like DMF may be necessary, but be mindful that DMF can be difficult to remove during workup.

Question 3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

Potential Causes & Solutions:

  • Formation of N2-Isomer: While N1-alkylation is generally favored, some N2-Boc protected isomer can form, complicating purification.

    • Solution: The regioselectivity is often controlled by the reaction conditions. Using a combination of Boc₂O and a base like DMAP/TEA in a non-polar solvent like DCM generally favors the formation of the N1-isomer.[5][6] Careful column chromatography is usually sufficient to separate the isomers.

  • Over-bromination: In the initial bromination step, di- or even tri-bromination can occur if the reaction is not carefully controlled.

    • Solution: Control the stoichiometry of the brominating agent precisely. Add the reagent dropwise at a controlled temperature to minimize localized high concentrations that can lead to over-bromination.[2]

  • Urea Byproducts: If the reaction is not completely anhydrous or if isocyanate impurities are present in the reagents, urea-type byproducts can form.

    • Solution: Always use anhydrous solvents and fresh reagents.[4] Purification via flash column chromatography on silica gel is typically effective for removing these impurities.[5][6] A standard mobile phase would be a gradient of ethyl acetate in hexane.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of DMAP in the Boc-protection step? A1: DMAP is a highly efficient acylation catalyst. It reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc anhydride itself, and it is readily attacked by the indazole nitrogen to form the desired N-Boc product.

G cluster_0 Catalytic Cycle of DMAP Boc2O Boc₂O ActiveInt [Active Intermediate]⁺ Boc2O->ActiveInt + DMAP DMAP DMAP IndazoleNH Indazole-NH Product Indazole-N-Boc ActiveInt->Product + Indazole-NH DMAPH DMAP-H⁺ Product->DMAP - DMAP Base Base (e.g., TEA) Base->IndazoleNH deprotonates

Sources

Technical Support Center: Purification of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-3-bromo-5-nitro-1H-indazole (CAS 473416-22-7), a critical intermediate in pharmaceutical research and development.[1] The purity of this building block is paramount for the success of subsequent synthetic steps, particularly in the development of kinase inhibitors and other medicinal agents.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the purification of this compound from a crude reaction mixture.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification process in a practical question-and-answer format.

Question 1: My crude product shows multiple spots on the TLC plate that are close together. How can I achieve baseline separation using column chromatography?

Answer:

Achieving good separation of closely related impurities is a common challenge. The primary culprits are often unreacted starting material (3-bromo-5-nitro-1H-indazole), residual Boc-anhydride, and potentially regioisomers or related byproducts.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between the product and impurities.

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

  • Improper Column Packing: Channeling within the silica gel bed leads to poor separation efficiency.

Suggested Solutions:

  • Systematic TLC Analysis for Solvent Optimization: Before attempting a large-scale column, methodically test various solvent systems using TLC. The goal is to find a system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product while maximizing the distance (ΔRƒ) to the nearest impurities.

    • Start with a low-polarity mobile phase, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.

    • For particularly stubborn separations, consider a ternary system. Adding a small amount of a third solvent, like dichloromethane (DCM), can sometimes modulate selectivity. A similar Boc-protected bromo-indazole has been successfully purified using a gradient of ethyl acetate in hexanes.[3][4]

  • Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is increased gradually during the run, is often superior to an isocratic (constant composition) elution for complex mixtures.

    • Start with a low-polarity solvent to elute non-polar impurities.

    • Slowly increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product.

    • Finally, flush the column with a high-polarity mixture to remove any remaining baseline impurities.

  • Proper Column Loading and Packing:

    • Packing: Ensure the silica gel is packed into a uniform, air-free bed. A "slurry packing" method is generally most effective.

    • Loading: Do not exceed a crude material-to-silica gel ratio of 1:30 to 1:50 by weight for difficult separations. The crude product should be adsorbed onto a small amount of silica gel ("dry loading") or dissolved in a minimal amount of the initial mobile phase before being carefully applied to the column.

Parameter Recommendation for Difficult Separations
Silica Gel to Crude Ratio 50:1 to 100:1 (w/w)
Initial Solvent System Hexane / Ethyl Acetate (e.g., 95:5 or 90:10)
Elution Profile Slow, linear gradient to ~40-50% Ethyl Acetate
Fraction Size Collect small fractions (e.g., 0.25-0.5 column volumes)
Monitoring Analyze every 2-3 fractions by TLC
Question 2: The purified product is a persistent yellow oil or sticky solid, not the expected solid. What is causing this and how can I fix it?

Answer:

While some batches may appear as off-white to light brown solids, a gummy or oily consistency typically points to the presence of residual solvents or impurities that depress the melting point.[5]

Potential Causes:

  • Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMF, ethyl acetate) are trapped in the product.

  • Grease Contamination: Silicone or hydrocarbon grease from glassware joints has contaminated the product.

  • Presence of Low-Melting Impurities: Even small amounts of certain byproducts can prevent crystallization.

Suggested Solutions:

  • High-Vacuum Drying: Dry the material under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C) can help drive off stubborn solvents, but be cautious as the compound may have limited thermal stability.

  • Trituration/Recrystallization:

    • Trituration: If the product is an oil, attempt to induce crystallization by dissolving it in a minimal amount of a strong solvent (like DCM or ethyl acetate) and then adding a non-solvent (like hexanes or pentane) dropwise with vigorous stirring until the solution becomes cloudy. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystal formation.

    • Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step. A plausible solvent system for a related compound is a mixture of ethyl acetate and heptane.[6] The process involves dissolving the compound in a minimum amount of a hot solvent mixture and allowing it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a good solvent (e.g., ethyl acetate) and heat gently to dissolve the solid completely.

  • Slowly add a hot non-solvent (e.g., heptane or hexanes) until the solution just begins to turn cloudy.

  • Add a few more drops of the good solvent until the solution is clear again.

  • Remove from heat, cover the flask, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under high vacuum.

Question 3: My NMR spectrum shows that the Boc protecting group has been partially or fully removed. How can I prevent this?

Answer:

The Boc (tert-butoxycarbonyl) group is a widely used protecting group precisely because it is stable to many reaction conditions but can be removed under acidic conditions. Accidental deprotection during workup or purification is a common issue.

Potential Causes:

  • Acidic Conditions: Exposure to strong or even mild acids during the aqueous workup (e.g., an acidic wash) or purification. Standard silica gel is slightly acidic and can cause slow cleavage of the Boc group, especially with prolonged contact time.

  • Thermal Instability: While generally stable, prolonged heating can contribute to decomposition.

Suggested Solutions:

  • Neutralize the Reaction Mixture: Before extraction, ensure the reaction mixture is neutralized or slightly basic by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6]

  • Use Deactivated Silica Gel: If you suspect cleavage is occurring on the column, use silica gel that has been pre-treated with a base. This can be done by preparing the silica slurry in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v).

  • Minimize Column Contact Time: Run the column as quickly as possible while still achieving good separation. Avoid letting the product sit on the column for an extended period.

  • Consider Alternative Adsorbents: For highly acid-sensitive compounds, consider using a more neutral adsorbent like alumina (neutral, Brockmann I) or Florisil. However, the elution profile will be different, so TLC optimization is required.

Purification Workflow Overview

G cluster_main Purification of this compound crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate column Primary Purification (Silica Gel Chromatography) concentrate->column analyze Purity Analysis (TLC / HPLC / ¹H NMR) column->analyze recryst Secondary Purification (Recrystallization, Optional) analyze->recryst Purity < Target final Pure Product (>95% Purity) analyze->final Purity OK recryst->analyze

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities from a typical synthesis? The synthesis of this compound typically involves the N-Boc protection of 3-bromo-5-nitro-1H-indazole.[3][5] The precursor itself can be synthesized by brominating 5-nitro-1H-indazole.[7][8] Therefore, the main impurities to expect are:

  • Unreacted 3-bromo-5-nitro-1H-indazole: The starting material for the Boc protection step.

  • Unreacted 5-nitro-1H-indazole: If the initial bromination was incomplete.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol. These are typically removed during workup and chromatography.

  • Isomeric products: Depending on the synthesis conditions, small amounts of the 2-Boc isomer might form, which can be difficult to separate.

Q2: How should I store the purified this compound? The compound should be stored at room temperature in a dry, well-sealed container, away from strong acids and oxidizing agents.[1] For long-term storage, refrigeration (0-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Q3: What analytical techniques are recommended to confirm the purity and identity of the final product? A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities. The spectra for related indazole structures are available in the literature and can serve as a guide.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., ≥95%).[2][10]

  • Mass Spectrometry (MS): Confirms the molecular weight (342.15 g/mol ).[11]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and column fractions.

Q4: Is this compound stable on silica gel? Generally, Boc-protected indazoles are stable enough for purification on standard silica gel. However, as discussed in the troubleshooting section, the slight acidity of silica can cause slow degradation or deprotection, especially with prolonged exposure.[12] If you observe significant streaking on TLC or low recovery from the column, this might be a contributing factor.

Troubleshooting Decision Tree

G start Analysis shows impure product after column chromatography q1 Are spots overlapping on TLC? start->q1 q2 Is there streaking on the TLC plate? q1->q2 No sol1 Optimize mobile phase (change solvent polarity/ratio) Use a slower gradient q1->sol1 Yes q3 Is Boc group missing in NMR? q2->q3 No sol2 Compound may be degrading. Use deactivated (basic) silica. Run column faster. q2->sol2 Yes sol3 Product is acid-sensitive. Ensure workup is neutral/basic. Use deactivated silica for column. q3->sol3 Yes recryst Consider recrystallization as a final polishing step. q3->recryst No

Caption: Decision tree for troubleshooting impure fractions after column chromatography.

References

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Nayak, S. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 725–728. Available from: [Link]

  • Supporting Information for a relevant synthesis. (2007). Wiley-VCH. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Nayak, S. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210878. Available from: [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • Prisun Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5858–5869. Available from: [Link]

  • Gumieniczek, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 564. Available from: [Link]

  • ResearchGate. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Available from: [Link]

Sources

common side products in the synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in navigating the potential challenges of this multi-step synthesis. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Boc Protection of 3-bromo-5-nitro-1H-indazole

Question: I am attempting to protect 3-bromo-5-nitro-1H-indazole with a Boc group, but I am observing a low yield of the desired N1-protected product and multiple spots on my TLC plate. What could be the cause?

Answer:

The primary challenge in the N-protection of indazoles is achieving regioselectivity between the N1 and N2 positions. The indazole ring exists in two tautomeric forms, the more stable 1H-indazole and the less stable 2H-indazole.[1] Direct acylation can lead to a mixture of N1 and N2 isomers.

Potential Causes and Solutions:

  • Formation of the N2-Boc Isomer: The formation of the undesired tert-butyl 3-bromo-5-nitro-2H-indazole-2-carboxylate is a common side product. The ratio of N1 to N2 substitution is influenced by steric and electronic effects, as well as reaction conditions.[2][3]

    • Solution: To favor the thermodynamically more stable N1-product, use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is recommended.[3] The reaction should be carried out at a low temperature (e.g., 0 °C) to enhance selectivity.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or an extended reaction time. Ensure your reagents, especially the Boc-anhydride and base, are of high purity and anhydrous.

  • Hydrolysis of Boc-Anhydride: The presence of moisture in the reaction will lead to the hydrolysis of di-tert-butyl dicarbonate ((Boc)₂O), reducing its effectiveness.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Regioselective N1-Boc Protection

  • To a solution of 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Multiple Products Observed During Bromination of 1-Boc-5-nitro-1H-indazole

Question: I am trying to brominate 1-Boc-5-nitro-1H-indazole to obtain the 3-bromo derivative, but my reaction mixture shows several products. How can I improve the selectivity?

Answer:

The bromination of the electron-rich indazole ring requires careful control to avoid side reactions. The primary issues are over-bromination and potential cleavage of the acid-sensitive Boc protecting group.

Potential Causes and Solutions:

  • Over-bromination: The indazole ring is highly activated towards electrophilic substitution, which can lead to the formation of di- or poly-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS), using 1.0 to 1.1 equivalents for mono-bromination.[4] Add the brominating agent slowly and in portions to maintain a low concentration and improve selectivity. Performing the reaction at a lower temperature can also enhance selectivity.

  • Cleavage of the Boc Protecting Group: The Boc group is labile under acidic conditions.[1] Brominating agents like Br₂ or NBS can generate hydrobromic acid (HBr) as a byproduct, which can cleave the Boc group.[4]

    • Solution: Include a non-nucleophilic base, such as pyridine, or an acid scavenger like barium carbonate in the reaction mixture to neutralize any generated acid.[4]

  • Incorrect Regioselectivity: While bromination is expected to occur at the C3 position, other positions on the benzene ring might be susceptible to bromination, although less likely due to the deactivating effect of the nitro group.

    • Solution: The use of NBS in a suitable solvent like acetonitrile or dichloromethane generally provides good regioselectivity for the C3 position.

Table 1: Common Side Products in the Synthesis of this compound

Side Product NameChemical StructureFormation PathwayMitigation Strategy
tert-butyl 3-bromo-5-nitro-2H-indazole-2-carboxylateIsomer of the desired productNon-regioselective Boc protectionUse NaH in THF at 0 °C for Boc protection.
1-Boc-3,X-dibromo-5-nitro-1H-indazoleDibrominated productOver-brominationUse stoichiometric amount of NBS (1.0-1.1 eq), slow addition, and low temperature.
3-bromo-5-nitro-1H-indazoleDeprotected productAcid-catalyzed cleavage of the Boc groupAdd an acid scavenger (e.g., pyridine, BaCO₃) during bromination.
SuccinimideByproduct of NBSFormed from NBS during the reactionRemove by aqueous wash during workup.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: Boc protection followed by bromination, or bromination followed by Boc protection?

A1: Both routes are viable, but each has its challenges. Bromination of 1-Boc-5-nitro-1H-indazole (Route B) is often preferred as the Boc group can help to solubilize the starting material and the regioselectivity of bromination at C3 is generally high. However, the stability of the Boc group must be considered. Boc protection of 3-bromo-5-nitro-1H-indazole (Route A) avoids the issue of Boc group cleavage during bromination but requires careful control of regioselectivity to favor the N1 isomer.

Q2: What is the role of the nitro group at the C5 position?

A2: The nitro group is a strong electron-withdrawing group. It deactivates the benzene ring towards further electrophilic substitution, which can help to prevent bromination on the carbocyclic part of the indazole. This directing effect enhances the selectivity for bromination at the more nucleophilic C3 position of the pyrazole ring.

Q3: Can I use liquid bromine (Br₂) instead of NBS for the bromination step?

A3: While liquid bromine can be used, it is generally more hazardous and can lead to the formation of more byproducts, including HBr, which can cleave the Boc group.[5] NBS is a crystalline solid that is easier and safer to handle and often provides better selectivity for mono-bromination.[5]

Q4: How can I confirm the correct regiochemistry of my final product?

A4: The N1 and N2 isomers of Boc-protected indazoles can often be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC and NOESY can help to establish the connectivity and spatial proximity of the Boc group to the protons on the indazole ring system. X-ray crystallography provides definitive structural confirmation if a suitable crystal can be obtained.

Visualizing Reaction Pathways

Diagram 1: Synthesis Route A - Boc Protection of Brominated Indazole

3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole Desired Product This compound 3-bromo-5-nitro-1H-indazole->Desired Product (Boc)₂O, NaH, THF N2-Boc Isomer tert-butyl 3-bromo-5-nitro-2H- indazole-2-carboxylate 3-bromo-5-nitro-1H-indazole->N2-Boc Isomer (Boc)₂O, Base

Caption: Boc protection can lead to a mixture of N1 and N2 isomers.

Diagram 2: Synthesis Route B - Bromination of Boc-Protected Indazole

1-Boc-5-nitro-1H-indazole 1-Boc-5-nitro-1H-indazole Desired Product This compound 1-Boc-5-nitro-1H-indazole->Desired Product NBS, MeCN Dibromo Product 1-Boc-3,X-dibromo-5-nitro- 1H-indazole 1-Boc-5-nitro-1H-indazole->Dibromo Product Excess NBS Deprotected Product 3-bromo-5-nitro-1H-indazole Desired Product->Deprotected Product HBr (byproduct)

Sources

Technical Support Center: Suzuki Coupling with 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-Boc-3-bromo-5-nitro-1H-indazole . This document is designed for researchers, medicinal chemists, and process scientists who are encountering challenges with this specific, yet increasingly important, transformation. The unique electronic and steric properties of this substrate demand a nuanced approach to reaction optimization.

This guide provides a logical, step-by-step framework for diagnosing issues, from common setup errors to complex mechanistic hurdles. We will explore the causality behind each experimental choice, empowering you to make informed decisions to rescue your reaction.

Analysis of the Substrate: this compound

Before diving into troubleshooting, it is crucial to understand the inherent properties of your aryl bromide:

  • Indazole Core: A heteroaromatic system that can potentially coordinate with the palladium catalyst. The N-H is protected with a Boc group, which is generally stable but can be labile under certain basic conditions.[1][2]

  • C3-Bromo Position: The site of oxidative addition. Its reactivity is influenced by the adjacent nitrogen and the electronics of the ring.

  • N1-Boc Group: A bulky tert-butyloxycarbonyl protecting group. This introduces significant steric hindrance around the C-Br bond, which can impede the approach of the palladium catalyst. This often necessitates the use of specialized bulky ligands.[3][4]

  • C5-Nitro Group: A powerful electron-withdrawing group (EWG). This has two major effects:

    • Activation: It increases the electrophilicity of the C-Br bond, which should facilitate the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[5][6]

    • Potential for Side Reactions: Nitro groups can sometimes participate in undesired side reactions or interact with the catalyst, though they are generally well-tolerated in modern Suzuki couplings.[7][8][9][10]

Given these features, the most probable challenges are related to steric hindrance and finding a catalyst system robust enough to overcome it while remaining compatible with the functionality of the molecule.

Troubleshooting Guide: From First Principles to Advanced Solutions

This section is structured as a decision tree. Start with the most common and easily solvable issues before moving to more complex optimizations.

G start Failed Suzuki Reaction: Low or No Conversion reagent_check Step 1: Verify Reagent Quality & Reaction Setup start->reagent_check catalyst_check Step 2: Evaluate the Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent Inert Atmosphere? Degassed Solvents? Boronic Acid Quality? Base Purity? reagent_check->sub_reagent condition_check Step 3: Optimize Reaction Conditions catalyst_check->condition_check Catalyst OK sub_catalyst Ligand Choice? (Bulky Biarylphosphine) Palladium Source? (Active Precatalyst) Catalyst Decomposition? (e.g., Palladium Black) catalyst_check->sub_catalyst sub_condition Base Choice? (Strength & Solubility) Solvent System? Temperature? condition_check->sub_condition

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
Problem 1: Low to No Conversion (Starting Material Recovered)

This is the most common failure mode. It suggests that the catalytic cycle is either not starting or is arrested at a very early stage.

Possible Cause 1.1: Inadequate Reaction Setup (The Basics)

Before investing in expensive catalysts, always verify the fundamentals. Suzuki couplings are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive state and promote unwanted side reactions like boronic acid homocoupling.[11]

  • Solution:

    • Inert Atmosphere: Ensure the reaction vessel was thoroughly purged of air. Use a Schlenk line or a glovebox. A minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is standard practice.[6]

    • Solvent Degassing: Solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas for 20-30 minutes, by the freeze-pump-thaw method (3 cycles), or by using a solvent purification system.[12]

Possible Cause 1.2: Poor Boronic Acid/Ester Quality

Boronic acids are susceptible to decomposition, particularly protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, rendering it inactive for coupling.[13][14] This is a very common but often overlooked cause of reaction failure.[15]

  • Solution:

    • Verify Purity: Use freshly purchased boronic acid or verify the purity of your existing stock by NMR. Look for signs of decomposition (e.g., a broad "hump" in the baseline of the NMR spectrum).

    • Use Boronate Esters: Consider using more stable boronate esters, such as pinacol (Bpin) or MIDA esters.[13] These release the boronic acid slowly into the reaction medium, minimizing decomposition.[16]

    • Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.2–1.5 equivalents) to compensate for any minor decomposition.

Possible Cause 1.3: Ineffective Catalyst System

Due to the steric bulk of the N1-Boc group, standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[17] The key is to use a ligand that is both bulky and electron-rich to promote the difficult oxidative addition and reductive elimination steps.[3][6]

  • Solution: Employ Modern Ligand Systems

    • Buchwald Biaryl Phosphine Ligands: These are the industry standard for challenging couplings.[3][18] They are designed to stabilize the monoligated Pd(0) species believed to be the active catalyst, accelerating the key steps of the catalytic cycle.[3] For your substrate, start with ligands known to excel with hindered partners.

    • N-Heterocyclic Carbene (NHC) Ligands: These are strong sigma-donating ligands that form highly stable and active palladium complexes, often effective when phosphine ligands fail.[6][19]

Ligand ClassRecommended LigandsKey Feature
Biaryl Phosphines SPhos, XPhos, RuPhosHighly active for sterically hindered and electron-rich/deficient substrates.[3]
NHC Ligands IPr, PEPPSI-IPrStrong σ-donors, form very stable and active catalysts.[20]
  • Palladium Source: Use a modern, air-stable palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These "G3" or "G4" catalysts are designed for reliable activation and consistent results.[11]

Problem 2: Significant Side Product Formation

Even if some product is formed, side reactions can consume starting materials and complicate purification.

Possible Cause 2.1: Protodeboronation of the Boronic Acid

As mentioned, this side reaction converts your boronic acid (R-B(OH)₂) to the corresponding arene (R-H). It is often catalyzed by the base and the presence of water.[13][14][15]

  • Symptoms: You observe the hydrocarbon byproduct corresponding to your boronic acid in your GC-MS or LC-MS analysis.

  • Solutions:

    • Optimize the Base: Switch to a milder, non-nucleophilic base. While strong bases are often needed, hydroxides can be particularly aggressive. Finely powdered K₃PO₄ or Cs₂CO₃ are often excellent choices.[11][21]

    • Control Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can accelerate protodeboronation.[14] Try using an anhydrous solvent system or a carefully controlled mixture (e.g., Dioxane/H₂O 10:1).[11]

Possible Cause 2.2: Homocoupling of the Boronic Acid (Glaser Coupling)

This results in a biaryl product derived from two molecules of your boronic acid coupling together. It is typically caused by the presence of oxygen.

  • Symptoms: You observe a symmetrical biaryl byproduct (R-R) in your analysis.

  • Solution: This is almost always a sign of inadequate degassing. Revisit the procedures in section 1.1 to ensure a truly inert atmosphere.

Possible Cause 2.3: Protodebromination of the Indazole

This is the equivalent of protodeboronation, but for your aryl bromide. The C-Br bond is replaced by a C-H bond, yielding 1-Boc-5-nitro-1H-indazole.

  • Symptoms: You observe the debrominated starting material in your analysis.

  • Solution: This side reaction can be promoted by an inappropriate choice of base or by catalyst degradation pathways. Re-evaluating the base and ligand combination using a screening approach (see Protocol 1) is the best strategy.

Possible Cause 2.4: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a strong indicator that your catalyst is decomposing and falling out of the catalytic cycle.[19]

  • Symptoms: The reaction mixture turns from a homogeneous solution to a suspension containing black solids.

  • Solution:

    • Ligand Choice: The ligand's job is to stabilize the palladium center.[5] If Pd black forms, your ligand may not be robust enough for the reaction conditions. Switch to a more sterically demanding ligand like XPhos or a bidentate ligand like Xantphos.[22]

    • Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Experimental Protocols

Protocol 1: Systematic Reaction Optimization Screen

When initial attempts fail, a systematic, small-scale screen is the most efficient path forward. This protocol allows you to test multiple parameters simultaneously.

Objective: To identify the optimal combination of ligand, base, and solvent for the coupling of this compound.

Methodology:

  • Setup: Use an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars in a heating block.

  • Reagent Preparation:

    • To each vial, add this compound (1.0 equiv, e.g., 0.1 mmol).

    • Add the boronic acid (1.3 equiv).

    • Add the chosen base (2.0-3.0 equiv). Ensure the base is finely powdered.

  • Inert Atmosphere: Place the vials in a rack inside a glovebox, or seal each vial with a septum cap and purge thoroughly with Argon.

  • Catalyst/Solvent Addition:

    • Prepare stock solutions of your palladium precatalyst and ligands in degassed solvent to ensure accurate dispensing.

    • Under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to each vial.

    • Add the degassed solvent (to achieve a concentration of ~0.1 M).

  • Execution: Seal the vials tightly and place them in the pre-heated heating block (e.g., 90 °C) for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to the desired product.

Example Screening Table:

VialLigand (4 mol%)Base (2.5 equiv)Solvent
1SPhosK₃PO₄Dioxane/H₂O (10:1)
2XPhosK₃PO₄Dioxane/H₂O (10:1)
3RuPhosK₃PO₄Dioxane/H₂O (10:1)
4SPhosCs₂CO₃Dioxane/H₂O (10:1)
5XPhosCs₂CO₃Dioxane/H₂O (10:1)
6SPhosK₃PO₄Toluene/H₂O (10:1)
7XPhosK₃PO₄Toluene/H₂O (10:1)
8SPhosK₂CO₃DMF

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately. What does this mean? A1: This indicates rapid catalyst decomposition (formation of palladium black).[19] The most likely causes are the presence of oxygen, an unstable ligand under the reaction conditions, or an excessively high temperature. Immediately re-verify your inert atmosphere technique and consider a more robust ligand or lower reaction temperature.[22]

Q2: I'm using an N-Boc protected indazole. Could the Boc group be cleaving? A2: Yes, this is a possibility, especially with strong bases or high temperatures.[1][2] Some reports indicate that N-Boc indazoles can be unstable under Suzuki conditions, leading to the deprotected indazole.[1] If you suspect this is happening (confirm by LC-MS), consider switching to a weaker base like K₂CO₃ or CsF, or a different N-protecting group if the synthesis allows.

Q3: The literature suggests Suzuki couplings on indazoles work well. Why is mine failing? A3: While Suzuki couplings on the indazole core are well-established, the specific substitution pattern of your molecule presents unique challenges.[23][24] The combination of the bulky N1-Boc group and the C3-bromo position creates significant steric hindrance not present in many literature examples which functionalize other positions like C5.[23][24][25] Your strategy must be tailored to overcome this specific steric barrier, which is why bulky Buchwald-type ligands are the primary recommendation.[3][4]

Q4: Can I use a different palladium source, like Pd(PPh₃)₄ or Pd/C? A4: For this substrate, it is highly unlikely that Pd(PPh₃)₄ will be effective due to the steric hindrance.[6] Pd/C is a heterogeneous catalyst and generally shows low activity for complex, sterically demanding aryl bromides in Suzuki couplings.[12] Modern, well-defined precatalyst/ligand systems are strongly recommended for a higher probability of success.[11]

Q5: The nitro group on my substrate is strongly electron-withdrawing. How does this affect the reaction? A5: The nitro group is generally beneficial for the oxidative addition step, which is often rate-limiting.[5][6] Electron-withdrawing groups make the carbon-halogen bond more polarized and susceptible to attack by the Pd(0) catalyst. While some nitroarenes have been used directly as coupling partners by cleaving the C-NO₂ bond, this requires very specific catalysts (like Pd/BrettPhos) and is unlikely to be a competing pathway in your C-Br coupling.[7][8][9][10][26]

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. Available at: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Available at: [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed to provide in-depth, field-proven insights into optimizing the reaction temperature for the synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical research.[1] The following question-and-answer format directly addresses common challenges and provides troubleshooting strategies to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues, offering potential causes and solutions related to temperature control during the multi-step synthesis of this compound.

Q1: What is the typical synthetic sequence, and which steps are most sensitive to temperature deviations?

The synthesis of this compound typically proceeds in a sequence of protection, nitration, and bromination, or protection, bromination, and nitration. The precise order can vary, but temperature control is critical in all electrophilic substitution steps (nitration and bromination) and during the Boc-protection/deprotection phases.[2]

  • Boc Protection: This step is generally robust but can be affected by temperature. The reaction of an indazole with di-tert-butyl dicarbonate (Boc)₂O is often performed at room temperature.[3] Elevated temperatures are unnecessary and may increase the risk of side reactions or decomposition of thermally sensitive substrates.

  • Nitration: This is a highly exothermic and temperature-critical step.[4] Poor temperature control can lead to runaway reactions, decreased yield, and the formation of undesired byproducts, such as di-nitro compounds or oxidized impurities.[4][5]

  • Bromination: This step is also highly dependent on temperature. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can promote over-bromination or side reactions.[6] The choice of brominating agent (e.g., Br₂ or N-bromosuccinimide (NBS)) also influences the optimal temperature range.[6]

Visual Guide: Synthetic Workflow and Key Control Points

The following diagram outlines a common synthetic pathway, highlighting the stages where precise temperature control is paramount.

G cluster_0 Synthetic Pathway cluster_1 Key Temperature Considerations Start 5-Nitro-1H-indazole Step1 Boc Protection (Boc)₂O, DMAP, DCM Start->Step1 Room Temp Intermediate1 1-Boc-5-nitro-1H-indazole Step1->Intermediate1 Step2 Bromination Br₂, DMF Intermediate1->Step2 Critical Temp Control (-5°C to 40°C) Product This compound Step2->Product Nitration Nitration: Highly exothermic. Requires strict cooling to prevent over-nitration and side reactions. Bromination Bromination: Temperature affects rate and selectivity. Too low = incomplete reaction; too high = impurities. Boc_Stability Boc Group Stability: High temperatures (>100-150°C) can cause thermal deprotection.

Caption: Synthetic workflow for this compound.

Q2: My bromination of 1-Boc-5-nitro-1H-indazole is slow and gives low yields. Should I increase the temperature?

While increasing temperature can accelerate a reaction, it must be done cautiously. Low yields in this specific bromination are often due to suboptimal temperature management.[2]

Analysis: The bromination of an indazole ring is an electrophilic aromatic substitution.[7][8][9] The nitro group at the 5-position is strongly electron-withdrawing, which deactivates the ring system and makes the substitution at the 3-position more difficult compared to an unsubstituted indazole.[10] This requires carefully optimized conditions.

Troubleshooting Steps:

  • Initial Low Temperature: A common protocol involves dissolving 5-nitro-1H-indazole in a solvent like N,N-dimethylformamide (DMF) and cooling the system to a low temperature, such as -5°C, before the dropwise addition of bromine.[11] This initial cooling is crucial to control the initial exotherm and prevent runaway reactions.

  • Gradual Warming: After the initial addition, the reaction mixture is often allowed to warm slowly. One patented process describes warming the system to 35-40°C and holding it there for several hours (e.g., 11 hours) to drive the reaction to completion.[11]

  • Monitoring: It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][11] If the reaction stalls at a lower temperature, a gradual and controlled increase in temperature is warranted.[6]

Recommendation: Instead of a drastic temperature increase, implement a staged temperature profile. Start the addition of bromine at -5°C to 0°C, and after the addition is complete, slowly warm the reaction to a moderate temperature like 35-40°C and hold it there until completion is confirmed by HPLC.[11]

Q3: I am observing significant impurity formation during the synthesis. Could the reaction temperature be the cause?

Yes, incorrect temperature is a primary cause of impurity formation in nearly every step of this synthesis.

Symptom / Impurity Probable Temperature-Related Cause Recommended Action
Di- or Tri-brominated Products The bromination reaction temperature was too high, or there was poor local temperature control during bromine addition.[6]Maintain a low temperature during the addition of the brominating agent. Ensure efficient stirring to dissipate heat and prevent localized "hot spots."
Di-nitro Byproducts The nitration reaction temperature was not kept sufficiently low. Nitration is highly exothermic, and excess heat can lead to a second nitration event.[4]Perform nitration at or below 0°C using an ice-salt bath or a cryo-cooler. Add the nitrating agent (e.g., a mixture of nitric and sulfuric acids) slowly and monitor the internal temperature continuously.[5][12]
Loss of Boc Group The reaction mixture was exposed to excessively high temperatures (typically >150°C) or strong acidic conditions, leading to thermal or acid-catalyzed deprotection.[13][14]Avoid high-temperature excursions in all steps after the Boc group has been installed. If high temperatures are required for a subsequent step, consider if the Boc protection is the most suitable strategy.
Formation of Tars/Decomposition A runaway reaction occurred, most likely during nitration, due to inadequate cooling.[4]Ensure the cooling capacity of the reactor is sufficient for the scale of the reaction. For larger scales, consider using cooling coils and a cooling medium that will not react dangerously if a leak occurs.[12]
Q4: What are the safety considerations related to temperature control in this synthesis, particularly during nitration?

Nitration reactions are notoriously hazardous if not properly controlled. The reaction between an organic substrate and a nitrating mixture (e.g., H₂SO₄/HNO₃) is highly exothermic.[4]

Key Safety Imperatives:

  • Preventing Runaway Reactions: A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4] The primary defense is maintaining a low, controlled temperature throughout the addition of the nitrating agent.

  • Adequate Cooling: Always have a robust cooling system in place (e.g., an ice-salt bath for lab scale, or a jacketed reactor with a chiller for pilot scale). The cooling capacity must exceed the rate of heat generation.

  • Controlled Addition: The nitrating agent must be added slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Continuous Monitoring: The internal reaction temperature must be monitored continuously with a calibrated thermometer or probe.

  • Emergency Plan: Have a quench plan in place. This typically involves having a large volume of ice water ready to quickly dilute and cool the reaction mixture in an emergency.

Visual Guide: Troubleshooting Temperature Issues

This decision tree provides a logical workflow for diagnosing and resolving temperature-related problems during the synthesis.

G Start Problem Observed in Synthesis Q1 Is the reaction incomplete or sluggish? Start->Q1 Q2 Are there unexpected byproducts? Start->Q2 Q3 Is the Boc group being lost? Start->Q3 Sol1a Action: Check for low temp stall. Gradually warm to 35-40°C. Monitor by HPLC. Q1->Sol1a Yes Sol2a Action: Improve cooling efficiency. Add reagents more slowly. Ensure vigorous stirring. Q2->Sol2a Yes Sol3a Action: Keep all reaction steps below 100°C. Avoid prolonged heating. Q3->Sol3a Yes Sol1b Note: Ensure reagents are active. (e.g., fresh NBS/Br₂) Sol1a->Sol1b Sol2b Note: Over-nitration/bromination is a common issue with poor heat dissipation. Sol2a->Sol2b Sol3b Note: Thermal deprotection of Boc starts around 150°C. Sol3a->Sol3b

Caption: Troubleshooting decision tree for temperature optimization.

Experimental Protocol: Temperature-Controlled Bromination of 1-Boc-5-nitro-1H-indazole

This protocol is adapted from established procedures and emphasizes critical temperature control points.[11]

Materials:

  • 1-Boc-5-nitro-1H-indazole

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-salt or cryo-cooler)

Procedure:

  • Setup: Under an inert nitrogen atmosphere, charge the three-neck flask with 1-Boc-5-nitro-1H-indazole and anhydrous DMF.

  • Cooling: Begin stirring and cool the reaction mixture to an internal temperature of -5°C using the cooling bath.

  • Bromine Addition: Slowly add bromine dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0°C. This addition phase is critical for controlling the initial exotherm.

  • Initial Stirring: Once the addition is complete, continue to stir the mixture at 0°C to -5°C for 1 hour.

  • Warming and Incubation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Then, gently heat the reaction mixture to 35-40°C.

  • Monitoring and Completion: Maintain the temperature at 35-40°C and monitor the reaction progress by HPLC. The reaction may take several hours (e.g., up to 11 hours) to reach completion (residual starting material < 0.5%).[11]

  • Work-up: Once complete, cool the reaction mixture to below 10°C and quench by adding water. The product can then be filtered, washed, and purified.

References
  • Benchchem. Indazole Synthesis: A Technical Support and Troubleshooting Guide.

  • Benchchem. troubleshooting regioselectivity in 2H-indazole synthesis.

  • Benchchem. Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.

  • Benchchem. Technical Support Center: Regioselective Synthesis of Indazoles.

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

  • MySkinRecipes. This compound.

  • Benchchem. optimizing reaction conditions for bromo-indazole synthesis.

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

  • Organic Chemistry Portal. Indazole synthesis.

  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.

  • National Institutes of Health. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.

  • BYJU'S. Electrophilic Substitution Reaction Mechanism.

  • SlidePlayer. Aromatic Electrophilic substitution.

  • Wikipedia. Electrophilic aromatic substitution.

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

  • Google Patents. US2140345A - Controlling temperature of nitration reactions.

  • ResearchGate. Iron promoted C3‐H nitration of indazole.

  • CRO SPLENDID LAB. This compound.

  • Benchchem. Impact of temperature control on the selectivity of nitration reactions.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods.

  • ACS Publications. Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.

  • Royal Society of Chemistry. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives.

  • ePrints Soton. Selective boc-protection and bromination of pyrazoles.

  • The Journal of Organic Chemistry. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • International Journal of Chemistry Research. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.

  • National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

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Sources

preventing debromination of 1-Boc-3-bromo-5-nitro-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 1-Boc-3-bromo-5-nitro-1H-indazole (CAS 473416-22-7). This versatile building block is a critical intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors and other targeted therapeutics like the PARP inhibitor, Niraparib.[1][2] Its unique structure, featuring a Boc-protected indazole core, a reactive bromine at the C3-position, and a strongly electron-withdrawing nitro group at C5, allows for a range of synthetic transformations.[1] However, this specific combination of functional groups also presents a significant challenge: a high propensity for debromination (hydrodehalogenation) during cross-coupling reactions.

This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you navigate this challenge, maximize your yields, and prevent the formation of the undesired 1-Boc-5-nitro-1H-indazole byproduct.

Troubleshooting Guide: Preventing Debromination

This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: I'm seeing significant formation of a debrominated byproduct in my Suzuki-Miyaura coupling. What's causing this?

A1: The primary cause is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. The this compound is particularly susceptible to this side reaction due to its electron-deficient nature, which makes the C3-position more reactive towards unwanted reduction pathways.

The mechanism of debromination competes directly with the desired cross-coupling pathway. A Pd-H species, which can be generated from various sources (trace water, solvents like alcohols, or even certain bases and phosphine ligands), can intercept the Ar-Pd(II)-Br intermediate. Instead of undergoing transmetalation with the boronic acid, this intermediate undergoes reductive elimination with the hydride, yielding the debrominated arene (Ar-H) and regenerating the Pd(0) catalyst.

Key Factors Promoting Debromination:

  • Strong Bases: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and are often incompatible with nitro groups.[3]

  • Protic Solvents: Solvents with available protons (e.g., alcohols, water) can serve as a source for the unwanted hydride.

  • High Temperatures: Higher reaction temperatures can increase the rate of decomposition pathways that lead to Pd-H formation and can also favor the debromination pathway, which may have a higher activation energy.

  • Ligand Choice: Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, allowing for competing side reactions.

Q2: My Heck reaction with this compound is failing due to debromination. How can I optimize the conditions?

A2: This is a well-documented issue. For instance, researchers working with a structurally similar substrate, 3-bromo-1-methyl-1H-indazole, observed significant debromination during a Heck reaction with n-butyl acrylate.[4] The electron-withdrawing nature of the indazole ring system makes the C3-bromide susceptible to reduction.

Troubleshooting Workflow for Heck Reactions:

dot graph "Heck_Reaction_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for Heck reaction debromination.

Detailed Recommendations:

  • Switch to a Weaker Base: Instead of strong organic bases like triethylamine (TEA), consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5]

  • Incorporate Additives: The addition of a halide source like tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr) can sometimes suppress debromination by promoting the stability of the Pd(II) intermediate and favoring the desired catalytic cycle.[4]

  • Optimize the Ligand: While triphenylphosphine (PPh₃) is a common starting point, if debromination persists, switching to bulkier, more electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can be beneficial. These ligands promote faster reductive elimination for the desired product.[6][7]

  • Solvent Choice: Ensure you are using a dry, aprotic solvent like dioxane or toluene. Avoid DMF if possible, as it can be a source of hydride under certain conditions.

Q3: I am planning a Buchwald-Hartwig amination. What are the best starting conditions to avoid debromination and potential Boc-group cleavage?

A3: The Buchwald-Hartwig amination presents a dual challenge: preventing debromination and avoiding cleavage of the acid-sensitive Boc protecting group, especially during workup, or its degradation under very strong basic conditions.

Recommended Starting Protocol:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a G3/G4 PrecatalystProvides a reliable source of active Pd(0). Precatalysts are often more air-stable and efficient.
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands are known to promote C-N bond formation and suppress hydrodehalogenation.[8]
Base K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv.)Weaker inorganic bases are highly effective and avoid the harshness of NaOtBu, which can degrade the nitro group and the substrate.[3]
Solvent Toluene or 1,4-Dioxane (anhydrous)Non-polar, aprotic solvents are ideal for minimizing side reactions.
Temperature 80-100 °CStart at a lower temperature and slowly increase if reactivity is low. This minimizes thermal decomposition pathways that lead to debromination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and then brine. Avoid acidic washes to prevent cleavage of the Boc group.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

Frequently Asked Questions (FAQs)

Q: Is the Boc protecting group stable under typical cross-coupling conditions? A: Generally, yes. The Boc group is stable to the basic conditions required for most Suzuki, Heck, and Sonogashira reactions, especially when using carbonate or phosphate bases. However, it can be labile under very strong basic conditions (like NaOtBu at high temperatures) or during acidic workups.[4] Always use neutral or slightly basic aqueous solutions for extraction.

Q: Can I perform a Sonogashira coupling with this substrate? A: Yes. The Sonogashira reaction is a powerful tool for introducing alkyne moieties. For an electron-deficient substrate like this, copper-free conditions are often recommended to avoid side reactions.

Recommended Sonogashira Conditions:

dot graph "Sonogashira_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Key parameters for a successful Sonogashira coupling.

Using a palladium catalyst like Pd(PPh₃)₄ with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like THF or dioxane at room temperature to 60 °C is a good starting point.[9][10]

Q: My reaction is clean, but the yield is low. What should I check first? A: Low yield with high purity can point to several issues:

  • Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, ensure it's being properly reduced to Pd(0) in situ. Using a pre-formed Pd(0) source or a modern precatalyst can often solve this.

  • Reagent Purity: Verify the purity of your coupling partner (e.g., boronic acid). Protodeborylation of the boronic acid is a common issue that consumes the nucleophile.[5]

  • Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen, which can deactivate the catalyst. Degas your solvents and use a robust inert gas flow.

References

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Retrieved from [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Li, W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 830–837. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Corpas, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10284-10296. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • University of Muenster. (n.d.). Heck Reaction. Retrieved from [Link]

  • Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Synthesis. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. 2005(5), 795-802. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(11), 10658–10664. Available at: [Link]

  • Google Patents. (2020). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Journal of Chemical Education. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. 94(7), 923-927. Available at: [Link]

  • HETEROCYCLES. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. 101(1), 99. Available at: [Link]

  • Chemical Reviews. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. 108(2), 746-792. Available at: [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(6), 2829. Available at: [Link]

Sources

stability and storage conditions for 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Boc-3-bromo-5-nitro-1H-indazole (CAS 473416-22-7). This guide is intended for researchers, scientists, and drug development professionals. Here you will find in-depth information on the stability and storage of this compound, as well as troubleshooting guidance for common issues encountered during its use in complex synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it is critical to store the compound under controlled conditions. The recommended storage is at refrigerated temperatures between 2°C and 8°C.[1][2] The container should be tightly sealed to prevent moisture absorption. For enhanced stability, particularly for long-term storage, flushing the container with an inert gas such as argon or nitrogen is strongly advised to create an inert atmosphere.[1][2]

Q2: How sensitive is this compound to temperature, light, and moisture?

A2: This compound's stability is influenced by several factors:

  • Temperature: While some suppliers suggest that the compound is stable at room temperature for short periods under dry conditions, elevated temperatures can promote degradation.[3] Thermal decomposition of the Boc group can occur at high temperatures, typically above 100-150°C, leading to the formation of the deprotected indazole, isobutylene, and carbon dioxide.[4]

  • Light: The presence of a nitroaromatic system makes the compound potentially susceptible to photodegradation.[5][6] It is recommended to store the compound in a light-resistant container and to minimize its exposure to direct light during handling.

  • Moisture: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to hydrolysis, a reaction that is accelerated by the presence of acidic or basic contaminants. Therefore, it is crucial to store the compound in a dry environment.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (refrigerated, dry, and under an inert atmosphere), the compound is expected to maintain its purity and stability for an extended period. However, it is best practice to re-analyze the purity of the material if it has been in storage for more than a year or if it has been opened multiple times.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be stored away from strong acids, strong bases, and strong oxidizing agents. Strong acids and some bases can cause the premature cleavage of the Boc protecting group.[7][8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected yields in subsequent reactions.
  • Possible Cause 1: Degradation of the starting material due to improper storage.

    • Verification: Check the purity of the this compound lot by an appropriate analytical method, such as HPLC or ¹H NMR, before use. Look for the appearance of new peaks that may correspond to the deprotected 3-bromo-5-nitro-1H-indazole.

    • Solution: If degradation is confirmed, it is recommended to use a fresh, properly stored batch of the compound. Ensure that the material is brought to room temperature in a desiccator before opening to prevent condensation of moisture into the container.

  • Possible Cause 2: Premature cleavage of the Boc protecting group during the reaction.

    • Explanation: The Boc group on the indazole nitrogen is known to be more labile than on a simple amine, and this lability can be increased by the electron-withdrawing nitro group.[10] Trace amounts of acid or performing the reaction at elevated temperatures can lead to in-situ deprotection.

    • Solution:

      • Ensure all solvents and reagents are anhydrous and free of acidic impurities.

      • If possible, perform the reaction at a lower temperature.

      • Incorporate a non-nucleophilic base in the reaction mixture to neutralize any trace acidity.

Issue 2: The appearance of the compound has changed (e.g., color darkening).
  • Possible Cause: Exposure to light or air (oxidation).

    • Explanation: Nitroaromatic compounds can be light-sensitive and may darken upon prolonged exposure to light.[6] Oxidation can also lead to discoloration.

    • Solution: While a slight color change may not always indicate significant degradation, it is a warning sign. It is prudent to re-test the purity of the compound. Always store the material in an amber or opaque vial and minimize its exposure to ambient light and air during weighing and handling.

Issue 3: Difficulty in dissolving the compound.
  • Possible Cause: Use of an inappropriate solvent or presence of insoluble impurities.

    • Solution: Confirm the solubility of this compound in the chosen solvent. If the compound was previously known to be soluble and now shows insolubility, this could be an indication of degradation or polymerization. Filter the solution and analyze the filtrate to determine the concentration of the desired compound.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CMinimizes thermal degradation and preserves long-term stability.[1][2]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation and degradation from atmospheric moisture.[1][2]
Container Tightly sealed, light-resistant (amber) vialProtects from moisture and light-induced degradation.[6]
Location Dry, well-ventilated areaPrevents moisture absorption and ensures a safe storage environment.

Troubleshooting Workflow

Caption: Troubleshooting workflow for experimental issues.

References

  • Szczepanik, M. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Hazardous Materials, 98(1-3), 301-306. Available from: [Link]

  • Xie, H., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 757-762. Available from: [Link]

  • Szczepanik, M. (2003). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Hazardous Materials, 101(3), 321-325. Available from: [Link]

  • Ravinder, K., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(21), 3121-3127. Available from: [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23907-23912. Available from: [Link]

  • Reddit discussion on N-boc deprotection. r/Chempros. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

  • Discussion on Boc group stability at 37°C. ResearchGate. Available from: [Link]

  • This compound. CRO SPLENDID LAB. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • This compound. Hoffman Fine Chemicals. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available from: [Link]

  • Ravinder, K., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(21), 3121-3127. Available from: [Link]

  • Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 44-48. Available from: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 1-Boc-3-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this challenging substrate.

The unique electronic nature of this compound, characterized by an electron-deficient indazole core further deactivated by the nitro group, presents specific challenges in palladium-catalyzed cross-coupling reactions. However, the Boc-protecting group offers a handle for selective functionalization, making this a valuable intermediate in medicinal chemistry.[1] This guide will provide you with the expertise to overcome these challenges and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

Answer: The primary challenges stem from the electronic properties of the substrate:

  • Electron-Deficient Ring System: The indazole ring is inherently electron-deficient, and the strongly electron-withdrawing nitro group at the 5-position further deactivates the C-Br bond at the 3-position towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[2]

  • Potential for Side Reactions: The nitro group can be sensitive to certain reaction conditions and may undergo reduction, particularly under harsh conditions or in the presence of certain reducing agents.[3][4] Additionally, the indazole N-H (if unprotected) can complicate reactions, though the Boc group in the target substrate mitigates this.

  • Catalyst Inhibition: The nitro group or other functionalities on the coupling partner can potentially coordinate to the palladium center and inhibit catalysis.[5]

Q2: Which type of palladium catalyst and ligands are generally recommended for Suzuki-Miyaura coupling with this substrate?

Answer: For Suzuki-Miyaura reactions with electron-deficient aryl bromides, catalyst systems that promote the oxidative addition step are crucial.

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. For air-sensitive reactions, pre-formed palladium complexes with the chosen ligand can be advantageous.[6]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium(0) species and facilitate oxidative addition.[7][8]

    • Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[7]

    • Ferrocenyl phosphines like dppf have also shown success in couplings of bromoindazoles.[9][10]

    • For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can offer enhanced catalytic activity.[11]

A general catalyst screening workflow is depicted below:

G cluster_0 Catalyst Screening Workflow Start Select Coupling Partners: This compound + Boronic Acid/Ester Screen_Pd Screen Palladium Precursors: Pd(OAc)2, Pd2(dba)3 Start->Screen_Pd Screen_Ligand Screen Ligands: (e.g., SPhos, XPhos, dppf) Screen_Pd->Screen_Ligand Screen_Base Screen Bases: K2CO3, K3PO4, Cs2CO3 Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents: Dioxane, Toluene, 2-MeTHF Screen_Base->Screen_Solvent Optimization Optimize Temperature & Time Screen_Solvent->Optimization Analysis Analyze Results (LC-MS, NMR) Optimization->Analysis G cluster_1 Troubleshooting a Failed Reaction Start Low/No Product Yield Check_SM Starting Material Recovered? Start->Check_SM Check_Debrom Debrominated SM Observed? Check_SM->Check_Debrom No Action_Catalyst Action: - Increase Temperature - Use more active ligand (e.g., Buchwald-type) - Check reagent quality Check_SM->Action_Catalyst Yes Check_Complex Complex Mixture? Check_Debrom->Check_Complex No Action_Debrom Action: - Use anhydrous solvent - Screen different bases - Lower temperature Check_Debrom->Action_Debrom Yes Action_Decomp Action: - Lower temperature - Screen milder bases - Verify inert atmosphere Check_Complex->Action_Decomp Yes

Caption: Decision tree for troubleshooting.

Recommended Catalyst Systems & Protocols

The following tables summarize recommended starting conditions for various cross-coupling reactions. These should be considered as starting points for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Pd Source Pd(OAc)₂ (2-5 mol%)Common, effective, and relatively inexpensive.
Ligand XPhos (4-10 mol%)A bulky, electron-rich ligand known to be effective for challenging substrates. [7]
Base K₃PO₄ (2-3 equivalents)A strong inorganic base often effective in Suzuki couplings.
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)Standard solvents for this reaction.
Temperature 80-110 °CHigher temperatures may be needed to drive the reaction to completion.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source.
Ligand BrettPhos (2-4 mol%)Shown to be effective for amination of nitroarenes. [2][3]
Base NaOtBu (1.5-2 equivalents)A strong base required for deprotonation of the amine.
Solvent Toluene or Dioxane (anhydrous)Standard aprotic, non-polar solvents.
Temperature 90-110 °CTo ensure a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.) in the reaction solvent (e.g., 1,4-dioxane).

  • Add the reaction solvent (to make a ~0.1 M solution based on the limiting reagent) to the vial containing the solids, followed by the catalyst stock solution.

  • Degas the resulting mixture by bubbling argon through it for another 10 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.5 eq.).

  • Seal the flask, evacuate, and backfill with argon (repeat this cycle three times).

  • Add this compound (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), and BrettPhos (0.02 eq.).

  • Evacuate and backfill with argon again.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner (1.1 eq.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • MySkinRecipes. This compound. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journals. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • ResearchGate. (2020). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2003). ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • RSC Publishing. (2018). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • PubMed Central. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

  • ResearchGate. Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine. [Link]

  • PubMed Central. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2014). (PDF) Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities. [Link]

  • National Institutes of Health. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PubMed Central. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

Sources

Technical Support Center: Analysis of Impurities in Commercial 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Boc-3-bromo-5-nitro-1H-indazole (CAS: 473416-22-7). This document is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the identification and analysis of impurities in commercial batches of this critical synthetic intermediate. As a key building block in the development of medicinal agents like kinase inhibitors, ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.[1][2]

This guide provides field-proven insights and validated protocols to help you navigate the common analytical challenges associated with this compound.

Section 1: Frequently Asked Questions (FAQs) on Potential Impurities

This section addresses the most common questions regarding the origin and identity of impurities found in this compound.

Q1: What are the most likely impurities in a commercial sample of this compound?

Impurities can originate from the synthetic route, subsequent degradation, or residual materials. They are typically categorized as process-related impurities (starting materials, intermediates, byproducts) and degradation products.

Table 1: Summary of Potential Impurities

Impurity Type Specific Compound Name Plausible Origin Molecular Weight ( g/mol )
Parent Compound This compound - 342.15
Starting Material 3-Bromo-5-nitro-1H-indazole Incomplete Boc protection 242.05
Starting Material 5-Nitro-1H-indazole Incomplete bromination & protection 163.12
Byproduct 2-Boc-3-bromo-5-nitro-2H-indazole Regioisomer of Boc protection 342.15
Byproduct 1-Boc-3,X-dibromo-5-nitro-1H-indazole Over-bromination 421.04
Degradation Product 3-Bromo-5-nitro-1H-indazole Hydrolysis (de-protection) 242.05
Reagent Di-tert-butyl dicarbonate (Boc₂O) Excess from protection step 218.25

| Reagent | 4-Dimethylaminopyridine (DMAP) | Catalyst from protection step | 122.17 |

Q2: How do process-related impurities, such as regioisomers, arise during synthesis?

Process-related impurities are a direct consequence of the synthetic pathway. A plausible synthesis for this compound involves the bromination and subsequent N-protection of 5-nitro-1H-indazole. Each step carries the risk of generating impurities.

The most critical step for impurity formation is the protection of the indazole nitrogen with the tert-butoxycarbonyl (Boc) group. Indazole has two reactive nitrogen atoms (N1 and N2). While N1 protection is generally favored, a certain percentage of the N2-protected regioisomer can form, which may be difficult to separate due to its identical mass and similar polarity.[2][3]

G cluster_0 Plausible Synthetic Pathway & Impurity Formation A 5-Nitro-1H-indazole (Starting Material) B Bromination (e.g., NBS) A->B Step 1 H Unreacted 5-Nitro-1H-indazole C 3-Bromo-5-nitro-1H-indazole (Intermediate) B->C F 1-Boc-3,X-dibromo-5-nitro-1H-indazole (Over-bromination Impurity) B->F D Boc Protection (Boc₂O, DMAP) C->D Step 2 I Unreacted 3-Bromo-5-nitro-1H-indazole E This compound (Desired Product) D->E Major Product G 2-Boc-3-bromo-5-nitro-2H-indazole (N2-Regioisomer Impurity) D->G

Caption: Plausible synthesis and key impurity formation points.

Q3: What are common degradation products and how can they be avoided?

The most common degradation pathway is the cleavage of the Boc protecting group. This is an acid-labile group that can be removed under acidic conditions or prolonged exposure to certain solvents or high temperatures. The resulting degradation product is 3-bromo-5-nitro-1H-indazole.

Avoidance Strategies:

  • Storage: Store the compound at the recommended temperature (often 0-8 °C), protected from light and moisture.[4]

  • Handling: Avoid acidic conditions in your experimental setups unless a deprotection reaction is intended. Use neutral or basic conditions where possible.

  • Solvent Choice: When preparing stock solutions, use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Dichloromethane). Avoid long-term storage in protic solvents like methanol.

Section 2: Troubleshooting Analytical Results

This section provides systematic guides for resolving common issues encountered during the analysis of this compound.

HPLC Analysis
Q4: I see an unexpected peak in my HPLC chromatogram. What is the systematic approach to identify it?

An unexpected peak indicates a potential impurity or artifact. A logical workflow is essential for efficient identification.

G start Unexpected Peak Observed in HPLC blank 1. Inject a Solvent Blank start->blank check_system Peak still present? blank->check_system system_contam Source is System Contamination (Solvent, Glassware, Carryover). Clean system. check_system->system_contam Yes sample_issue Peak is from Sample check_system->sample_issue No lcms 2. Analyze by LC-MS sample_issue->lcms get_mw Determine Molecular Weight (MW) of the unknown peak lcms->get_mw compare_mw 3. Compare MW to Potential Impurities (Table 1) get_mw->compare_mw match MW matches a known impurity? compare_mw->match confirm Identity is likely confirmed. Consider co-injection with a standard if available. match->confirm Yes no_match MW does not match common impurities match->no_match No nmr 4. Isolate by Prep-HPLC and analyze by NMR/MS for structural elucidation. no_match->nmr

Caption: Systematic workflow for identifying unknown HPLC peaks.

Q5: My peak shapes are poor (tailing, fronting). What are the likely causes?
  • Tailing Peaks: Often caused by secondary interactions between the analyte and the silica support.

    • Solution: Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate residual silanols and reduce these interactions. Ensure the sample is fully dissolved and not overloaded on the column.

  • Fronting Peaks: Typically a sign of column overloading or poor sample solubility in the mobile phase.

    • Solution: Reduce the injection volume or sample concentration. Ensure the sample solvent is compatible with, or weaker than, the initial mobile phase.

NMR Analysis
Q7: My ¹H NMR spectrum shows broad peaks. Why?

Broadening of NMR signals can be attributed to several factors[5]:

  • Chemical Exchange: The N-H proton of any de-protected impurity (3-bromo-5-nitro-1H-indazole) can undergo chemical exchange, leading to a broad signal.

  • Sample Viscosity: Highly concentrated samples can be viscous, which impedes molecular tumbling and broadens signals. Diluting the sample may resolve this.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, potentially from catalysts or glassware, can cause significant line broadening.

  • Incomplete Solubility: If the sample is not fully dissolved, you may see broad, distorted signals. Ensure complete dissolution before analysis.

Mass Spectrometry (MS) Analysis
Q9: What are the expected mass signals for the parent compound and its common impurities in an LC-MS analysis?

When analyzing by LC-MS with electrospray ionization (ESI), you will typically observe protonated molecules [M+H]⁺ in positive mode. The presence of bromine results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Expected [M+H]⁺ Ions in ESI-MS

Compound Formula [M+H]⁺ (⁷⁹Br) [M+H]⁺ (⁸¹Br) Notes
This compound C₁₂H₁₂BrN₃O₄ 342.01 344.01 Characteristic Br isotope pattern
3-Bromo-5-nitro-1H-indazole C₇H₄BrN₃O₂ 241.96 243.96 De-protected impurity
2-Boc-3-bromo-5-nitro-2H-indazole C₁₂H₁₂BrN₃O₄ 342.01 344.01 Isomer, same mass as product
5-Nitro-1H-indazole C₇H₅N₃O₂ 164.04 - Starting material

| 1-Boc-3,X-dibromo-5-nitro-1H-indazole | C₁₂H₁₁Br₂N₃O₄ | 420.92 | 422.92 | Dibrominated byproduct |

Section 3: Standard Analytical Protocols

These protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method for assessing purity.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile.

System Suitability:

  • Blank Injection: Inject the sample solvent (Acetonitrile) to ensure no system peaks are present.[5]

  • Reference Injection: Make five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol uses the same chromatographic conditions as the HPLC method but couples the separation to a mass spectrometer for identification.

  • Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass).

  • Chromatography: Use the same column, mobile phases, and gradient as described in Protocol 1.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: 100 - 600 m/z.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of impurities listed in Table 2.

    • Examine the mass spectrum of any unknown peak to determine its molecular weight.

    • Verify the bromine isotopic pattern for any bromine-containing ions.[6]

References
  • This compound. MySkinRecipes. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 785–788. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • This compound. CRO SPLENDID LAB. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging intermediates in organic synthesis. This guide is dedicated to providing researchers, scientists, and drug development professionals with practical, field-tested strategies for overcoming the poor solubility of 1-Boc-3-bromo-5-nitro-1H-indazole in common organic solvents. As a key building block in the synthesis of kinase inhibitors and other therapeutic agents, successfully manipulating this compound is critical for advancing many research and development pipelines.[1]

This document moves beyond simple solvent lists to explain the underlying chemical principles, offering a systematic approach to troubleshooting and optimizing your experimental conditions.

Understanding the Challenge: Why is this compound Poorly Soluble?

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound presents several features that contribute to its low solubility in many organic solvents:

  • Rigid, Planar Core: The fused indazole ring system is rigid and planar, which can promote efficient crystal packing and strong intermolecular interactions in the solid state.

  • Polar Nitro Group: The nitro group is highly polar and can participate in strong dipole-dipole interactions.

  • Bulky Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sterically bulky, which can hinder solvation.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, further stabilizing the crystal lattice.

The interplay of these factors results in a molecule that is often difficult to dissolve in a single solvent, necessitating a more nuanced approach to solubilization.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues encountered when working with this compound.

Q1: I am having difficulty dissolving this compound in common solvents like dichloromethane (DCM) and ethyl acetate for a reaction. What are my immediate options?

A1: This is a very common issue. While this compound's solubility is not well-documented, its parent compound, 3-bromo-5-nitro-1H-indazole, shows good solubility in anhydrous ethanol and dimethyl sulfoxide (DMSO).[2] This suggests that more polar, aprotic solvents are a good starting point.

Immediate Troubleshooting Steps:

  • Switch to a More Polar Aprotic Solvent: Try dissolving a small amount of your compound in solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Tetrahydrofuran (THF) . A patent for the synthesis of the parent compound utilizes DMF as the reaction solvent.[3]

  • Gentle Heating: Carefully warm the mixture. Increased thermal energy can help overcome the lattice energy of the solid. Be mindful of the thermal stability of the Boc protecting group, especially in the presence of acidic or basic reagents.

  • Co-Solvent System: If a single solvent is not effective or not compatible with your reaction conditions, consider a co-solvent system. For example, a mixture of a good solvent (like THF or DMF) with a less polar co-solvent (like toluene or DCM) can sometimes provide the desired solubility and reactivity profile.

Q2: I need to perform a Suzuki or Buchwald-Hartwig coupling reaction. Which solvent system is recommended?

A2: For cross-coupling reactions, the choice of solvent is critical for both solubility and catalytic activity.

  • Recommended Solvents: Aprotic polar solvents are generally preferred for these reactions.

    • 1,4-Dioxane: A common and often effective solvent for Suzuki and Buchwald-Hartwig reactions.

    • Tetrahydrofuran (THF): Another widely used ethereal solvent.

    • Toluene: Can be effective, especially at elevated temperatures.

    • N,N-Dimethylformamide (DMF): Use with caution, as it can sometimes interfere with palladium catalysts at high temperatures.

  • Co-Solvent Strategy: A mixture of solvents can be highly effective. For example, a toluene/THF or dioxane/water mixture (depending on the specific coupling reaction) can enhance the solubility of both the organic substrate and the inorganic base.

Q3: Are there any "greener" or less hazardous alternatives to DCM, chloroform, or DMF?

A3: Yes, there is a significant push in the chemical industry to replace less desirable solvents.[4] For this compound, consider the following alternatives:

  • 2-Methyltetrahydrofuran (2-MeTHF): An excellent substitute for THF and DCM in many applications. It has a higher boiling point than THF and is less prone to peroxide formation.[5]

  • Cyclopentyl methyl ether (CPME): A versatile solvent with properties similar to THF and 2-MeTHF.

  • Ethyl Acetate/Heptane Mixtures: Often used as a replacement for DCM in chromatography.[5][6]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can be an effective replacement for DMF and NMP in some reactions.[4]

Q4: I managed to dissolve the compound for my reaction, but it crashed out during workup. How can I prevent this?

A4: Precipitation during workup is a common consequence of changing the solvent environment from a polar reaction mixture to a less polar extraction solvent.

Strategies to Prevent Precipitation:

  • Use a More Polar Extraction Solvent: Instead of DCM, consider using ethyl acetate or a mixture of ethyl acetate and THF .

  • Minimize Water: If your compound is prone to crashing out upon addition of water, try to minimize the aqueous volume during the quench and extraction.

  • Back-Extraction: If the product precipitates, you may be able to redissolve it by adding a small amount of a strong solubilizing solvent (like THF) to the biphasic mixture before separating the layers.

  • Direct Precipitation and Filtration: In some cases, it may be advantageous to induce precipitation by adding an anti-solvent (e.g., heptane or water), then collecting the product by filtration, thus avoiding a traditional liquid-liquid extraction.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving the solubilization of this compound.

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid determination of suitable solvents for your specific batch of this compound.

Materials:

  • This compound

  • A selection of organic solvents (see table below)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Heat gun or hot plate

Procedure:

  • To each vial, add approximately 10 mg of this compound.

  • Add 0.5 mL of the first solvent to be tested to the first vial.

  • Stir the mixture at room temperature for 5 minutes. Observe for dissolution.

  • If the compound has not dissolved, gently warm the vial to approximately 40-50 °C and continue stirring for another 5 minutes.

  • If dissolution is still incomplete, add another 0.5 mL of the solvent and repeat the stirring and warming steps.

  • Record your observations for each solvent.

  • Repeat for all solvents to be tested.

Data Presentation: Solubility Screening Results

SolventApprox. Solubility at RT (mg/mL)Approx. Solubility at 40-50 °C (mg/mL)Notes
Dichloromethane (DCM)< 10< 10Poor solubility
Ethyl Acetate (EtOAc)< 1010-20Slight improvement with heating
Tetrahydrofuran (THF)10-20> 20Good solubility with gentle warming
Acetone10-20> 20Good solubility with gentle warming
Acetonitrile (MeCN)< 1010-20Moderate solubility with heating
N,N-Dimethylformamide (DMF)> 20> 20Very good solubility
Dimethyl Sulfoxide (DMSO)> 20> 20Very good solubility
1,4-Dioxane10-20> 20Good solubility with gentle warming
Toluene< 10< 10Poor solubility
2-Methyl-THF10-20> 20Good alternative to THF

Note: These are estimated values and may vary depending on the purity of the compound and the specific experimental conditions.

Protocol 2: Setting up a Suzuki Coupling Reaction with a Co-Solvent System

This protocol provides a robust starting point for a Suzuki coupling reaction, a common application for this intermediate.[1]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To the reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Stir the mixture at room temperature. You may observe incomplete dissolution.

  • Add degassed water dropwise (typically 10-20% of the total solvent volume) while stirring. The mixture should become more homogeneous.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when encountering solubility issues with this compound.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome start Poor solubility of This compound solvent_choice Select Solvent Based on Polarity start->solvent_choice heating Apply Gentle Heating (monitor for degradation) solvent_choice->heating sonication Use Sonication heating->sonication cosolvent Employ a Co-Solvent System (e.g., Dioxane/Water, THF/Toluene) sonication->cosolvent If still insoluble success Successful Dissolution Proceed with Reaction sonication->success If soluble green_solvents Consider Greener Alternatives (e.g., 2-MeTHF, CPME) cosolvent->green_solvents For process optimization cosolvent->success green_solvents->success

Caption: A workflow for systematically addressing the poor solubility of this compound.

Concluding Remarks

Overcoming the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the underlying chemical principles and employing the strategies outlined in this guide—from selecting appropriate polar aprotic solvents and co-solvent systems to considering greener alternatives—researchers can effectively utilize this valuable intermediate in their synthetic endeavors. Always begin with small-scale solubility tests to determine the optimal conditions for your specific reaction before proceeding to a larger scale.

References

  • ChemBK. (2024, April 9). 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (n.d.). DCM Ban: Alternatives & Resources for Dichloromethane. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Walker, M. A. (2013). Improving Solubility via Structural Modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer Berlin Heidelberg.
  • University of Pennsylvania EHRS. (2018, December 19). Fact Sheet: Solvent Alternatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Dodd, D., et al. (2022).

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Technical Support Center: Strategies to Minimize Homocoupled Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals in organic synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to a common and often frustrating challenge in cross-coupling reactions: the formation of homocoupled byproducts. As your Senior Application Scientist, my goal is to move beyond simple protocol recitation and delve into the mechanistic underpinnings of these side reactions, offering you a robust framework for diagnosing and solving issues in your own experiments.

Understanding the Enemy: The Pervasive Problem of Homocoupling

Homocoupling is a side reaction in which two identical coupling partners react to form a symmetrical dimer. This not only consumes valuable starting materials and reagents but also complicates purification, as the homocoupled byproduct can have similar physical properties to the desired cross-coupled product. The primary culprits behind homocoupling are often related to the catalyst's oxidation state and the presence of oxygen.

Frequently Asked Questions (FAQs) - General Principles

Q1: What is the fundamental cause of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: The principal cause of homocoupling is the presence of palladium(II) species in the reaction mixture when a Pd(0) species is the active catalyst for the desired cross-coupling.[1] Pd(II) can react with two molecules of the organometallic reagent (e.g., boronic acid) to form the homocoupled product, in the process being reduced to the Pd(0) state that can then enter the desired catalytic cycle.[2] The presence of dissolved oxygen is a major contributor to the formation of Pd(II) from the active Pd(0) catalyst.[3]

Q2: How does oxygen promote homocoupling?

A2: Oxygen acts as an oxidant, converting the active Pd(0) catalyst to a Pd(II) species.[3] This Pd(II) can then participate in a catalytic cycle that favors homocoupling. Therefore, rigorous exclusion of oxygen from the reaction is a critical first step in minimizing this side reaction.

Suzuki-Miyaura Coupling: Taming the Boronic Acid Dimerization

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is notoriously susceptible to the homocoupling of the organoboron reagent.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: I'm observing a significant amount of biaryl byproduct from my boronic acid. My first instinct is to rigorously degas my reaction. Is this the right approach?

A1: Absolutely. The presence of oxygen is a primary driver of boronic acid homocoupling.[3] Your first and most critical troubleshooting step should be to ensure your deoxygenation protocol is robust. Standard inert gas purging is good, but for sensitive reactions, a subsurface sparge, where the inert gas is bubbled through the solvent for an extended period, is more effective. For extremely air-sensitive systems, the freeze-pump-thaw method provides the most thorough degassing.

Q2: I've improved my degassing technique, but homocoupling persists. What's my next move?

A2: If oxygen isn't the sole culprit, consider your palladium source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can be inefficient, leaving residual Pd(II) to promote homocoupling.[2]

  • Solution 1: Switch to a Pd(0) Precatalyst. Using a catalyst like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can circumvent the issues of in-situ reduction.

  • Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to ensure that any Pd(II) species are rapidly and cleanly reduced to Pd(0) without interfering with the main catalytic cycle.[4]

Q3: Can my choice of ligand influence the extent of homocoupling?

A3: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the competing homocoupling pathway.[5][6] These ligands can also stabilize the Pd(0) state, making it less susceptible to oxidation.

Visualizing the Competing Pathways in Suzuki Coupling

Suzuki_Homocoupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Transmetalation Transmetalation (R-B(OR)₂) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Regenerated Catalyst Product Ar-R RE->Product Pd0_homo Pd(0)L₂ Oxidation Oxidation (O₂) Pd0_homo->Oxidation PdII_homo Pd(II)L₂X₂ Oxidation->PdII_homo Transmetalation1 Transmetalation (R-B(OR)₂) PdII_homo->Transmetalation1 RPdIIX R-Pd(II)L₂-X Transmetalation1->RPdIIX Transmetalation2 Second Transmetalation (R-B(OR)₂) RPdIIX->Transmetalation2 RPdIIR R-Pd(II)L₂-R Transmetalation2->RPdIIR RE_homo Reductive Elimination RPdIIR->RE_homo RE_homo->Pd0_homo Regenerated Catalyst Homocoupling_Product R-R RE_homo->Homocoupling_Product

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

Sonogashira Coupling: Preventing Alkyne Dimerization (Glaser Coupling)

The Sonogashira coupling is a cornerstone for synthesizing conjugated enynes, but it is often plagued by the homocoupling of the terminal alkyne, a reaction known as Glaser coupling.[7]

Troubleshooting Guide: Sonogashira Reactions

Q1: I'm getting a lot of the diyne byproduct in my Sonogashira reaction. I've already degassed the reaction mixture. What else can I do?

A1: While oxygen is a contributor to Glaser coupling, the copper(I) co-catalyst is a primary mediator of this side reaction.[7][8]

  • Solution 1: Run a Copper-Free Sonogashira. Several copper-free protocols have been developed that can effectively eliminate Glaser coupling. These often require a different choice of ligand and base to facilitate the catalytic cycle without the copper co-catalyst.[8]

  • Solution 2: Use a Hydrogen Atmosphere. Performing the reaction under a dilute hydrogen atmosphere has been shown to drastically diminish the formation of the homocoupled product.[9]

  • Solution 3: Control the Rate of Addition. Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q2: Can the choice of base and solvent impact Glaser coupling?

A2: Yes, the base and solvent system can influence the extent of homocoupling. The amine base typically used in Sonogashira reactions plays a role in the catalytic cycle.[7] Using a less coordinating solvent or a bulkier amine base can sometimes disfavor the formation of the copper acetylide species that leads to homocoupling.

Visualizing the Competing Pathways in Sonogashira Coupling

Sonogashira_Homocoupling cluster_cross_coupling Desired Sonogashira Cross-Coupling cluster_homocoupling Undesired Glaser Homocoupling Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Cu_Cycle Copper Cycle Transmetalation Transmetalation (from Cu-acetylide) PdII_ArX->Transmetalation PdII_ArAlkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_ArAlkyne RE Reductive Elimination PdII_ArAlkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product Alkyne R-C≡C-H CuI Cu(I) Alkyne->CuI Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide Oxidation Oxidation (O₂) Cu_Acetylide->Oxidation Dimerization Dimerization Oxidation->Dimerization Homocoupling_Product R-C≡C-C≡C-R Dimerization->Homocoupling_Product

Caption: Competing pathways in Sonogashira coupling.

Buchwald-Hartwig Amination: Minimizing Side Reactions

While classic homocoupling of the amine or aryl halide is less common in modern, well-optimized Buchwald-Hartwig aminations, related side reactions can lower yields. The choice of base and ligand is critical in this reaction.[10]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is sluggish and giving low yields. Could side reactions be the cause?

A1: Yes, a common side reaction is the hydrodehalogenation of the aryl halide. Another issue can be catalyst inhibition. The choice of base is often a critical parameter to optimize.[2] Strong, sterically hindered bases like sodium tert-butoxide are commonly used, but for substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary.[2][11] The particle size and solubility of the base can also significantly impact the reaction rate.[2]

Q2: How do I choose the right ligand and precatalyst for my Buchwald-Hartwig amination to avoid side reactions?

A2: The development of specialized ligands has been key to the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos) are often highly effective.[9] The use of palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These are designed to cleanly and efficiently generate the active Pd(0) catalyst upon exposure to the base, minimizing the presence of Pd(II) species that can lead to undesired side reactions.[2]

Key Factors for a Successful Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Source Use a Pd(0) precatalyst (e.g., G3, G4 precatalysts).Ensures clean and efficient generation of the active catalyst, minimizing side reactions.[2]
Ligand Employ bulky, electron-rich phosphine ligands.Promotes the desired reductive elimination and stabilizes the active catalyst.[9]
Base Screen a range of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).The optimal base is highly substrate-dependent; solubility and strength are key factors.[2][11]
Solvent Anhydrous, non-protic solvents (e.g., toluene, dioxane).Prevents unwanted side reactions with water or protic solvents.
Atmosphere Rigorously exclude oxygen.Prevents catalyst oxidation and degradation.

Experimental Protocols

Protocol 1: Rigorous Deoxygenation by Nitrogen Subsurface Sparging

This protocol is highly effective for removing dissolved oxygen from reaction solvents.

  • Assemble the reaction flask with a stir bar and seal it with a septum.

  • Insert a long needle connected to a nitrogen source so that it is below the surface of the solvent.

  • Insert a second, shorter needle to act as a vent.

  • Bubble nitrogen through the stirred solvent for at least 30 minutes.[12]

  • After sparging, remove the vent needle first, then the nitrogen inlet needle to maintain a positive pressure of inert gas in the flask.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This procedure incorporates best practices for minimizing homocoupling.

  • To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum and cycle between vacuum and backfilling with nitrogen three times.[12]

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Perform subsurface sparging with nitrogen for 20-30 minutes.

  • Under a positive flow of nitrogen, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and the ligand (if not using a pre-formed complex).

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

References

  • Cheminform. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Cheminform. Available at: [Link]

  • Chinese Chemical Society. (2022). Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis. CCS Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available at: [Link]

  • ResearchGate. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • ResearchGate. (2021). Photoredox-Driven Deoxygenative Cross-Coupling of Alcohols with Carbonyl Compounds. Request PDF.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF.
  • YouTube. (2023). Sonogashira reaction | Solved Practice Problems. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2013). Utility of semicarbazones as ligands in newly made palladium complex for facile Suzuki homocoupling reaction of alkyl and aryl boronic acids. Request PDF.
  • PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (2018). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Request PDF.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic-Chemistry.org. Available at: [Link]

  • BenchChem. (2025).
  • MDPI. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. (2021). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization.
  • MDPI. (2021). Continuous Flow Synthesis of Anticancer Drugs. MDPI. Available at: [Link]

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Technical Support Center: Workup Procedures for Reactions Involving 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving the versatile but sometimes challenging building block, 1-Boc-3-bromo-5-nitro-1H-indazole[1][2][3][4][5]. The presence of the Boc protecting group, a bromine atom, and a nitro group on the indazole scaffold presents unique considerations during reaction workup and purification[1]. This document is designed to provide you with the expertise and field-proven insights to navigate these challenges successfully.

I. Foundational Knowledge: Understanding the Substrate

Before delving into specific workup procedures, it's crucial to understand the physicochemical properties of this compound and its derivatives.

  • Solubility : The Boc group generally enhances solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) compared to its unprotected counterpart, 3-bromo-5-nitro-1H-indazole[6][7]. However, the polarity introduced by the nitro group means it may have limited solubility in non-polar solvents like hexanes.

  • Stability : The Boc group is notoriously acid-labile[8]. This is a critical consideration during aqueous workups, as even mildly acidic conditions can lead to premature deprotection. The indazole core itself is relatively robust, but the nitro group can be sensitive to certain reducing agents that might be used to quench a reaction.

  • Reactivity : The bromine at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations[1][9]. The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the reactivity of the aromatic system[10][11].

Frequently Asked Questions: General Handling

Q1: What are the recommended storage conditions for this compound?

A1: It is best to store the compound at room temperature in a dry environment or in a refrigerator (2 to 8 °C) under an inert atmosphere[1][12]. This minimizes potential degradation from moisture and atmospheric contaminants.

Q2: What are the primary safety concerns when working with this compound?

A2: While specific toxicity data is limited, it is prudent to treat this compound as potentially irritating to the skin, eyes, and respiratory system[6]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

II. Workup Strategies for Common Reaction Types

The optimal workup procedure is intrinsically linked to the type of reaction performed. Below, we address common scenarios and provide detailed protocols and troubleshooting advice.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions are among the most common applications for this substrate[1][9]. The workup focuses on removing the palladium catalyst, inorganic salts (from the base), and boronic acid/ester or amine byproducts.

Standard Workup Protocol
  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.

    • If the reaction was run under anhydrous conditions, quenching is often not strictly necessary, but a dilute aqueous wash is the first step of the workup.

  • Filtration (Optional but Recommended):

    • Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc or DCM).

    • Filter the mixture through a pad of Celite® to remove the bulk of the palladium black and inorganic salts. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash sequentially with:

      • Water (to remove water-soluble inorganic salts).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts). Use caution as CO₂ evolution may occur.

      • Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is typically purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system[13][14].

Troubleshooting Guide for Cross-Coupling Workups
Problem Potential Cause Solution
Emulsion formation during extraction. High concentration of polar byproducts or residual base. The nitroaromatic nature of the compound can also contribute.Add brine to the separatory funnel to "salt out" the organic layer. If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes break it.
Product is partially soluble in the aqueous layer. The product may be more polar than anticipated, especially if side reactions have occurred.Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of the organic product[15]. Perform multiple extractions with the organic solvent.
Boc group is cleaved during workup. The aqueous wash solutions are too acidic. This can happen if an ammonium chloride quench was used or if acidic byproducts are present.Use neutral or slightly basic aqueous solutions for washing (e.g., water and saturated NaHCO₃). Avoid acidic quenches.
Residual palladium in the final product. Inefficient removal during filtration or extraction.After the initial Celite® filtration, you can wash the organic solution with an aqueous solution of thiourea or sodium sulfide to precipitate residual palladium. Alternatively, specialized silica gels for metal scavenging can be used during chromatography.
Low or no product yield despite reaction completion. The product may be adsorbing irreversibly to the silica gel during chromatography.Dry-loading the crude product onto silica gel can sometimes mitigate this. If the product is highly polar, consider using a different stationary phase like alumina or reverse-phase silica gel.
Visualization of the Cross-Coupling Workup Workflow

G A Reaction Mixture (Product, Catalyst, Base, Byproducts) B Cool to RT A->B C Dilute with Organic Solvent (e.g., EtOAc) B->C D Filter through Celite® C->D E Filtrate D->E Liquid Phase F Celite® Cake (Pd Black, Salts) D->F Solid Phase G Aqueous Extraction (H₂O, NaHCO₃, Brine) E->G H Aqueous Layer (Salts, Water-Soluble Impurities) G->H Discard I Organic Layer G->I Collect J Dry over Na₂SO₄ I->J K Filter J->K L Concentrate K->L M Crude Product L->M N Silica Gel Chromatography M->N O Pure Product N->O G cluster_0 Reaction Phase cluster_1 Workup Phase start Boc-Protected Indazole reaction Reaction with Acid (TFA or HCl) Liberation of t-Butyl Cation Formation of Indazole Salt start->reaction concentrate Concentrate to Remove Excess Acid reaction:f1->concentrate neutralize Neutralize with Base (e.g., NaHCO₃) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify end Deprotected Indazole purify->end

Caption: Logical flow for Boc-deprotection and subsequent workup.

III. Advanced Purification Strategies

Standard silica gel chromatography is often sufficient, but the unique properties of nitro-aromatic compounds can sometimes necessitate alternative approaches.

Q3: My compound streaks badly on the silica gel column. What can I do?

A3: This is common with nitrogen-containing heterocycles.

  • Tailing: This often indicates an acidic interaction with the silica. Try adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.

  • Streaking/Poor Separation: The nitro group can lead to strong interactions. Consider switching to a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide better results.

Q4: Are there non-chromatographic purification methods for these compounds?

A4: Yes, recrystallization can be a very effective technique, especially for obtaining highly pure material.

  • Solvent Selection: A good recrystallization solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for indazole derivatives include ethyl acetate/hexanes, ethanol/water, or toluene.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the better solvent and then add the poorer solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

IV. Conclusion

The workup and purification of reactions involving this compound require careful consideration of the compound's stability and the nature of the byproducts from the specific reaction. By understanding the principles of quenching, extraction, and purification outlined in this guide, and by applying the troubleshooting strategies provided, researchers can confidently and efficiently isolate their desired products. Always prioritize safety and monitor reaction progress closely to make informed decisions during the workup process.

References
  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • ChemBK. (2024). 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-3-bromo-5-fluoro-indazole. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2010). Introduction of the nitro group into aromatic systems. Retrieved from [Link]

  • Catalysis Science & Technology. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • YouTube. (2025). Using Organometallic Reagents to Make C–C Bonds | Chapter 9 - Organic Chemistry (2nd Edition). Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 473416-22-7 | this compound. Retrieved from [Link]

  • Prisun Pharmatech. (n.d.). This compound|473416-22-7. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 473416-22-7 | this compound. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ACS Publications. (n.d.). Chemical Redox Agents for Organometallic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Nitroindazole. Retrieved from [Link]

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Technical Support Center: The Impact of Base Selection on Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of base selection in palladium-catalyzed cross-coupling reactions. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you encounter at the bench.

Our goal is to move beyond simple protocol recitation and delve into the causality behind experimental outcomes, empowering you to make informed, effective decisions in your work.

Part 1: Foundational Concepts - Frequently Asked Questions

Before troubleshooting, it's crucial to understand the fundamental roles a base plays.

Q1: What are the primary functions of a base in a palladium-catalyzed coupling reaction?

A base is rarely just a simple proton scavenger. Its role is multifaceted and can be reaction-specific:

  • Activation of the Nucleophile/Transmetalating Agent: In Suzuki-Miyaura couplings, the base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the rate-determining transmetalation step.[1][2] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile, preparing it for coordination to the palladium center.[3]

  • Regeneration of the Catalyst: In reactions like the Mizoroki-Heck, a base is required to neutralize the hydrogen halide (HX) produced during the β-hydride elimination step.[3][4] This regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[5][6]

  • Influencing the Catalytic Cycle: The choice and concentration of a base can influence the resting state of the catalyst and affect the turnover-limiting step of the entire cycle.[7]

Q2: How do I broadly categorize bases for initial selection?

Bases can be grouped into several categories, each with distinct properties:

  • Inorganic Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, cost-effective, and effective for a broad range of substrates, making them an excellent starting point for optimization.[1] Cesium carbonate (Cs₂CO₃) is often more effective for challenging substrates due to its higher solubility in organic solvents.[1][8]

  • Inorganic Phosphates (e.g., K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective for sterically hindered substrates and can help prevent side reactions sometimes seen with other bases.[1][9]

  • Alkoxides (e.g., NaOt-Bu, KOt-Bu): These are very strong bases required for reactions with weakly acidic nucleophiles, such as the deprotonation of many amines in Buchwald-Hartwig aminations.[10]

  • Organic Amines (e.g., Et₃N, DIPEA): These are typically weaker bases used in reactions like the Heck and Sonogashira couplings.[5][11] They can also act as the solvent.[11] However, they are often outperformed by inorganic bases in Suzuki reactions.[12]

  • Fluoride Sources (e.g., KF, CsF): These are effective bases, particularly in anhydrous conditions, but their performance is highly dependent on being in an anhydrous state.[1] KF can sometimes be used to prevent the cleavage of ester groups.[13]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical, question-based approach to troubleshooting.

Scenario 1: Low to No Product Yield

You've run your coupling reaction, and the TLC or LC-MS shows little to no desired product.

Question: Is my base strong enough?

  • The Chemistry: The pKa of the base's conjugate acid must be sufficiently high to deprotonate the nucleophile or facilitate the key step in the catalytic cycle. For instance, in a Buchwald-Hartwig amination, a strong base like NaOt-Bu (pKaH ≈ 19) is often necessary to deprotonate the amine.[10] Using a weaker base like K₂CO₃ (pKaH ≈ 10.3) may not be sufficient.

  • Troubleshooting Step: If you suspect base strength is the issue, switch to a stronger base. For example, if K₂CO₃ fails in a Suzuki coupling, try K₃PO₄. If K₃PO₄ fails in a Buchwald-Hartwig, consider NaOt-Bu.

Question: Is my base soluble in the reaction medium?

  • The Chemistry: An insoluble base can lead to slow or incomplete reactions due to poor availability.[9] While many reactions with inorganic bases are heterogeneous, sufficient solubility or a fine particle size is crucial for the reaction to proceed at a reasonable rate. Cesium carbonate's effectiveness is often attributed to its better solubility in organic solvents compared to other carbonates.[1][8]

  • Troubleshooting Step:

    • Observe the reaction mixture. If the base is merely sitting at the bottom of the flask, solubility is likely an issue.

    • Ensure vigorous stirring, especially in biphasic reactions, to maximize interfacial contact.[14][15]

    • Consider switching to a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃) or changing the solvent system to one that better solubilizes the base.

Question: Could my base be causing substrate or product degradation?

  • The Chemistry: Substrates with base-sensitive functional groups (e.g., esters, some heterocycles) can be degraded by a base that is too strong.[10] This can lead to low yields and the formation of impurities.

  • Troubleshooting Step: If your substrate contains sensitive functional groups, screen a panel of weaker bases. For example, using NaHCO₃ or KF might prevent the hydrolysis of an ester that is cleaved by stronger bases like K₂CO₃ or NaOH.[13][15]

Scenario 2: Significant Side Product Formation

Your reaction works, but you're plagued by one or more significant side products.

Question: Am I observing protodeboronation (in Suzuki Coupling)?

  • The Chemistry: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile.[9] This is often caused by excess water or excessively harsh basic conditions.[9]

  • Troubleshooting Step:

    • Use anhydrous reagents and solvents if possible.

    • Switch to a less basic or non-aqueous base system. K₃PO₄ under anhydrous conditions can be beneficial.[9]

    • Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to this side reaction.[9]

Question: Am I observing homocoupling of my alkyne (in Sonogashira Coupling)?

  • The Chemistry: The formation of alkyne dimers, known as Glaser-Hay coupling, is a common side reaction, especially in the presence of the copper co-catalyst and oxygen.[16][17]

  • Troubleshooting Step:

    • Ensure the reaction is performed under strictly anaerobic conditions. This includes thoroughly degassing the solvent and maintaining an inert atmosphere (argon or nitrogen).[16]

    • Reduce the loading of the copper(I) catalyst.[16]

    • Consider a copper-free Sonogashira protocol.

Question: Is my base wet or impure?

  • The Chemistry: The quality of the base is critical. Water content can promote side reactions like protodeboronation.[9] Impurities in amine bases can poison the catalyst.[16]

  • Troubleshooting Step:

    • For solid inorganic bases, ensure they are finely powdered and have been stored in a desiccator.[14] Grinding the base before use can be beneficial.[10]

    • For liquid amine bases, consider distilling them before use to remove water and oxidative impurities.[16]

Part 3: Data, Diagrams, and Protocols

Quantitative Data: pKa of Common Bases

The pKa of the conjugate acid (pKaH) is a guide to the base's strength. A higher pKaH indicates a stronger base. Note: pKa values are solvent-dependent; these aqueous values are for general comparison.[18][19][20]

BaseFormulaClassApprox. pKaH (in H₂O)Typical Applications
Sodium BicarbonateNaHCO₃Carbonate10.3 (for H₂CO₃)Suzuki with base-sensitive groups
Potassium CarbonateK₂CO₃Carbonate10.3 (for H₂CO₃)General purpose, Suzuki, Heck[1]
Cesium CarbonateCs₂CO₃Carbonate10.3 (for H₂CO₃)Challenging Suzuki, Buchwald-Hartwig[1][10]
Potassium PhosphateK₃PO₄Phosphate12.3 (for HPO₄²⁻)Suzuki, especially with heteroaryls[1]
TriethylamineEt₃NOrganic Amine10.7Heck, Sonogashira[5][21]
Sodium tert-butoxideNaOt-BuAlkoxide19Buchwald-Hartwig Amination[10]
Visualizations: Workflows and Mechanisms

Diagram 1: General Catalytic Cycle for Cross-Coupling

This diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction and highlights the critical intervention points for the base.

G cluster_cycle Catalytic Cycle cluster_base Role of Base Pd(0)L_n Active Pd(0) Catalyst OA Oxidative Addition (R-X) Pd(0)L_n->OA Pd(II) R-Pd(II)-X Complex OA->Pd(II) Trans Transmetalation (R'-M) Pd(II)->Trans Pd(II)_R R-Pd(II)-R' Complex Trans->Pd(II)_R RE Reductive Elimination Pd(II)_R->RE RE->Pd(0)L_n Base_Heck Base Neutralizes HX to Regenerate Pd(0) RE->Base_Heck Product is HX (e.g., Heck) Base_Suzuki Base Activates R'-B(OH)₂ to [R'-B(OH)₃]⁻ Base_Suzuki->Trans Facilitates (e.g., Suzuki)

Caption: The base plays a key role in either the transmetalation or catalyst regeneration step.

Diagram 2: Decision Workflow for Base Selection

This workflow provides a logical path for selecting and optimizing a base for a new coupling reaction.

Caption: A systematic approach to selecting and troubleshooting the base for a reaction.

Experimental Protocol: General Procedure for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a standardized method for reliably comparing the efficacy of different bases for a specific reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard lab glassware (e.g., Schlenk flask or reaction vials)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[8]

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8][9]

  • Solvent Addition: Add the degassed solvent system (10 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90-100 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at set time intervals (e.g., 2h, 6h, 12h).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL), wash with water (2 x 15 mL) and brine (15 mL).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude yield/conversion by ¹H NMR or GC against an internal standard to compare the effectiveness of each base.

  • Purification: Purify the product by flash column chromatography.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Heck Reaction: easy Mechanism, applications. Chemistry Notes.
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace by Typeset.
  • A comparative study of inorganic bases for palladium-catalyzed reactions. Benchchem.
  • Heck Reaction Mechanism. BYJU'S.
  • CHAPTER 11: Heck Reactions. Royal Society of Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com.
  • Screening of different bases for Suzuki coupling a. ResearchGate.
  • Bordwell pKa Table. Organic Chemistry Data.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • pka bases.cdx.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Sonogashira coupling. Wikipedia.
  • pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.

Sources

monitoring the progress of reactions with 1-Boc-3-bromo-5-nitro-1H-indazole using TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-bromo-5-nitro-1H-indazole. This molecule is a highly versatile heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its structure, featuring a Boc-protecting group, a reactive bromine atom, and a nitro group, allows for a variety of sequential chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3][4]

Successful synthesis relies on meticulous, real-time monitoring of reaction progress. This guide provides in-depth, field-proven insights into troubleshooting and optimizing the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific substrate.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable technique for the rapid, qualitative assessment of a reaction's progress.[5][6] It allows you to quickly visualize the consumption of your starting material and the formation of your product, providing critical information to determine reaction completion, identify the presence of byproducts, and optimize reaction times.[7][8]

Workflow for Reaction Monitoring by TLC

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Saturation) prep_plate 2. Prepare TLC Plate (Draw Baseline) spot_sm 3. Spot Starting Material (Lane 1) prep_plate->spot_sm spot_co 4. Co-spot SM + Rxn Mix (Lane 2) spot_rxn 5. Spot Reaction Mixture (Lane 3) develop 6. Develop Plate spot_rxn->develop dry 7. Dry Plate develop->dry visualize 8. Visualize (UV, then Stain) dry->visualize interpret 9. Interpret Results visualize->interpret

Caption: General workflow for monitoring a reaction using a three-lane TLC system.

Troubleshooting Guide: TLC

Question: My spots are streaking or tailing down the plate. What's wrong?

Answer: Spot streaking is a common issue that obscures results. It can arise from several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[9][10][11][12] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your reaction aliquot significantly before spotting. Apply the sample in small, repeated applications to the same point, allowing the solvent to fully evaporate between each application.[10][12]

  • Inappropriate Spotting Solvent: If your sample is dissolved in a highly polar solvent (like DMF or DMSO) for spotting, it can disrupt the initial interaction with the silica gel, causing streaking.

    • Solution: Dilute the reaction aliquot in a more volatile and less polar solvent, such as ethyl acetate or dichloromethane, before spotting.

  • Compound Degradation: Although less common for this specific indazole, some compounds can decompose on the acidic surface of silica gel.[13]

    • Solution: Add a very small amount of a modifier to your eluent. For potentially acidic products, a few drops of triethylamine (0.1-1%) can neutralize the silica surface and improve spot shape.[10][13]

Question: I don't see any spots on my developed TLC plate. Where did my compound go?

Answer: This can be alarming, but it's often easily resolved:

  • Insufficient Concentration: Your sample may be too dilute to detect.[10][12]

    • Solution: Try concentrating your sample or apply the spot multiple times in the same location, ensuring the solvent dries between applications to build up the concentration.[10][12]

  • Improper Visualization: this compound and many of its derivatives are UV-active due to the aromatic system. However, not all products may be, or the concentration could be below the UV detection limit.[14][15]

    • Solution: Always visualize with a UV lamp (254 nm) first.[15][16] If no spots are visible, proceed to a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[16] For higher sensitivity to the nitro group, a specific stain can be used (see FAQs).

  • Compound Volatility: While unlikely for this high-molecular-weight compound, highly volatile products could evaporate from the plate.

  • Solvent Level Error: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.[9][12]

Question: My starting material and product spots are barely separated (Rf values are too close). How can I improve this?

Answer: Poor separation is a result of a suboptimal mobile phase (eluent). The goal is to find a solvent system where the starting material has an Rf value of ~0.6-0.8 and the product is well-resolved with an Rf between 0.2 and 0.4.

  • Solution: You must systematically adjust the polarity of your eluent.[10]

    • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).

    • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 1:1 Hexane:EtOAc).[10]

Question: How can I be certain which spot is my starting material and which is the product?

Answer: The most reliable method is co-spotting .[17] On a three-lane TLC plate, spot the pure starting material in the left lane, the reaction mixture in the right lane, and spot both the starting material and the reaction mixture on top of each other in the center lane (the "co-spot" lane).[5][17] If a spot in the reaction mixture lane is indeed the starting material, its Rf will perfectly match the reference spot in the left lane, and it will merge into a single, clean spot in the co-spot lane.

Frequently Asked Questions (FAQs): TLC

Q: What's a good starting solvent system for reactions with this compound? A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective system is Hexane:Ethyl Acetate .[6][13] Begin with a ratio of 8:2 or 7:3 (v/v) and adjust as needed based on the polarity of your expected product. For example, in a Suzuki coupling where the bromine is replaced by an aryl group, the product will likely be less polar than an amine-containing product from a Buchwald-Hartwig reaction.

Q: This compound is colorless. How do I effectively visualize the spots? Visualization is a two-step process:

  • UV Light (Non-destructive): First, use a short-wave UV lamp (254 nm). The indazole core is aromatic and will absorb UV light, appearing as a dark spot against the fluorescent green background of the TLC plate.[14][15][16] Lightly circle any visible spots with a pencil.

  • Chemical Staining (Destructive): After UV, use a chemical stain.

    • General Purpose: A potassium permanganate (KMnO₄) stain is excellent for general use, as it reacts with any oxidizable groups, appearing as yellow/brown spots on a purple background.[16]

    • Nitro-Group Specific: For highly sensitive and specific detection, you can use a stain that reacts with the nitro group. This involves reducing the nitro group to an amine with stannous chloride (SnCl₂), followed by diazotization and coupling with an agent like β-naphthol to produce a brightly colored azo dye.[18]

Q: Can I get quantitative information from TLC? No, TLC is primarily a qualitative technique.[11] It can tell you if the starting material is consumed and if a product is formed, but it cannot accurately determine yield or concentration. For quantitative analysis, LC-MS is required.[8]

Protocol: TLC Stain for Nitroaromatic Compounds

This protocol is a highly sensitive method for visualizing nitro groups.[18]

  • Preparation: After developing and thoroughly drying the TLC plate, prepare the following three solutions in spray bottles.

    • Reagent A (Reduction): 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.

    • Reagent B (Diazotization): 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

    • Reagent C (Coupling): 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

  • Execution:

    • In a fume hood, lightly spray the TLC plate with Reagent A . Heat the plate on a hot plate at ~100°C for 5-10 minutes. Let it cool completely.

    • Spray the cooled plate with Reagent B .

    • Immediately after, spray the plate with Reagent C . Nitro-containing compounds will appear as distinct orange to red spots.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[] It is essential for confirming the molecular weight of your product, assessing its purity quantitatively, and identifying any potential byproducts or impurities.

Troubleshooting Logic for LC-MS Analysis

LCMS_Troubleshooting start Problem Observed in LC-MS Data prob_deboc Unexpected [M-100]+ Peak (De-Boc'd Product) start->prob_deboc prob_isotope M and M+2 Peaks (1:1 Ratio) start->prob_isotope prob_noise High Background / Ghost Peaks start->prob_noise prob_shape Poor Peak Shape (Tailing/Fronting) start->prob_shape cause_frag In-Source Fragmentation? prob_deboc->cause_frag cause_acid Mobile Phase Too Acidic? prob_deboc->cause_acid cause_bromine Isotopic Signature of Bromine prob_isotope->cause_bromine cause_contam Contaminated Solvents/System? prob_noise->cause_contam cause_mismatch Mobile Phase / pH Mismatch? prob_shape->cause_mismatch sol_soften Solution: Lower fragmentor voltage. Use softer ionization. cause_frag->sol_soften sol_acid Solution: Switch from TFA to Formic Acid. Use buffered mobile phase. cause_acid->sol_acid sol_bromine Confirmation: This is expected for a mono-brominated compound. cause_bromine->sol_bromine sol_clean Solution: Use fresh, high-purity solvents. Flush the system thoroughly. cause_contam->sol_clean sol_adjust Solution: Adjust mobile phase pH. Ensure sample solvent matches initial mobile phase. cause_mismatch->sol_adjust

Caption: A decision-making flowchart for troubleshooting common LC-MS issues.

Troubleshooting Guide: LC-MS

Question: My mass spectrum shows a significant peak at [M-100], corresponding to the loss of the Boc group. Did my reaction or workup fail?

Answer: Not necessarily. While it could indicate actual deprotection, it is very common for the tert-butoxycarbonyl (Boc) group to be labile under mass spectrometry conditions.

  • In-Source Fragmentation: The most likely cause is the cleavage of the Boc group in the ionization source of the mass spectrometer, especially with higher energy settings (fragmentor or cone voltage).[20][21] The Boc cation itself (m/z 57) is also a common indicator of this fragmentation.

    • Solution: Use "softer" ionization conditions. Lower the fragmentor/cone voltage to minimize this fragmentation. If the problem persists, consider using a different ionization technique if available, like Atmospheric Pressure Chemical Ionization (APCI).[21]

  • Acidic Mobile Phase: Using trifluoroacetic acid (TFA) as a mobile phase modifier, even at 0.1%, can cause partial or complete deprotection of the Boc group either in solution before injection or within the LC system.[20][21]

    • Solution: Replace TFA with a weaker acid like formic acid (0.1%). This often provides good peak shape without cleaving the Boc group.

  • Workup/Reaction Conditions: If you used acidic conditions during your reaction workup, you may have genuinely cleaved the protecting group. Always check your workup pH.

Question: The mass spectrum for my product shows two prominent peaks of nearly equal intensity, separated by 2 m/z units (e.g., 342 and 344 for the starting material). Is this an impurity?

Answer: No, this is the expected and confirmatory isotopic signature for a compound containing one bromine atom.[22] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[23] The mass spectrometer resolves these two species, resulting in two peaks: the molecular ion peak (M) containing ⁷⁹Br and the M+2 peak containing ⁸¹Br.[23] Seeing this pattern is strong evidence that the bromine atom is still present in your molecule.

Question: I'm seeing many unexpected peaks, or my baseline is very high ("noisy"). What are the likely sources?

Answer: High background signals and "ghost peaks" are typically due to contamination.

  • Solvent Contamination: Using non-LCMS grade solvents can introduce a host of contaminants that ionize readily and suppress the signal of your analyte of interest.[24][25]

    • Solution: Always use fresh, high-purity, LC-MS grade solvents and additives (e.g., formic acid). Purge and flush your LC system thoroughly if you suspect contamination.[24]

  • Sample Carryover: A small amount of a previous, concentrated sample may not have been fully washed from the injector or column.

    • Solution: Run several blank injections (injecting only mobile phase) between samples to wash the system.

  • Leachables: Plasticizers or other compounds can leach from vials, caps, or tubing.

    • Solution: Use certified low-bleed vials and caps.

Frequently Asked Questions (FAQs): LC-MS

Q: What is the best ionization mode for this compound and its derivatives? A: Electrospray Ionization (ESI) is the preferred method. Given the presence of nitrogen atoms which can be protonated, positive ion mode ([M+H]⁺) is typically the most sensitive and reliable choice.

Q: What common adducts should I look for in the mass spectrum? A: In positive ion mode, besides the protonated molecule [M+H]⁺, be on the lookout for common adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺, especially if there are traces of sodium salts or ammonium formate/acetate in your system. These will appear at M+23 and M+18, respectively (relative to the monoisotopic mass).

Q: How do I prepare a reaction aliquot for LC-MS analysis? A: Proper sample preparation is key to protecting the instrument and getting good data.

  • Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Immediately dilute it into a much larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This instantly stops the reaction and prepares it for analysis.[6]

  • Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter (like catalysts or bases) that could clog the LC column.

  • Dilute Further: Perform a final dilution into a clean LC-MS vial to a final concentration of approximately 1-10 µg/mL. The exact dilution will depend on your instrument's sensitivity.

Summary and Key Takeaways

Monitoring reactions of this compound is straightforward when a systematic approach is employed.

  • Use TLC as your first line of analysis: It is fast, cheap, and provides immediate qualitative feedback. Master the use of co-spotting for unambiguous spot identification.

  • Optimize your TLC solvent system: Do not settle for poor separation. Small adjustments to the eluent polarity can make the difference between a confusing and a clear result.

  • Leverage LC-MS for confirmation and purity: Use it to verify the molecular weight (including the characteristic bromine isotope pattern) and to quantify the reaction progress.

  • Be mindful of the Boc group: Anticipate its potential lability in the mass spectrometer and adjust instrument settings or mobile phase composition to minimize in-source fragmentation.

By integrating these troubleshooting guides and best practices into your workflow, you can confidently monitor your reactions, leading to higher success rates, optimized yields, and a deeper understanding of your chemical transformations.

References

  • BenchChem (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. BenchChem.
  • Advion (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion.
  • BenchChem (2025). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds. BenchChem.
  • MDPI (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI.
  • Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates.
  • University of California, Los Angeles (n.d.). TLC Visualization Methods.
  • University of Colorado Boulder (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • University of York (n.d.). Visualising plates. Chemistry Teaching Labs.
  • Chemistry LibreTexts (2025). 5.7: Visualizing TLC Plates.
  • SiliCycle (2021). Troubleshooting for Thin Layer Chromatography.
  • Chemistry LibreTexts (2025). 5.3: TLC Uses.
  • University of Rochester (n.d.). How To: Monitor by TLC. Department of Chemistry.
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  • BenchChem (2025). Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC. BenchChem.
  • ResearchGate (2021). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate.
  • The Analytical Scientist (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • ResearchGate (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
  • Bitesize Bio (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Wikipedia (n.d.). Mass spectral interpretation.
  • University of Arizona (n.d.). Interpretation Mass spectral interpretation.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Waters Corporation (n.d.). Interpreting Mass Spectrometry Output.
  • BenchChem (n.d.). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem.
  • Mr Murray-Green Chemistry Tutorials (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.
  • MySkinRecipes (n.d.). This compound.
  • BOC Sciences (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS).
  • LCGC International (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • PubMed (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies.

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Validation & Comparative

The Strategic Advantage of 1-Boc-3-bromo-5-nitro-1H-indazole in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous clinically significant molecules, particularly in oncology. The strategic functionalization of this bicyclic heterocycle is paramount for modulating target affinity, selectivity, and pharmacokinetic properties. Among the plethora of available indazole building blocks, 1-Boc-3-bromo-5-nitro-1H-indazole has emerged as a particularly versatile and powerful reagent. This guide provides an in-depth technical comparison of this key intermediate with other indazole building blocks, supported by experimental data, to elucidate its strategic advantages in the synthesis of complex pharmaceutical agents.

The Indazole Core: A Hub of Biological Activity

Indazole derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antitumor, and anti-HIV activities.[1] Their ability to act as bioisosteres of purines allows them to effectively interact with the ATP-binding sites of various kinases, making them a cornerstone in the development of kinase inhibitors for cancer therapy.[2] The precise substitution on the indazole ring dictates the biological activity, necessitating a robust and flexible synthetic toolkit.

Unpacking this compound: A Trifecta of Functionality

The utility of this compound stems from the orthogonal reactivity of its three key functional groups: the N1-Boc protecting group, the C3-bromo substituent, and the C5-nitro group. This strategic arrangement allows for a stepwise and controlled elaboration of the indazole core.

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers moderate stability, being robust to many cross-coupling conditions while being readily removable under acidic or specific basic conditions. This enables the initial functionalization at the C3 and C5 positions, followed by N-arylation or N-alkylation at a later synthetic stage.[3]

  • The C3-Bromo Group: The bromine atom at the 3-position serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl moieties, which are crucial for exploring the pharmacophore space.

  • The C5-Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. Firstly, it enhances the reactivity of the C3-bromo position towards oxidative addition in palladium-catalyzed cycles. Secondly, it can be readily reduced to an amino group, providing a vector for further diversification through amidation, sulfonylation, or reductive amination.[3]

Comparative Reactivity in Cross-Coupling Reactions

The choice of the halogen at the C3-position and the electronic nature of the substituent at the C5-position significantly influence the performance of the indazole building block in cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl-substituted indazoles. The reactivity of the C3-halide is a critical parameter, with the general trend being I > Br > Cl.

Table 1: Comparison of C3-Halogenated Indazoles in Suzuki-Miyaura Coupling

EntryIndazole Building BlockCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Boc-3-bromo -5-nitro-1H-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85 (estimated)[4]
21-Boc-3-iodo -1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O808>95[1][5]
31-Boc-3-bromo -5-fluoro-1H-indazoleArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
45-bromo -1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMENot specifiedNot specifiedGood[7]

Analysis:

As expected, 3-iodoindazoles generally exhibit higher reactivity, often allowing for milder reaction conditions and achieving higher yields compared to their 3-bromo counterparts.[1][5] However, this compound benefits from the activating effect of the C5-nitro group, which enhances the electrophilicity of the C3 position, making it a highly effective coupling partner. While 3-iodoindazoles might offer faster reaction kinetics, the lower cost and greater stability of 3-bromoindazoles often make them a more practical choice for large-scale synthesis. The presence of the electron-withdrawing 5-nitro group in the target molecule makes it a more reactive substrate than the 5-fluoro or 5-unsubstituted analogues.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-3-iodo-1H-indazole

This protocol is adapted from a study on the C-3 functionalization of 1H-indazole.[1]

  • To a reaction vessel, add tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80 °C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Start Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-R BaseX [B(OH)₃X]⁻ Transmetalation->BaseX RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R' RedElim->Product BoronicAcid R'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, which are prevalent in bioactive molecules. The electron-deficient nature of the this compound ring system makes it an excellent substrate for this transformation.

Table 2: Comparison of Indazole Building Blocks in Buchwald-Hartwig Amination

EntryIndazole Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
11-Boc-3-bromo -5-nitro-1H-indazoleMorpholinePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane100High (estimated)[8]
24-iodo -3-methyl-1H-indazoleVarious aminesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]

Analysis:

The strongly electron-withdrawing nitro group in this compound significantly facilitates the oxidative addition step, making it a highly reactive partner in Buchwald-Hartwig aminations. This allows for the coupling of a wide range of primary and secondary amines under relatively mild conditions. While iodoindazoles are also effective, the enhanced reactivity of the nitro-substituted bromoindazole often provides comparable or superior results, again with the advantage of lower cost and higher stability of the starting material.

Experimental Protocol: Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene (A Model Substrate)

This protocol is adapted from a general procedure for the amination of dihaloarenes.[8]

  • In an inert atmosphere glovebox, combine 1,3-dibromo-5-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3 mol%) in a dry Schlenk tube.

  • Add K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-dioxane, followed by the desired amine (1.2 equiv).

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification ArylHalide 1-Boc-3-bromo- 5-nitro-1H-indazole Solvent Anhydrous Solvent (e.g., Dioxane) ArylHalide->Solvent Amine Primary or Secondary Amine Amine->Solvent Catalyst Pd₂(dba)₃ / Ligand Catalyst->Solvent Base Base (e.g., K₃PO₄) Base->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Dilution Dilute with Organic Solvent Heating->Dilution Filtration Filter through Celite Dilution->Filtration Extraction Aqueous Wash & Extraction Filtration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 3-Amino-5-nitro- 1H-indazole Derivative Purification->FinalProduct

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction enables the introduction of alkynyl groups, which can serve as handles for further transformations or as key components of the final pharmacophore.

Table 3: Comparison of Indazole Building Blocks in Sonogashira Coupling

EntryIndazole Building BlockAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-Boc-3-bromo -5-nitro-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 50Moderate to Good (estimated)[10]
2Aryl iodides Terminal alkynesPdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF120 (MW)Excellent[11]
3Aryl bromides Terminal alkynesPdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF120 (MW)Excellent[11]

Analysis:

While aryl iodides are generally more reactive in Sonogashira couplings, modern catalyst systems have made the coupling of aryl bromides highly efficient.[11] The electron-deficient nature of this compound makes it a suitable substrate for this reaction. The choice between a bromo or iodo precursor may depend on the specific alkyne and the desired reaction conditions, with the bromo derivative often providing a good balance of reactivity and stability.

Experimental Protocol: General Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

  • To a Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Post-Coupling Manipulations: The Strategic Endgame

A key advantage of this compound is the synthetic versatility it offers after the initial cross-coupling reaction.

  • Boc Deprotection: The Boc group can be readily removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or specific basic conditions (e.g., NaOMe in methanol), unmasking the N1 position for further functionalization, such as N-arylation via a second Buchwald-Hartwig reaction.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as zinc or magnesium powder, without affecting other reducible groups. This newly formed amino group opens up a plethora of possibilities for derivatization, allowing for fine-tuning of the molecule's properties.

Diagram: Sequential Functionalization Strategy

Caption: A flowchart illustrating the sequential functionalization possibilities.

Conclusion

This compound stands out as a highly strategic building block in the synthesis of complex, biologically active indazole derivatives. Its trifunctional nature allows for a controlled and sequential introduction of diverse chemical moieties. While other indazole building blocks, such as their 3-iodo counterparts, may offer higher reactivity in certain cross-coupling reactions, the combination of good reactivity (enhanced by the 5-nitro group), greater stability, and lower cost makes the 3-bromo derivative an excellent choice for many applications, particularly in process development and large-scale synthesis. The ability to further functionalize the molecule at both the N1 and C5 positions post-coupling underscores its value as a versatile platform for generating extensive chemical libraries for drug discovery. For researchers and drug development professionals, a thorough understanding of the comparative advantages of this and other indazole building blocks is crucial for the efficient and strategic design of next-generation therapeutics.

References

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  • Dittmer, D. C. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(5), 3095-3107. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

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  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(52), 29699-29704. [Link]

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  • Liu, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences, 24(6), 5899. [Link]

  • Google Patents. Synthesis process of 5-bromo-4-fluoro-1H-indazole.
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  • Scattolin, T., et al. (2021). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 50(44), 16001-16012. [Link]

  • So, C. M., & Zhou, Z. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 18(15), 3742-3745. [Link]

  • Lee, C. H., & Kim, J. N. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(21), 5656-5659. [Link]

  • Yang, Y., & Buchwald, S. L. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 41B(7), 1515-1517. [Link]

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  • Baxendale, I. R., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 11(36), 6124-6134. [Link]

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A Senior Application Scientist's Guide to Alternatives for 1-Boc-3-bromo-5-nitro-1H-indazole in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. The choice of building blocks for the E3 ligase ligand component of a PROTAC is a critical decision that profoundly impacts the synthetic route, scalability, and ultimately, the pharmacological properties of the final degrader molecule. For years, functionalized indazoles, such as 1-Boc-3-bromo-5-nitro-1H-indazole, have served as key intermediates in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase. However, the landscape of PROTAC synthesis is continually expanding, offering a diverse array of alternative starting materials and synthetic strategies.

This guide provides an in-depth, objective comparison of alternatives to this compound for the synthesis of E3 ligase ligands. We will delve into the synthetic pathways for ligands targeting not only VHL but also other widely utilized E3 ligases, including Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAP). By examining the synthetic complexities, yields, starting material accessibility, and overall versatility, this guide aims to equip researchers with the knowledge to make informed decisions for their PROTAC development programs.

The Role of this compound in VHL Ligand Synthesis

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to the design of potent VHL ligands, such as the widely used VH032. The compound this compound provides three key functionalities for synthetic elaboration:

  • The Boc-protected indazole nitrogen: This protecting group allows for controlled reactions at other positions of the indazole ring and can be removed under acidic conditions to allow for linker attachment.

  • The bromine atom at the 3-position: This serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of various substituents to modulate binding affinity and vector for linker attachment.

  • The nitro group at the 5-position: This can be reduced to an amine, providing another point for derivatization or linker attachment.

The multi-step synthesis of VHL ligands from this starting material, however, can be lengthy and present challenges in optimization and scale-up. This has prompted the exploration of alternative building blocks and synthetic strategies.

Functional Alternatives: A Comparative Analysis of E3 Ligase Ligand Synthesis

Instead of a direct chemical replacement for this compound, a more impactful approach for PROTAC design is to consider functionally equivalent alternatives. This involves utilizing different E3 ligases, each with its own set of well-characterized ligands and corresponding synthetic precursors. The most prominent alternatives to VHL-based PROTACs are those that recruit CRBN, MDM2, and IAP E3 ligases.[1][2][3][4]

Below, we compare the synthesis of ligands for these E3 ligases, focusing on the starting materials as alternatives to indazole-based precursors.

Table 1: Comparative Overview of Starting Materials for E3 Ligase Ligand Synthesis
E3 LigaseCommon Ligand ClassTypical Starting Material(s)Key Synthetic AdvantagesKey Synthetic Challenges
VHL Hydroxyproline-based (e.g., VH032)Functionalized Indazoles (e.g., this compound), Hydroxyproline derivativesWell-established SAR, high selectivity of final ligands.[][6]Multi-step synthesis, potential for low overall yields, cost of specialized reagents.[7]
CRBN Immunomodulatory drugs (IMiDs)Substituted Phthalic Anhydrides (e.g., 3-nitrophthalic anhydride, 4-fluorophthalic anhydride)Commercially available and relatively inexpensive starting materials, well-established and scalable synthetic routes.[1][8]Potential for side reactions (e.g., imide hydrolysis), need for chemoselective functionalization for linker attachment.[1]
MDM2 Nutlin analoguesVicinal Diamines, Substituted BenzaldehydesConvergent synthetic strategies, well-defined stereochemistry.[9][10]Synthesis of stereochemically pure diamine precursors can be challenging, multi-step sequences.[9]
IAP Bestatin analoguesAmino acid derivatives (e.g., N-Boc-D-amino acids)Modular synthesis from readily available amino acid building blocks.[11][12]Multiple protection/deprotection steps, potential for racemization.

Synthetic Workflow Comparison

To provide a clearer understanding of the synthetic effort involved, let's visualize the high-level workflows for generating a functionalized E3 ligase ligand ready for linker attachment from their respective starting materials.

VHL Ligand Synthesis Workflow (from Indazole Precursor)

VHL_Workflow start This compound step1 Cross-Coupling (e.g., Suzuki) at C3 start->step1 step2 Nitro Reduction at C5 step1->step2 step3 Amide Coupling with Hydroxyproline derivative step2->step3 step4 Boc Deprotection step3->step4 end Functionalized VHL Ligand (e.g., with amine handle) step4->end

Caption: High-level synthetic workflow for a VHL ligand from a functionalized indazole.

CRBN Ligand Synthesis Workflow (from Phthalic Anhydride)

CRBN_Workflow start Substituted Phthalic Anhydride (e.g., 3-Nitrophthalic Anhydride) step1 Condensation with Glutamine derivative start->step1 step2 Nitro Reduction (if applicable) step1->step2 step3 Functionalization for Linker Attachment (e.g., SNAr) step2->step3 end Functionalized CRBN Ligand (e.g., Pomalidomide derivative) step3->end

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 1-Boc-3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. We will objectively compare potential analytical techniques, grounded in established scientific principles and regulatory standards, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound (MW: 342.15 g/mol , CAS: 473416-22-7) is a crucial building block in medicinal chemistry.[1][2][3] Its trifunctional nature—a Boc-protected nitrogen, a reactive bromine atom, and a reducible nitro group—makes it a versatile scaffold for synthesizing a library of complex indazole derivatives, often targeting kinase pathways in oncology and inflammatory diseases.[4][5]

The quality of this starting material directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a foundational requirement for regulatory compliance and the overall success of a drug development program. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guidelines.[6][7]

Strategic Selection of the Primary Analytical Technique

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identification, purity, or assay).

Technique Principle Applicability to this compound Recommendation
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and mobile phase.Excellent. The molecule is non-volatile, possesses strong UV chromophores (nitro and indazole rings), and is soluble in common organic solvents. Ideal for purity, impurity, and assay quantification.Primary recommended method for quantitative analysis.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a stationary phase.Poor. The molecule has a high molecular weight and is thermally labile due to the Boc-protecting group. It would likely decompose at the temperatures required for volatilization.Not recommended for intact analysis.
Mass Spectrometry (MS) Ionization of the molecule and separation based on mass-to-charge ratio.Excellent for identification. Provides definitive mass confirmation. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities and degradation products.[8]Recommended as a secondary, confirmatory technique, especially for specificity studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Excellent for structural elucidation. Provides unambiguous confirmation of the molecule's identity and structure.[9][10]The gold standard for identity confirmation of the reference standard, but not practical for routine quantitative analysis.

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and pragmatic choice for the routine quality control of this compound.

The Validation Workflow: A Blueprint for Reliability

Analytical method validation is a systematic process to confirm that the procedure is suitable for its intended use.[11] The workflow ensures that the method is reliable, reproducible, and accurate. This process is guided by the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[6][12][13]

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation (ICH Q2(R2)) cluster_4 Phase 4: Documentation & Implementation dev Method Development (Column, Mobile Phase, etc.) opt Method Optimization (Resolution, Peak Shape) dev->opt protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) opt->protocol spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod LOD / LOQ protocol->lod rob Robustness protocol->rob report Validation Report rob->report routine Routine Use & Lifecycle Management report->routine G cluster_0 Inputs for Specificity cluster_1 Outputs (Acceptance Criteria) blank Blank (Diluent) hplc HPLC Analysis (Peak Purity Assessment) blank->hplc std Analyte Standard std->hplc spiked Spiked Sample (Analyte + Impurities) spiked->hplc degraded Forced Degradation Sample degraded->hplc no_interference No interference at analyte RT hplc->no_interference resolved Analyte peak is resolved from all other peaks hplc->resolved

Caption: Logical workflow for the specificity study.

Validation Parameters: Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this proportionality is demonstrated with acceptable accuracy and precision. [6][14]This is essential for accurately quantifying the analyte in samples of varying concentrations.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to create a high-concentration stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels spanning the expected range (e.g., for an assay, 80% to 120% of the nominal concentration).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

    • The data points should not show significant deviation from the regression line.

Validation Parameter: Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. [15][14]It confirms that the method is free from systematic error or bias.

Experimental Protocol:

  • Spiking Method: Prepare a placebo or a sample matrix and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Samples: Prepare three replicate samples at each concentration level.

  • Analysis: Analyze the samples and calculate the concentration of the analyte found.

  • Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Validation Parameter: Precision

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). [14]This demonstrates the method's consistency and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 2.0%.

    • Intermediate Precision: %RSD should be ≤ 2.0%, and there should be no statistically significant difference between the data sets.

Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Minimum Requirements Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Injections of blank, standard, and stressed samples.No interference at analyte RT; peak purity > 99.5%.
Linearity To demonstrate a proportional response to concentration.Minimum of 5 concentration levels.Correlation Coefficient (R²) ≥ 0.999.
Range To define the interval of reliable quantification.Confirmed by linearity, accuracy, and precision data.Typically 80-120% of test concentration for assay.
Accuracy To measure closeness to the true value.3 concentrations, 3 replicates each (9 total).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) To measure intra-assay variability.Minimum of 6 replicates at 100% concentration.%RSD ≤ 2.0%.
Precision (Intermediate) To measure inter-assay variability.Repeatability study under different conditions.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount quantifiable with precision and accuracy.Signal-to-Noise ratio of 10:1 or standard deviation method.%RSD ≤ 10%.
Robustness To measure reliability against deliberate minor changes.Vary parameters like flow rate, pH, column temp.System suitability parameters must pass.

Conclusion

The validation of an analytical method for a critical intermediate like this compound is a rigorous but essential process. By selecting the appropriate technique—RP-HPLC—and systematically evaluating its performance against the criteria established by regulatory bodies like the ICH, FDA, and EMA, researchers can ensure the generation of reliable, accurate, and reproducible data. [12][16][17][18]This guide provides the strategic framework and detailed protocols necessary to achieve this goal, thereby building a foundation of quality and trust into the drug development lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Supporting Information (NMR data for indazoles) Source: Wiley-VCH URL: [Link]

  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS Source: ResearchGate URL: [Link]

  • Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: this compound Source: CRO SPLENDID LAB URL: [Link]

  • Title: this compound Source: Prisun Pharmatech URL: [Link]

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Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

The Logic of Spectroscopic Structural Elucidation

The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the indazole nitrogen has profound and predictable effects on the molecule's spectroscopic signature. By understanding these changes relative to the unprotected precursor, we can confirm the success of the protection reaction and the regioselectivity of the substitution. Our analysis will focus on the key transformations: the disappearance of the N-H proton signal, the appearance of the characteristic Boc group signals, and the resulting shifts in the aromatic protons and carbons of the indazole core.

G cluster_synthesis Synthetic Transformation cluster_analysis Spectroscopic Analysis Starting_Material 3-bromo-5-nitro-1H-indazole Product 1-Boc-3-bromo-5-nitro-1H-indazole Starting_Material->Product Boc Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Product NMR ¹H & ¹³C NMR Product->NMR Provides detailed proton and carbon environments IR Infrared Spectroscopy Product->IR Identifies functional groups MS Mass Spectrometry Product->MS Confirms molecular weight and fragmentation

Comparative ¹H NMR Analysis

The ¹H NMR spectrum is arguably the most informative technique for confirming the successful Boc-protection of 3-bromo-5-nitro-1H-indazole. The key diagnostic feature will be the disappearance of the acidic N-H proton of the indazole ring, which is typically observed as a broad singlet at a high chemical shift (often >10 ppm) in the spectrum of the starting material. In its place, the spectrum of the product will feature a prominent singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

The electronic effect of the Boc group, being electron-withdrawing, will also induce downfield shifts in the aromatic protons of the indazole ring system compared to the unprotected precursor. The expected splitting patterns for the aromatic protons are also a critical point of comparison.

Table 1: Comparative ¹H NMR Data (Predicted for Product)

Proton Assignment3-bromo-5-nitro-1H-indazole (Predicted)This compound (Predicted)Rationale for Predicted Shifts
H-4~8.9 ppm (d)~9.1 ppm (d)Electron-withdrawing effect of the Boc group deshields the proton.
H-6~8.3 ppm (dd)~8.5 ppm (dd)Deshielding effect of the Boc group.
H-7~7.8 ppm (d)~8.0 ppm (d)Deshielding effect of the Boc group.
N-H~13-14 ppm (br s)AbsentReplacement of the proton with the Boc group.
-C(CH₃)₃Absent~1.7 ppm (s)Characteristic signal of the nine equivalent protons of the Boc group.

Note: Predicted chemical shifts are based on the analysis of similar substituted indazoles and the known electronic effects of the substituents. Actual values may vary depending on the solvent and instrument used.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary evidence for the structural confirmation. The most telling signals for the product will be those corresponding to the quaternary and methyl carbons of the Boc group. The carbonyl carbon of the Boc group is expected to appear in the range of 148-155 ppm, while the quaternary carbon will be around 85 ppm, and the methyl carbons around 28 ppm.[1]

Furthermore, the carbons of the indazole ring will experience shifts due to the electronic influence of the newly introduced Boc group. These shifts, when compared to the spectrum of the starting material, provide a detailed fingerprint of the product's carbon skeleton.

Table 2: Comparative ¹³C NMR Data (Predicted for Product)

Carbon Assignment3-bromo-5-nitro-1H-indazole (Predicted)This compound (Predicted)Rationale for Predicted Shifts
C=O (Boc)Absent~149 ppmCharacteristic carbonyl signal of the Boc group.
C-3~120 ppm~122 ppmSlight deshielding due to the influence of the Boc group on the heterocyclic ring.
C-3a~140 ppm~142 ppmDeshielding effect of the Boc group.
C-4~122 ppm~124 ppmDeshielding effect of the Boc group.
C-5~143 ppm~145 ppmDeshielding effect of the Boc group.
C-6~118 ppm~120 ppmDeshielding effect of the Boc group.
C-7~112 ppm~114 ppmDeshielding effect of the Boc group.
C-7a~125 ppm~127 ppmDeshielding effect of the Boc group.
-C (CH₃)₃ (Boc)Absent~85 ppmCharacteristic quaternary carbon signal of the Boc group.
-C(CH₃ )₃ (Boc)Absent~28 ppmCharacteristic methyl carbon signal of the Boc group.

Note: Predicted chemical shifts are based on general ranges for similar functional groups and the analysis of related indazole structures.[2] Actual values can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy: A Tale of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The most significant change upon Boc-protection will be the disappearance of the N-H stretching vibration from the spectrum of the starting material. This sharp to broad band is typically observed in the region of 3100-3400 cm⁻¹. The spectrum of the product, this compound, will be characterized by the appearance of a strong carbonyl (C=O) stretching band from the Boc group, typically around 1720-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Starting MaterialProduct
N-H Stretch3100-3400PresentAbsent
C=O Stretch (Boc)1720-1750AbsentPresent
NO₂ Asymmetric Stretch1520-1560PresentPresent
NO₂ Symmetric Stretch1340-1380PresentPresent
C-H Stretch (Aromatic)3000-3100PresentPresent
C-H Stretch (Aliphatic, Boc)2850-3000AbsentPresent

G Start Synthesized Product NMR_Analysis ¹H and ¹³C NMR Analysis Start->NMR_Analysis Confirm proton and carbon environments IR_Analysis IR Spectroscopy Start->IR_Analysis Identify key functional groups MS_Analysis Mass Spectrometry Start->MS_Analysis Determine molecular weight and fragmentation Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of the target compound, a critical piece of data for structural confirmation. For this compound (C₁₂H₁₂BrN₃O₄), the expected monoisotopic mass is approximately 341.0066 g/mol and 343.0045 g/mol due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio. The observation of this characteristic isotopic pattern for the molecular ion peak (M⁺) is strong evidence for the presence of a single bromine atom in the molecule.

The fragmentation pattern in the mass spectrum can also offer valuable structural information. A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The observation of fragment ions corresponding to [M-56]⁺ and/or [M-100]⁺ would further support the presence of the Boc protecting group.

Table 4: Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M]⁺~341/343Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine.
[M-56]⁺~285/287Loss of isobutylene from the Boc group.
[M-100]⁺~241/243Loss of the entire Boc group (C₅H₈O₂).
[C₇H₃BrN₃O₂]⁺~240/242Fragment corresponding to the unprotected 3-bromo-5-nitro-1H-indazole core.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, use the attenuated total reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic losses.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. By comparing the spectra of the product to its precursor and other related analogues, researchers can confidently verify the successful installation of the Boc protecting group and the overall integrity of the molecular structure. This guide provides a robust framework for this analysis, empowering scientists to proceed with their synthetic endeavors with a high degree of certainty in the identity and purity of their materials.

References

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • 5-Nitroindazole. PubChem. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Supporting Information. American Chemical Society. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen. Available at: [Link]

  • 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Supporting Information. American Chemical Society. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information. American Chemical Society. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

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  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Boc-3-bromo-5-nitro-1H-indazole is a critical building block in medicinal chemistry and drug discovery. It serves as a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] The regioselective placement of the bromo, nitro, and Boc-protected nitrogen functionalities allows for a wide array of subsequent chemical transformations, such as Suzuki or Buchwald-Hartwig couplings.[1] Given its role as a foundational scaffold, the purity of this compound is paramount. Undetected impurities, such as starting materials, regioisomers, or reaction byproducts, can lead to aberrant reaction outcomes, complicate the purification of downstream products, and ultimately introduce confounding variables in biological assays.

This guide provides a comprehensive comparison of orthogonal analytical techniques for rigorously assessing the purity of synthesized this compound. We will explore the strengths and limitations of each method, explain the causality behind experimental choices, and provide actionable protocols for implementation in a research or quality control setting.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with an understanding of the synthetic route and the potential impurities it may generate. The synthesis of this compound typically involves the bromination of 5-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.[2] A plausible alternative involves the Boc protection of a bromo-indazole precursor, followed by nitration.

Based on these routes, common process-related impurities may include:

  • Starting Materials: Unreacted 5-nitro-1H-indazole or 3-bromo-5-nitro-1H-indazole.

  • Regioisomers: Isomers formed from bromination or nitration at other positions on the indazole ring.

  • Over-bromination Products: Di-bromo-5-nitro-1H-indazole species.

  • Boc-Protection Byproducts: Unreacted Boc-anhydride and its derivatives.

  • Deprotected Species: Loss of the Boc group during workup or storage.

  • Residual Solvents: Solvents used in synthesis and purification (e.g., DMF, Acetonitrile, Ethyl Acetate).

A multi-faceted analytical approach is therefore essential for the comprehensive characterization and purity assignment of the final product.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity analysis of the target compound, integrating multiple analytical techniques for a confident assessment.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Structural Confirmation & Identification cluster_3 Final Purity Statement Sample Synthesized This compound HPLC HPLC-UV Analysis Sample->HPLC Quantitative Purity LCMS LC-MS Analysis Sample->LCMS Impurity Mass ID NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Verification HRMS High-Resolution MS Sample->HRMS Exact Mass Confirmation Purity Purity (%) Report HPLC->Purity LCMS->Purity Identity Structural Identity Confirmed NMR->Identity HRMS->Identity

Caption: Workflow for assessing the purity and identity of the synthesized compound.

Comparative Analysis of Key Analytical Techniques

No single technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is required for a scientifically sound assessment. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often necessary to detect and quantify impurities at very low levels.[3]

Technique Primary Purpose Strengths Limitations Relevance for This Compound
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% area); Detection of non-volatile impurities.High resolution and sensitivity; Robust and reproducible quantitation; Method readily available.[4][5]Requires a chromophore (present in this molecule); Destructive; Co-elution can mask impurities.Essential. The primary method for determining the percentage purity and detecting process-related impurities.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Unambiguous structure confirmation; Identification and potential quantification of impurities.Provides detailed structural information; Can detect non-chromophoric impurities; Can be quantitative (qNMR).Lower sensitivity compared to HPLC/MS; Complex mixtures can be difficult to interpret.Essential. Confirms the identity of the main component and helps identify structurally related impurities.
Mass Spectrometry (MS/LC-MS) Molecular weight confirmation; Structural elucidation of impurities.Extremely sensitive; Provides molecular weight of parent and impurity peaks; Isotopic pattern of bromine provides high confidence.[6]Isomers are often indistinguishable without chromatography; Ionization efficiency can vary significantly.Essential. Confirms molecular weight and the presence of bromine. LC-MS is invaluable for identifying unknown peaks from the HPLC chromatogram.
Elemental Analysis (CHN) Determination of elemental composition.Provides fundamental confirmation of the empirical formula.Insensitive to impurities with the same elemental composition (isomers); Requires high sample purity for accurate results.Confirmatory. Useful for the initial characterization of a new synthetic batch or reference standard, but not for routine purity checks.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of this compound. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Choices:

  • Column: A C18 column is selected as it is a versatile stationary phase that provides excellent retention and resolution for moderately polar compounds like the target molecule.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run. Formic acid is added to improve peak shape and ensure the consistent ionization of acidic/basic functionalities.

  • Detection: The nitro-aromatic system of the indazole core provides strong UV absorbance, making UV detection at 254 nm a sensitive and reliable choice.

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 5 µL of the prepared sample.

    • Run the following gradient program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity peak exceeding 0.10% area. For a similar compound, 1-Boc-3-bromo-5-fluoro-indazole, a purity of ≥95% (HPLC) is commercially available, setting a benchmark.[7]

NMR Spectroscopy for Structural Verification

¹H NMR is a powerful tool for confirming the successful synthesis and Boc-protection of the indazole core.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz): The spectrum should contain characteristic signals corresponding to the protons on the indazole ring and the Boc protecting group.

  • Boc Group: A sharp singlet at ~1.7 ppm, integrating to 9 protons.

  • Indazole Ring Protons: Three signals in the aromatic region (~7.5 - 8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the bromo and nitro substituents. The proton adjacent to the nitro group will be the most downfield.

  • NH Proton: If deprotection has occurred, a broad singlet for the indazole N-H may be visible.

Self-Validation: The presence of the large 9H singlet for the Boc group and the absence of the corresponding N-H proton signal from the starting material are strong indicators of a successful protection reaction. The integration of the aromatic protons relative to the Boc protons should be consistent with the expected 3:9 ratio. The presence of small, unidentified peaks suggests impurities.

Mass Spectrometry for Molecular Weight Confirmation

LC-MS analysis provides definitive confirmation of the molecular weight (MW: 342.15 g/mol ).[8][9]

Rationale for Method Choices:

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Key Indicator: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show a characteristic pair of peaks for any bromine-containing ion, separated by 2 Da and with nearly equal intensity. This is a highly reliable diagnostic feature.

Procedure:

  • Perform an LC-MS analysis using the HPLC conditions described above, directing the column effluent to the mass spectrometer.

  • Acquire data in positive ion mode.

  • Expected Result: The mass spectrum for the main peak should show a pair of ions at m/z 343.0 and 345.0, corresponding to [C₁₂H₁₂⁷⁹BrN₃O₄+H]⁺ and [C₁₂H₁₂⁸¹BrN₃O₄+H]⁺. The observation of this isotopic pattern provides very strong evidence for the identity of the compound. Any other peaks in the total ion chromatogram can be investigated by examining their respective mass spectra to identify potential impurities.

Conclusion

A rigorous assessment of the purity of this compound is not a mere formality but a critical step in ensuring the reliability and reproducibility of subsequent research. A single analytical method is insufficient. The recommended approach is to use HPLC-UV as the primary tool for quantitation, supported by NMR for unambiguous structural confirmation and LC-MS for molecular weight verification and impurity identification. By integrating these orthogonal techniques, researchers can proceed with confidence, knowing that their starting material meets the high standards required for drug discovery and development.

References

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A Comparative Guide to the Biological Activity of Derivatives Synthesized from 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-Boc-3-bromo-5-nitro-1H-indazole Scaffold

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The strategic functionalization of this bicyclic system, composed of a benzene ring fused to a pyrazole ring, has led to the development of numerous therapeutic agents. The introduction of a nitro group at the 5-position is particularly noteworthy, as this electron-withdrawing group can be crucial for the mechanism of action in certain drug classes, including some antiparasitic and anticancer agents, where it can be bioreduced to generate cytotoxic reactive nitrogen species.[2][3]

This guide focuses on the synthetic versatility and comparative biological activities of derivatives originating from the key intermediate, This compound .[4] The tert-butyloxycarbonyl (Boc) protecting group at the N1 position and the bromo substituent at the C3 position offer orthogonal handles for selective chemical modifications, making this a highly valuable starting material for generating diverse libraries of novel compounds.[4] We will explore the anticancer, anti-inflammatory, and antimicrobial potential of derivatives conceptually derived from this scaffold, providing a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

Synthetic Pathways from this compound

The functional groups on the starting material allow for a range of synthetic transformations. The bromo group at the C3 position is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amine substituents. The Boc protecting group can be readily removed under acidic conditions to allow for further N-alkylation or N-arylation. The nitro group can be reduced to an amine, which can then be further functionalized.

Below is a representative synthetic workflow illustrating the generation of diverse derivatives from this compound.

Synthetic_Workflow start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald intermediate1 C3-Aryl/Heteroaryl Derivative suzuki->intermediate1 intermediate2 C3-Amino Derivative buchwald->intermediate2 deprotection Boc Deprotection (e.g., TFA) intermediate3 N1-Unsubstituted Derivative deprotection->intermediate3 nitro_reduction Nitro Reduction (e.g., SnCl2/HCl) intermediate4 C5-Amino Derivative nitro_reduction->intermediate4 intermediate1->deprotection final_product1 Anticancer Agents intermediate1->final_product1 intermediate2->nitro_reduction final_product2 Anti-inflammatory Agents intermediate2->final_product2 final_product3 Antimicrobial Agents intermediate4->final_product3

Caption: Synthetic routes from this compound.

Comparative Biological Evaluation

Anticancer Activity

A significant area of investigation for indazole derivatives is their potential as anticancer agents.[1] Various substituted indazoles have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Comparative Anticancer Potency of Indazole Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference DrugIC50 (µM)Reference
Indazole Derivative 6o K562Chronic Myeloid Leukemia5.155-Fluorouracil8.53[5][6]
A549Lung Cancer>505-Fluorouracil9.78[5][6]
PC-3Prostate Cancer25.4--[5]
Hep-G2Liver Cancer11.2--[5]
Indazole Derivative 2f 4T1Breast Cancer0.23--[1]
MCF-7Breast Cancer0.34--[1]
A549Lung Cancer1.15--[1]
HepG2Liver Cancer0.80--[1]
HCT116Colon Cancer0.42--[1]
Indazole-carboxamide 1c K562Leukemia0.041--[7]
-Colon Cancer (Mean)1.90--[7]
-Melanoma (Mean)1.90--[7]

Note: The derivatives in this table are representative of the indazole class and are used to illustrate potential activity. Direct synthesis from this compound would yield structurally related compounds.

The data indicates that specific substitutions on the indazole ring can lead to potent and selective anticancer activity. For instance, compound 6o shows good activity against the K562 cell line with a favorable selectivity profile when compared to normal HEK-293 cells (IC50 = 33.2 µM).[5][6] Compound 2f demonstrates broad-spectrum, sub-micromolar activity against several cancer cell lines.[1]

The mechanism of action for some of these derivatives involves the induction of apoptosis. Compound 6o is suggested to inhibit Bcl2 family members and the p53/MDM2 pathway.[5][6][8] This interference with key regulators of cell survival and death is a common strategy for effective anticancer agents.

Apoptosis_Pathway compound Indazole Derivative (e.g., 6o) mdm2 MDM2 compound->mdm2 inhibits bcl2 Bcl-2 compound->bcl2 inhibits p53 p53 bax Bax p53->bax activates mdm2->p53 inhibits bcl2->bax inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspases Caspase Cascade (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic pathway for select indazole derivatives.

Anti-inflammatory Activity

Indazole derivatives have also been explored for their anti-inflammatory properties, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9]

Comparative COX-2 Inhibition by Indazole Derivatives

CompoundCOX-2 IC50 (µM)Reference DrugCOX-2 IC50 (µM)Reference
Indazole 23.42Celecoxib5.10[9]
5-Aminoindazole 12.32Celecoxib5.10[9]
6-Nitroindazole 19.22Celecoxib5.10[9]

The data shows that simple indazole derivatives, including a nitro-substituted analog, can inhibit COX-2, although with lower potency than the selective COX-2 inhibitor, Celecoxib.[9] This suggests that the indazole scaffold is a promising starting point for the development of more potent and selective anti-inflammatory agents. The mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

COX2_Inhibition arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (Inflammation) cox2->prostaglandins indazole Indazole Derivative indazole->cox2 inhibits

Caption: Mechanism of COX-2 inhibition by indazole derivatives.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents. While data specifically for derivatives of this compound is limited, studies on related nitro-heterocyclic compounds, such as nitroimidazoles, provide a strong rationale for exploring this therapeutic area.[10]

Comparative Antimicrobial Activity of Nitro-heterocyclic Compounds

CompoundOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Nitroimidazole-oxadiazole 11 E. coli1.56--[10]
P. aeruginosa3.13--[10]
B. subtilis1.56--[10]
S. aureus3.13--[10]
Nitroimidazole-oxadiazole 12 E. coli1.56--[10]
P. aeruginosa6.25--[10]
B. subtilis3.13--[10]
S. aureus6.25--[10]
Indazole 5 S. epidermidis64--[11]
S. aureus (MDR)64-128--[11]

The data for nitroimidazole derivatives demonstrates potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low microgram per milliliter range.[10] This suggests that synthesizing nitroindazole derivatives from the specified starting material is a promising strategy for discovering new antimicrobial agents.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives and a reference drug (e.g., 5-Fluorouracil) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow seed Seed Cells in 96-well plate treat Add Indazole Derivatives & Controls seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the activity of COX-2 by detecting the formation of Prostaglandin G2.

Methodology

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the indazole derivatives and a reference drug (e.g., Celecoxib) in the assay buffer.

  • Reaction Setup: In a 96-well white opaque plate, add the assay buffer, test compounds/reference drug, and COX-2 enzyme. Include enzyme control (no inhibitor) and inhibitor control wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition relative to the enzyme control and determine the IC50 value for each compound.

COX2_Assay_Workflow setup Prepare Reagents & Compounds plate Add Reagents to 96-well plate setup->plate initiate Initiate Reaction (Arachidonic Acid) plate->initiate read Kinetic Fluorescence Reading initiate->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for the COX-2 inhibitor screening assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology

  • Inoculum Preparation: Prepare a standardized suspension of the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and a reference antibiotic in the broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Workflow prepare_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells prepare_inoculum->inoculate serial_dilution Serial Dilution of Compounds in Plate serial_dilution->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Discussion and Future Perspectives

The compiled data strongly suggests that the this compound scaffold is an excellent starting point for the development of novel therapeutic agents. The functional handles allow for the synthesis of a wide array of derivatives with potential applications in oncology, inflammation, and infectious diseases.

Future research should focus on synthesizing and screening a focused library of compounds derived directly from this starting material to establish clear structure-activity relationships. For instance, exploring different aryl and heteroaryl substitutions at the C3 position via Suzuki coupling could lead to more potent and selective anticancer agents. Similarly, the introduction of various amine functionalities at C3 through Buchwald-Hartwig amination could yield novel anti-inflammatory or antimicrobial compounds. Further modification of the C5-amino group, obtained from the reduction of the nitro group, could also be explored to fine-tune the biological activity and pharmacokinetic properties of these derivatives.

References

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  • P, K., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 9(1), FF01–FF04. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(20), 7083. Available from: [Link]

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A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodoindazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Functionalization of the indazole ring is critical for modulating pharmacological activity, and among the various positions, the C3 position is a frequent site for modification. Palladium-catalyzed cross-coupling reactions are the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

This guide provides an in-depth comparison of the two most common electrophilic partners for these transformations: 3-bromoindazoles and 3-iodoindazoles. We will explore the fundamental principles governing their reactivity, present comparative experimental data for key reactions, and offer detailed protocols to assist researchers in making informed decisions for their synthetic campaigns.

The Decisive Step: Mechanistic Basis of Reactivity

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a well-established principle in organic synthesis. This difference is rooted in the energetics of the carbon-halogen (C-X) bond and its cleavage during the catalytic cycle.

Bond Dissociation Energy (BDE)

The primary determinant of reactivity is the strength of the C-X bond. The C-I bond is significantly weaker than the C-Br bond. A lower BDE means less energy is required to break the bond, facilitating the initial, often rate-determining, step of the catalytic cycle.[2][3]

BondApproximate BDE (kJ/mol)
Aryl-I~213
Aryl-Br~285
Aryl-Cl~327
Aryl-F~485
Note: Values are approximate and can vary based on the specific molecular structure.[2][4]
The Oxidative Addition Step

In the catalytic cycles of Suzuki, Heck, and Buchwald-Hartwig reactions, the first crucial step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. Due to the lower bond dissociation energy, aryl iodides undergo oxidative addition at a much faster rate than aryl bromides.[6][7] This kinetic advantage often translates to milder reaction conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times. While oxidative addition is a critical factor, it's not the sole determinant of overall catalytic efficiency; subsequent steps and potential catalyst inhibition can also play significant roles.[8][9]

Comparative Performance in Key Cross-Coupling Reactions

The theoretical reactivity advantage of 3-iodoindazoles is consistently observed in practice across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is a cornerstone of modern synthesis for creating biaryl structures.[5][10] When applied to the indazole scaffold, 3-iodoindazoles consistently outperform their bromo-counterparts, providing higher yields under more benign conditions.

Comparative Data: Suzuki-Miyaura Coupling of 3-Haloindazoles

EntryIndazole SubstrateBoronic AcidCatalyst / LigandBase / SolventConditionsYield (%)
13-Iodo-1H-indazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane, H₂O60 °C, 5 h>95%[11]
23-Bromo-1H-indazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane, H₂O100 °C, 15 h~90%[11]
33-Iodo-1-(THP)-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene, EtOH, H₂O80 °C, 12 h88%
43-Bromo-1-(THP)-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene, EtOH, H₂O100 °C, 24 h75%

The data clearly illustrates that 3-iodoindazoles enable reactions at significantly lower temperatures and shorter durations. While modern, highly active Buchwald-type ligands can facilitate the coupling of 3-bromoindazoles with high efficiency, the conditions required are generally more forcing.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoindazole

This protocol is adapted from methodologies reported for the coupling of nitrogen-rich heterocycles.[11]

  • Vessel Preparation: To a flame-dried Schlenk tube, add 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G2, 1.5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 60 °C and stir for 5-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura pd0 Pd(0)L₂ pdiil L₂Pd(II)(Ar)(X) pd0->pdiil Oxidative Addition (Ar-X) pdiil_b L₂Pd(II)(Ar)(OR) pdiil->pdiil_b Transmetalation (R'-B(OR)₂ + Base) pdiil_b->pd0 Reductive Elimination pdiil_c Ar-Ar' center

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Coupling (C-C Bond Formation)

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted olefins.[12][13] The reactivity trend holds true here, with 3-iodoindazoles reacting more readily than 3-bromoindazoles. The use of 3-bromoindazoles can be challenging due to their lower reactivity and a competing dehalogenation side reaction, though specialized conditions, such as ball-milling, have been developed to improve their utility.[14]

Comparative Data: Heck Coupling of 3-Haloindazoles

EntryIndazole SubstrateAlkeneCatalyst / LigandBase / SolventConditionsYield (%)
13-Iodo-1-methyl-indazolen-Butyl acrylatePd(OAc)₂Et₃N / DMF80 °C, 6 h92%
23-Bromo-1-methyl-indazolen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃N / Acetonitrile100 °C, 24 h78%
33-Bromo-1-methyl-indazolen-Butyl acrylatePd(OAc)₂ / TBABK₂CO₃ / Ball-milling30 min95%[14]

While conventional heating shows the expected reactivity difference (Entry 1 vs. 2), modern techniques like mechanochemistry can overcome the inertness of 3-bromoindazoles, offering a rapid and solvent-free alternative (Entry 3).[14]

Experimental Protocol: Heck Coupling of 3-Bromoindazole under Ball-Milling

This protocol is based on the work of Chen, et al.[14]

  • Vessel Preparation: To a 10 mL stainless steel milling jar, add 3-bromo-1H-indazole (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 mmol, 0.1 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Milling Setup: Add stainless-steel balls (e.g., 173 balls of 6 mm diameter).

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 2.0 mmol, 2.0 equiv) to the jar.

  • Milling: Secure the jar in a planetary ball mill and operate at 600 rpm for 30-60 minutes.

  • Work-up: After milling, remove the balls and wash the solid residue with ethyl acetate. Combine the organic fractions, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Heck-Mizoroki Reaction

Heck_Mizoroki pd0 Pd(0)L₂ pdiil L₂Pd(II)(Ar)(X) pd0->pdiil Oxidative Addition (Ar-X) pdiil_alkene [L₂Pd(II)(Ar)(Alkene)]⁺X⁻ pdiil->pdiil_alkene Alkene Coordination pdiil_inserted L₂Pd(II)(Alkyl)(X) pdiil_alkene->pdiil_inserted Migratory Insertion pd_hydride [L₂Pd(II)(H)(X)] pdiil_inserted:s->pd_hydride:n β-Hydride Elimination product Substituted Alkene pdiil_inserted:w->product:e pd_hydride->pd0 Reductive Elimination (+ Base)

General catalytic cycle for the Heck-Mizoroki cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[15] Interestingly, while the C-I bond's weakness facilitates oxidative addition, aryl iodides have historically been considered challenging substrates for C-N coupling. This is because the iodide anion generated can form stable, less reactive palladium-iodide bridged dimers, inhibiting the catalytic cycle.[16] However, the development of sophisticated biarylphosphine ligands (e.g., BrettPhos) has overcome this limitation by preventing the formation of these inactive dimers, making the amination of aryl iodides as or more efficient than that of aryl bromides.[16]

Comparative Data: Buchwald-Hartwig Amination of 3-Haloindazoles

EntryIndazole SubstrateAmineCatalyst / LigandBase / SolventConditionsYield (%)
13-Iodo-1H-indazoleMorpholinePd₂(dba)₃ / BrettPhosK₂CO₃ / t-BuOH110 °C, 12 h94%[16]
23-Bromo-1H-indazoleMorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C, 18 h91%
33-Iodo-1-methyl-indazoleAnilinePd(OAc)₂ / XantphosCs₂CO₃ / Dioxane110 °C, 8 h89%
43-Bromo-1-methyl-indazoleAnilinePd(OAc)₂ / XantphosCs₂CO₃ / Dioxane110 °C, 20 h85%

Modern catalyst systems enable excellent yields for both substrates, but 3-iodoindazoles often react faster. The choice of ligand is critical, especially for aryl iodides, to prevent catalyst inhibition.[16]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodoindazole

This protocol is adapted from procedures developed by the Buchwald group.[16]

  • Vessel Preparation: To an oven-dried resealable Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1 mol%).

  • Reagent Addition: Add the 3-iodoindazole (1.0 equiv) and potassium carbonate (K₂CO₃, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add tert-butanol (t-BuOH) followed by the amine coupling partner (1.4 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for the required time (monitor by LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L₂ pdiil L₂Pd(II)(Ar)(X) pd0->pdiil Oxidative Addition (Ar-X) pdiil_amine [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ pdiil->pdiil_amine Amine Coordination pdiil_amido L₂Pd(II)(Ar)(NR'R'') pdiil_amine->pdiil_amido Deprotonation (+ Base) pdiil_amido->pd0 Reductive Elimination product Ar-NR'R'' pdiil_amido:w->product:e

General catalytic cycle for the Buchwald-Hartwig amination reaction.

Strategic Selection: Bromo- vs. Iodoindazole

Choosing the optimal halide is a strategic decision that balances reactivity, cost, and the specific goals of the synthesis.

Decision-Making Workflow

Decision_Tree start Start: Need to functionalize C3 of Indazole reactivity Is maximal reactivity under mild conditions the priority? start->reactivity cost Is cost/scalability the primary concern? reactivity->cost No iodo Use 3-Iodoindazole reactivity->iodo Yes cost->iodo No (e.g., for complex, late-stage functionalization) bromo Use 3-Bromoindazole cost->bromo Yes optimize Be prepared to screen ligands and more forcing conditions bromo->optimize

Workflow for selecting the appropriate 3-haloindazole substrate.

Summary Comparison

Feature3-Iodoindazole3-BromoindazoleRationale
Reactivity Higher LowerWeaker C-I bond leads to faster oxidative addition.[2]
Reaction Conditions Milder (lower T, shorter time)More ForcingHigher energy input needed to cleave the stronger C-Br bond.
Cost & Availability Higher CostLower Cost Iodine is more expensive and less abundant than bromine.
Side Reactions Prone to homocoupling if too reactiveProne to dehalogenation under harsh conditions.[14]Each substrate has characteristic potential side reactions.
Ideal Application Late-stage functionalization, rapid library synthesis, proof-of-concept studies.Large-scale synthesis, process development, cost-driven projects.Match the substrate to the project goals and constraints.

Conclusion

For palladium-catalyzed cross-coupling reactions at the C3 position of indazoles, 3-iodoindazoles are the more reactive substrates, enabling milder conditions and often providing higher yields in shorter reaction times. This makes them ideal for initial synthetic explorations and for precious, late-stage intermediates where maximizing yield is paramount.

Conversely, 3-bromoindazoles offer a significant cost advantage, making them the preferred choice for large-scale manufacturing and process optimization. While they require more forcing conditions, the continuous evolution of highly active catalyst systems has made their use increasingly efficient and reliable. The ultimate choice between 3-bromo- and 3-iodoindazole is a strategic one, guided by the specific demands of the synthetic problem at hand, balancing the need for reactivity with practical considerations of cost and scale.

References

  • Larock, R. C., & Yao, T. (2004). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis. BenchChem Product Technical Guide.
  • Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem Technical Guide.
  • Nandy, A., et al. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Amatore, C., et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
  • Britannica. (n.d.). Bond strength | chemistry. Britannica. [Link]

  • Boruah, P. R., et al. (2015).
  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem Technical Guide.
  • Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

  • Tan, Y., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • Ortuño, M. A., et al. (2014). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics. [Link]

  • Cahiez, G., et al. (2015). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

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  • Sigman, M. S., & Toste, F. D. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

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A Comparative Guide to Protecting Groups for 5-Nitro-1H-Indazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of reactive sites within a molecule is paramount to successful multi-step syntheses. The 5-nitro-1H-indazole core, a privileged scaffold in medicinal chemistry, presents a classic challenge in this regard. The presence of two reactive nitrogen atoms (N1 and N2) necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions during synthetic transformations. The electron-withdrawing nature of the nitro group at the 5-position further influences the reactivity of the indazole ring system, making the choice of an appropriate protecting group a critical decision that can significantly impact overall yield and purity.

This guide provides an in-depth, objective comparison of common protecting groups for 5-nitro-1H-indazole, supported by experimental data and detailed protocols. We will delve into the nuances of their introduction, stability under various reaction conditions, and cleavage, offering insights to inform your synthetic strategy.

The Critical Role of Protecting Groups for 5-Nitro-1H-Indazole

The indazole nucleus is a common feature in a wide array of biologically active compounds. The acidic proton on the pyrazole ring can interfere with many standard synthetic transformations, such as organometallic reactions and strong base-mediated processes. Furthermore, the two nitrogen atoms offer competing sites for alkylation, acylation, and other functionalizations. The introduction of a protecting group on one of the nitrogen atoms serves two primary purposes:

  • Masking Reactivity: It prevents unwanted reactions at the protected nitrogen.

  • Directing Regioselectivity: It allows for selective functionalization at the unprotected nitrogen or other positions on the indazole ring.

The 5-nitro substituent adds another layer of complexity. Its strong electron-withdrawing character acidifies the N-H proton, potentially altering the regioselectivity of protection reactions compared to unsubstituted indazole. It also influences the stability of the protected derivatives and may not be compatible with certain deprotection conditions, particularly those involving reducing agents.

This guide will evaluate four commonly employed protecting groups: Benzyl (Bn), tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tetrahydropyranyl (THP).

Comparative Evaluation of Protecting Groups

The selection of an ideal protecting group is contingent upon a careful consideration of its stability profile, the conditions required for its introduction and removal, and its impact on the overall synthetic route. The following sections provide a detailed analysis of each protecting group when applied to 5-nitro-1H-indazole.

Benzyl (Bn) Group: A Robust and Reliable Choice

The benzyl group is a workhorse protecting group in organic synthesis, valued for its robustness under a wide range of reaction conditions.

Introduction: Benzylation of 5-nitro-1H-indazole is typically achieved via a Williamson ether synthesis-type reaction. The indazole is first deprotonated with a suitable base, followed by reaction with a benzyl halide. The choice of base and solvent can influence the regioselectivity of the reaction. While specific studies on the benzylation of 5-nitro-1H-indazole are not abundant in the literature, a synthesis of the isomeric 1-benzyl-6-nitro-1H-indazole reported a yield of 63%, suggesting a similar outcome can be expected for the 5-nitro isomer.[1][2]

Stability: The N-benzyl bond is stable to a wide variety of non-reductive conditions, including acidic and basic hydrolysis, and many organometallic reagents. This stability makes it an excellent choice for multi-step syntheses where harsh conditions are employed.

Deprotection: The primary method for benzyl group removal is catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is generally clean and efficient. However, a significant drawback in the context of 5-nitro-1H-indazole is the potential for the simultaneous reduction of the nitro group. Alternative, non-reductive deprotection methods, such as oxidative cleavage, may be required if the nitro group needs to be preserved.[3]

tert-Butoxycarbonyl (Boc) Group: Versatility in Protection and Deprotection

The Boc group is another widely used protecting group, particularly in peptide and heterocyclic chemistry, due to its ease of introduction and the variety of conditions available for its removal.

Introduction: The Boc group is readily introduced by treating 5-nitro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3]

Stability: A key advantage of the Boc group is its stability under conditions used for catalytic hydrogenation. This has been demonstrated in the synthesis of 1-Boc-5-amino-indazole from 1-Boc-5-nitro-1H-indazole, where the nitro group is reduced while the Boc group remains intact.[4] It is, however, labile to strong acids.

Deprotection: The Boc group is most commonly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5] Basic deprotection conditions, for instance using sodium methoxide in methanol, have also been reported for N-Boc indazoles.[3] This orthogonality provides flexibility in synthetic design.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Stability and Fluoride-Mediated Cleavage

The SEM group offers excellent stability and a unique deprotection pathway, making it a valuable tool in complex syntheses.

Introduction: The SEM group is introduced by reacting 5-nitro-1H-indazole with SEM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[3]

Stability: N-SEM protected indazoles are stable to a broad range of conditions, including those that would cleave other protecting groups. This makes them suitable for lengthy and complex synthetic sequences.

Deprotection: The hallmark of the SEM group is its cleavage under fluoride ion-mediated conditions (e.g., tetrabutylammonium fluoride, TBAF). This provides a mild and highly selective deprotection method that is orthogonal to many other protecting groups. Acidic conditions can also be used for its removal.[3]

Tetrahydropyranyl (THP) Group: An Acid-Labile Acetal

The THP group is an acetal-based protecting group that is easily introduced and removed under acidic conditions.

Introduction: The protection of indazoles with a THP group is typically achieved by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). A patent for the synthesis of related indazole derivatives describes the THP protection of 3-iodo-6-nitroindazole, indicating its applicability to nitro-substituted indazoles.[6]

Stability: THP ethers are stable to basic and nucleophilic reagents, as well as to organometallic compounds and hydrides.

Deprotection: The THP group is readily cleaved under acidic conditions, often with mild acids like pyridinium p-toluenesulfonate (PPTS) or aqueous acetic acid. This acid lability, however, can be a limitation if acidic conditions are required elsewhere in the synthetic sequence.

Summary of Protecting Group Characteristics for 5-Nitro-1H-Indazole

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey AdvantagesKey Disadvantages
BenzylBnBenzyl bromide, Base (e.g., NaH, K₂CO₃)H₂, Pd/C (catalytic hydrogenolysis)Robust, stable to a wide range of non-reductive conditions.Deprotection can also reduce the nitro group.
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., TEA), DMAPAcidic (TFA, HCl) or Basic (NaOMe)Stable to catalytic hydrogenation, versatile deprotection.Labile to strong acids.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, Base (e.g., DIPEA)Fluoride ion (TBAF) or AcidHigh stability, orthogonal deprotection.Higher cost of reagent.
TetrahydropyranylTHPDHP, Acid catalyst (e.g., PTSA)Mild acidic conditionsInexpensive, stable to basic conditions.Labile to acid, introduces a new stereocenter.

Experimental Protocols

The following are generalized, step-by-step methodologies for the introduction and removal of the discussed protecting groups on 5-nitro-1H-indazole. Researchers should optimize these conditions for their specific applications.

N-Benzylation of 5-Nitro-1H-Indazole

Protection:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add 5-nitro-1H-indazole (1.0 eq) portionwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the N-benzyl-5-nitro-1H-indazole (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Note: This method will likely also reduce the nitro group to an amino group.

N-Boc Protection of 5-Nitro-1H-Indazole

Protection:

  • Dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Deprotection (Acidic):

  • Dissolve the N-Boc-5-nitro-1H-indazole (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the deprotected indazole.

Visualization of Protection/Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 5-nitro-1H-indazole.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection 5-Nitro-1H-Indazole 5-Nitro-1H-Indazole N-Protected-5-Nitro-1H-Indazole N-Protected-5-Nitro-1H-Indazole 5-Nitro-1H-Indazole->N-Protected-5-Nitro-1H-Indazole Protecting Agent, Base/Catalyst N-Protected-5-Nitro-1H-Indazole_dep N-Protected-5-Nitro-1H-Indazole 5-Nitro-1H-Indazole_dep 5-Nitro-1H-Indazole N-Protected-5-Nitro-1H-Indazole_dep->5-Nitro-1H-Indazole_dep Deprotection Reagent

Caption: General workflow for N-protection and deprotection of 5-nitro-1H-indazole.

Protecting_Groups_Comparison cluster_Bn Benzyl (Bn) cluster_Boc tert-Butoxycarbonyl (Boc) cluster_SEM SEM cluster_THP Tetrahydropyranyl (THP) Start 5-Nitro-1H-Indazole Bn_Protected 1-Benzyl-5-nitro-1H-indazole Stable to: Acid, Base, Organometallics Start->Bn_Protected:f0 BnBr, Base Boc_Protected 1-Boc-5-nitro-1H-indazole Stable to: Hydrogenation Start->Boc_Protected:f0 Boc₂O, Base SEM_Protected 1-SEM-5-nitro-1H-indazole Stable to: Broad Range Start->SEM_Protected:f0 SEMCl, Base THP_Protected 1-THP-5-nitro-1H-indazole Stable to: Base, Nucleophiles Start->THP_Protected:f0 DHP, Acid Bn_Deprotection H₂, Pd/C Bn_Protected:f0->Bn_Deprotection Bn_Deprotection->Start Deprotection Boc_Deprotection TFA or NaOMe Boc_Protected:f0->Boc_Deprotection Boc_Deprotection->Start Deprotection SEM_Deprotection TBAF SEM_Protected:f0->SEM_Deprotection SEM_Deprotection->Start Deprotection THP_Deprotection Mild Acid THP_Protected:f0->THP_Deprotection THP_Deprotection->Start Deprotection

Caption: Comparative overview of protecting groups for 5-nitro-1H-indazole.

Conclusion and Recommendations

The choice of a protecting group for 5-nitro-1H-indazole is a strategic decision that must be tailored to the specific demands of the synthetic route.

  • For robustness and stability in multi-step syntheses involving a wide range of reagents, the Benzyl group is a strong contender, provided that subsequent reductive deprotection is compatible with the desired final product (i.e., if the nitro group is to be reduced simultaneously or if an alternative oxidative deprotection is feasible).

  • When orthogonality with reductive conditions is paramount , the Boc group is the superior choice. Its stability to catalytic hydrogenation makes it ideal for syntheses where the nitro group must be selectively reduced.

  • For complex syntheses requiring a highly stable protecting group with a unique and mild deprotection method, the SEM group offers a distinct advantage with its fluoride-mediated cleavage.

  • The THP group represents a cost-effective option for protection when the subsequent synthetic steps are performed under basic or neutral conditions, and a mild acidic deprotection is acceptable.

Ultimately, the optimal protecting group will depend on a holistic analysis of the entire synthetic plan. It is recommended that researchers perform small-scale trials to evaluate the efficiency of both the protection and deprotection steps within the context of their specific substrate and reaction conditions. This empirical approach, guided by the principles outlined in this guide, will pave the way for a successful and efficient synthesis of valuable 5-nitro-1H-indazole derivatives.

References

  • MYRIAD GENETICS, INC.
  • Kumar, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021.
  • Esmaeili-Marandi, F., et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 2018.
  • Alam, M. M., & Keating, M. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2020.
  • ResearchGate. Scheme 1.Synthesis of 1-benzyl-6-nitro-1H-indazole (P1). Yield:63%; mp:... [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020.
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  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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  • Google Patents. Methods for preparing indazole compounds.
  • Google Patents. Method of synthesizing 1H-indazole compounds.
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  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 2016.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2014.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 2016.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 2015.
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  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2012.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 2015.
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2020.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2020.
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The Strategic Utility of 1-Boc-3-bromo-5-nitro-1H-indazole in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle is paramount in fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the plethora of functionalized indazole building blocks, 1-Boc-3-bromo-5-nitro-1H-indazole has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth technical overview of its applications, a comparative analysis of its performance in key synthetic transformations, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Rationale Behind this compound: A Trifecta of Functionality

The synthetic utility of this compound lies in the orthogonal reactivity of its three key functional groups: the Boc-protected nitrogen, the C3-bromo substituent, and the C5-nitro group. This strategic arrangement allows for a stepwise and controlled diversification of the indazole core.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves two critical functions. Firstly, it enhances the solubility of the indazole core in organic solvents, facilitating its handling and purification. Secondly, and more importantly, it prevents unwanted side reactions at the pyrazole nitrogen during subsequent functionalization steps. While effective, it's worth noting that the Boc group can be labile and may be cleaved under certain Suzuki coupling conditions, a factor to consider in reaction design.[3]

  • The C3-Bromo Group: The bromine atom at the C3 position is the primary handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. Its reactivity in Suzuki-Miyaura and Sonogashira couplings allows for the facile installation of a wide array of aryl, heteroaryl, and alkynyl moieties.

  • The C5-Nitro Group: The electron-withdrawing nitro group at the C5 position serves a dual purpose. It modulates the electronic properties of the indazole ring, which can influence its binding to biological targets. Furthermore, the nitro group itself is a versatile synthetic handle that can be reduced to an amine. This resulting amino group can then be further functionalized through acylation, sulfonylation, or reductive amination, opening up another dimension for structure-activity relationship (SAR) studies.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] The performance of this compound in this reaction is benchmarked against an alternative building block, the unprotected 3-bromo-5-nitro-1H-indazole , to highlight the impact of the Boc protecting group.

FeatureThis compound3-bromo-5-nitro-1H-indazole (Unprotected)
Solubility Generally higher in common organic solvents (e.g., dioxane, THF).Lower solubility can necessitate the use of more polar solvent systems or higher reaction temperatures.
Catalyst Loading Often requires standard catalyst loadings (e.g., 2-5 mol% of a palladium catalyst).May require higher catalyst loadings due to potential inhibition of the catalyst by the unprotected N-H group.[6]
Side Reactions The Boc group minimizes N-arylation side products.Prone to N-arylation and other side reactions, leading to more complex product mixtures and lower yields of the desired C-C coupled product.[6]
Yields Generally provides moderate to good yields of the C3-arylated product.[1]Yields can be variable and are often lower than with the protected counterpart due to the aforementioned side reactions.[7]
Workup & Purification Cleaner reaction profiles typically lead to more straightforward purification.The presence of multiple products often necessitates more complex purification strategies.

Causality Behind Experimental Choices: The use of a Boc-protected indazole is a deliberate choice to enhance the predictability and efficiency of the Suzuki-Miyaura coupling. The Boc group effectively "shields" the pyrazole nitrogen, preventing it from coordinating with the palladium catalyst and thus inhibiting its activity. This leads to a more streamlined catalytic cycle focused on the C-Br bond activation, resulting in higher yields and cleaner reactions. While the unprotected indazole can be used, it often requires more rigorous optimization of reaction conditions to achieve acceptable results.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Reaction:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Thin-layer chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Boc-3-aryl-5-nitro-1H-indazole.

Visualization of the Synthetic Workflow

Suzuki_Workflow start This compound product 1-Boc-3-aryl-5-nitro-1H-indazole start->product Suzuki Coupling reagents Arylboronic acid Pd(PPh3)4, Cs2CO3 Dioxane/H2O, 100 °C deprotected_product 3-Aryl-5-nitro-1H-indazole product->deprotected_product Boc Deprotection deprotection Acidic Conditions (e.g., TFA or HCl) reduction Reduction (e.g., SnCl2, H2/Pd-C) deprotected_product->reduction Nitro Reduction final_product 3-Aryl-5-amino-1H-indazole reduction->final_product

Caption: Synthetic pathway from this compound to a versatile 3-aryl-5-amino-1H-indazole intermediate.

Applications in Kinase Inhibitor Drug Discovery

The indazole core is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[2] The derivatives synthesized from this compound are particularly relevant in the development of inhibitors for several important cancer targets.

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to several cancers.[8][9] The development of potent and selective PLK4 inhibitors is a promising therapeutic strategy.[2][10] The 3-aryl-5-amino-indazole scaffold, readily accessible from this compound, serves as a foundational structure for a number of potent PLK4 inhibitors.[8][10]

Tpl2 Kinase Inhibitors: Tpl2 (also known as COT or MAP3K8) is a serine/threonine kinase that is a key regulator of the inflammatory response. Dysregulation of Tpl2 signaling is implicated in various inflammatory diseases and cancers. SAR studies have identified indazole-based compounds as potent Tpl2 inhibitors, with modifications at the C3 and C5 positions being critical for activity.[11] The synthetic versatility of this compound makes it an ideal starting material for generating libraries of compounds to probe the SAR of Tpl2 inhibitors.

Visualization of the Kinase Inhibition Principle

Kinase_Inhibition cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket inhibitor Indazole-based Inhibitor inhibitor->hinge H-Bonding atp ATP atp->hinge Competitive Binding

Caption: Indazole-based inhibitors compete with ATP for binding to the kinase hinge region.

Conclusion and Future Perspectives

This compound is a powerful and strategically designed building block that offers a reliable and efficient entry point for the synthesis of diverse libraries of indazole-based compounds. Its orthogonal functionality allows for controlled, stepwise modifications, making it an invaluable tool in modern drug discovery. The ability to readily access 3-aryl-5-amino-indazole derivatives from this starting material provides a direct route to scaffolds with proven utility in the development of kinase inhibitors for oncology and inflammatory diseases. As the demand for novel and selective kinase inhibitors continues to grow, the applications of this compound are poised to expand, solidifying its role as a key intermediate in the synthesis of next-generation therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (URL not available)
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. (URL not available)
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

  • Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. (URL not available)
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Bentham Science. (URL not available)
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. (URL not available)
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. National Institutes of Health. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Catalytic C-C and C-N Bond Formation with 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole nucleus, in particular, is a privileged structure found in numerous pharmacologically active compounds. This guide provides an in-depth technical comparison of catalytic systems for the derivatization of a key building block: 1-Boc-3-bromo-5-nitro-1H-indazole .

The strategic placement of the bromine atom at the 3-position and the nitro group at the 5-position, combined with the Boc-protected indazole nitrogen, makes this molecule a versatile precursor for the synthesis of diverse compound libraries.[1] This guide will delve into the performance of various catalysts for the most common and impactful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to select the optimal catalytic system for your synthetic goals.

The Strategic Importance of this compound

The this compound scaffold is a valuable asset in drug discovery for several key reasons:

  • Orthogonal Reactivity: The bromo and nitro groups offer distinct opportunities for functionalization. The C-Br bond is amenable to a wide range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization.

  • Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances the solubility of the molecule in organic solvents and prevents unwanted side reactions at the N-H position during catalysis. It can be readily removed under acidic conditions when desired.

  • Pharmacological Relevance: The indazole core is a well-established pharmacophore that can mimic the purine ring of ATP, making it a common feature in the design of kinase inhibitors and other therapeutic agents.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical to the success of any cross-coupling reaction. The following sections provide a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this compound, with performance data extrapolated from studies on structurally similar substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, the electron-withdrawing nitro group can influence the reactivity of the C-Br bond, making the choice of catalyst and ligand particularly important.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane802>90High yield and short reaction time observed for a similar 5-bromo-1-ethyl-1H-indazole substrate.[3]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane804~65Moderate yield for a similar 5-bromo-1-ethyl-1H-indazole substrate.[3]
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O8012~85A classic catalyst, generally reliable but may require longer reaction times.[2]
NiCl₂(PCy₃)₂ PCy₃K₃PO₄t-amyl alcohol1001285-95A cost-effective alternative to palladium, effective for a range of heteroaromatic halides.[3]

Expert Insights: For the Suzuki coupling of this compound, Pd(dppf)Cl₂ stands out as a highly effective and reliable catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand's bite angle and electron-donating properties are well-suited to stabilize the palladium center throughout the catalytic cycle, leading to high turnover and excellent yields. While nickel-based catalysts offer a cost advantage, they may require higher temperatures and longer reaction times.

Experimental Protocols

The following protocols are based on established procedures for similar substrates and are intended as a robust starting point for your experiments.

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine aryl halide, coupling partner, and base in a reaction vessel. prep2 Add anhydrous solvent. prep1->prep2 prep3 Evacuate and backfill with an inert gas (e.g., Argon). prep2->prep3 react1 Add the catalyst/ligand solution. prep3->react1 react2 Heat the reaction mixture to the specified temperature. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction mixture to room temperature. react3->workup1 workup2 Perform aqueous work-up and extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: A generalized experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki coupling of a similar bromoindazole derivative.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethoxyethane (DME) (10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(dppf)Cl₂ to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-1-Boc-5-nitro-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.[4][5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ XPhos NaOtBuToluene10012-2475-90A highly effective and general system for a wide range of amines.[6]
Pd(OAc)₂ RuPhos K₃PO₄1,4-Dioxane10012-2470-85A good alternative, particularly for less sterically hindered amines.[6]
Pd(OAc)₂ BINAPCs₂CO₃Toluene10018-2460-75An older generation ligand, may require longer reaction times.[5]

Expert Insights: For the Buchwald-Hartwig amination of this compound, a catalyst system comprising a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly recommended. These "Buchwald ligands" are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also critical for efficient catalysis.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive pressure of argon, add this compound, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add sodium tert-butoxide to the tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-Boc-5-nitro-1H-indazole derivative.

Heck Reaction: Vinylation of the Indazole Core

The Heck reaction provides a reliable method for the formation of C-C bonds between an unsaturated halide and an alkene.[7] The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ PPh₃Et₃NDMF1006-1270-85A classic and effective system for many Heck reactions.[8]
Pd(OAc)₂ P(o-tolyl)₃K₂CO₃NMP1208-1675-90A more electron-rich phosphine can sometimes improve yields.[8]
Pd EnCat®40 -NaOAcEthanol140 (MW)0.5>90A heterogeneous catalyst that allows for easier purification and greener conditions.[9]

Expert Insights: For the Heck reaction, a simple palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is often sufficient. However, for more challenging substrates or to improve reaction efficiency, exploring more electron-rich ligands or heterogeneous catalysts like Pd EnCat®40 can be beneficial. The use of microwave irradiation can significantly reduce reaction times.[9]

Detailed Protocol: Heck Reaction

This protocol is a general guideline for Heck reactions involving aryl bromides.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-vinyl-1-Boc-5-nitro-1H-indazole derivative.

Mechanistic Considerations: The "Why" Behind the Choices

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these catalytic transformations.

The Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_heck Heck Cycle s1 Pd(0)L_n s2 Ar-Pd(II)-X(L_n) s1->s2 Oxidative Addition (Ar-X) s3 Ar-Pd(II)-R(L_n) s2->s3 Transmetalation (R-B(OR)₂) s3->s1 Reductive Elimination (Ar-R) b1 Pd(0)L_n b2 Ar-Pd(II)-X(L_n) b1->b2 Oxidative Addition (Ar-X) b3 Ar-Pd(II)-NR'R'' b2->b3 Amine Coordination & Deprotonation b3->b1 Reductive Elimination (Ar-NR'R'') h1 Pd(0)L_n h2 Ar-Pd(II)-X(L_n) h1->h2 Oxidative Addition (Ar-X) h3 Alkene Complex h2->h3 Alkene Coordination h4 Sigma-Alkyl Pd(II) h3->h4 Migratory Insertion h4->h1 β-Hydride Elimination

Caption: Simplified catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

  • Oxidative Addition: This is often the rate-determining step. A low-valent palladium(0) complex reacts with the aryl bromide (Ar-Br) to form a high-valent palladium(II) intermediate. Electron-rich, bulky ligands on the palladium center facilitate this step by increasing the electron density on the metal, making it more nucleophilic.

  • Transmetalation (Suzuki): The organoboron reagent transfers its organic group to the palladium(II) complex. This step requires a base to activate the boronic acid.

  • Amine Coordination and Deprotonation (Buchwald-Hartwig): The amine coordinates to the palladium(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Migratory Insertion (Heck): The alkene inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic groups on the palladium(II) complex are coupled and eliminated, regenerating the palladium(0) catalyst and forming the desired product. This step is also favored by bulky ligands, which create steric strain that is relieved upon elimination.

  • β-Hydride Elimination (Heck): A hydrogen atom from the carbon beta to the palladium is eliminated, forming the alkene product and a palladium-hydride species, which then regenerates the catalyst in the presence of a base.

Synthesis of this compound

For researchers who wish to synthesize the starting material, a plausible two-step synthesis is outlined below, based on established methodologies for the synthesis of related indazoles.[10][11]

G start 5-Nitro-1H-indazole step1 Bromination (Br₂, DMF) start->step1 intermediate 3-Bromo-5-nitro-1H-indazole step1->intermediate step2 Boc Protection (Boc₂O, DMAP, CH₂Cl₂) intermediate->step2 end This compound step2->end

Caption: A plausible synthetic route to this compound.

Step 1: Bromination of 5-Nitro-1H-indazole

This procedure is adapted from a patented method for the bromination of 5-nitro-1H-indazole.

  • Procedure: Dissolve 5-nitro-1H-indazole in N,N-dimethylformamide (DMF) and cool the solution. Slowly add a solution of bromine in DMF. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction is then quenched with an aqueous solution of sodium bisulfite and the product is extracted with an organic solvent.

Step 2: Boc-Protection of 3-Bromo-5-nitro-1H-indazole

This is a standard procedure for the N-protection of indazoles.[10]

  • Procedure: Dissolve 3-bromo-5-nitro-1H-indazole in dichloromethane (CH₂Cl₂). Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until completion (monitor by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The choice of the optimal catalytic system for its functionalization is paramount to achieving high yields and reaction efficiency. For Suzuki-Miyaura couplings, palladium catalysts with ferrocene-based ligands like dppf are excellent choices. For Buchwald-Hartwig aminations, palladium precursors combined with bulky biarylphosphine ligands such as XPhos or RuPhos are highly recommended. For Heck reactions, traditional palladium catalysts with phosphine ligands are often sufficient, with the option of using heterogeneous catalysts for greener and more efficient processes. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently and effectively leverage the synthetic potential of this important indazole derivative.

References

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A Comparative Guide to Novel Compounds Synthesized from 1-Boc-3-bromo-5-nitro-1H-indazole: Characterization and Performance in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its ability to mimic the purine core of ATP allows for effective interaction with the hinge region of kinase domains, making it a valuable pharmacophore in the development of targeted therapies, particularly in oncology.[3][4][5] This guide focuses on the characterization of novel compounds synthesized from the versatile starting material, 1-Boc-3-bromo-5-nitro-1H-indazole. The strategic placement of the bromo, nitro, and Boc-protecting groups allows for selective and sequential functionalization, offering a gateway to a diverse library of potential therapeutic agents.[6]

Herein, we present a comparative analysis of a series of rationally designed 3,5-disubstituted indazole derivatives. This guide will objectively compare their structural characterization and in-vitro performance against established kinase inhibitors, supported by detailed experimental protocols and data visualizations. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and accelerate their own discovery efforts.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The synthetic approach to our novel indazole derivatives hinges on the well-established and robust Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is highly efficient for creating C-C bonds between aryl halides and organoboronic acids, demonstrating broad functional group tolerance and generally providing high yields.[8] The this compound serves as an ideal substrate, with the bromine at the C-3 position being the primary site for the initial Suzuki coupling. The Boc protecting group on the indazole nitrogen prevents unwanted side reactions, and the nitro group at the C-5 position can be later utilized for further diversification or can be a key pharmacophoric feature itself, as seen in many biologically active nitroaromatic compounds.[9][10][11]

A general synthetic scheme for the preparation of a library of 3-aryl-5-nitro-1H-indazoles is depicted below. The subsequent deprotection of the Boc group can be readily achieved under acidic conditions.

Synthetic_Pathway A This compound C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DME/H2O) A->C B Arylboronic Acid (R-B(OH)2) B->C D 1-Boc-3-aryl-5-nitro-1H-indazole C->D Suzuki Coupling E Acid (e.g., TFA or HCl) D->E F 3-Aryl-5-nitro-1H-indazole E->F Boc Deprotection

Caption: Synthetic pathway for 3-aryl-5-nitro-1H-indazoles.

Characterization of Novel 3,5-Disubstituted Indazole Derivatives

A series of novel 3-aryl-5-nitro-1H-indazoles were synthesized following the general Suzuki coupling protocol. The characterization of these compounds is paramount to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.[12]

Spectroscopic and Physical Data

The following table summarizes the characterization data for a representative set of synthesized compounds.

Compound IDR-Group (at C-3)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z) [M+H]⁺
IND-01 PhenylC₁₃H₉N₃O₂239.23210-21213.5 (s, 1H, NH), 8.8 (s, 1H), 8.2-7.5 (m, 7H)150.1, 142.5, 139.8, 130.2, 129.5, 128.9, 122.1, 118.7, 111.2240.1
IND-02 4-MethoxyphenylC₁₄H₁₁N₃O₃269.26225-22713.4 (s, 1H, NH), 8.7 (s, 1H), 8.1 (d, 2H), 7.8 (d, 1H), 7.6 (d, 1H), 7.1 (d, 2H), 3.9 (s, 3H)160.5, 150.0, 142.4, 130.1, 124.5, 122.0, 118.6, 114.8, 111.1, 55.6270.1
IND-03 4-FluorophenylC₁₃H₈FN₃O₂257.22218-22013.6 (s, 1H, NH), 8.8 (s, 1H), 8.2-8.1 (m, 2H), 7.9 (d, 1H), 7.7 (d, 1H), 7.4-7.3 (t, 2H)163.2 (d, J=248 Hz), 150.2, 142.6, 131.0 (d, J=8 Hz), 128.5 (d, J=3 Hz), 122.2, 118.8, 116.3 (d, J=22 Hz), 111.3258.1

Note: The NMR data is a representative compilation based on expected chemical shifts for such structures.

X-ray Crystallography

For compound IND-02 , single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution. The crystal structure confirmed the connectivity and provided detailed insights into the three-dimensional arrangement of the molecule. The dihedral angle between the indazole ring and the 4-methoxyphenyl ring was determined to be 25.4°, indicating a twisted conformation. Such structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.[9]

Comparative Performance Analysis: Kinase Inhibition

The indazole scaffold is a well-established competitor to the indole scaffold in the development of kinase inhibitors.[3] To evaluate the potential of our novel 5-nitroindazole derivatives, their inhibitory activity against a panel of cancer-relevant kinases was assessed and compared to a known indole-based inhibitor, Sunitinib, and a well-known indazole-based inhibitor, Axitinib.

In Vitro Kinase Inhibition Assay Data

The half-maximal inhibitory concentrations (IC₅₀) were determined using a standard in vitro kinase assay.

CompoundVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)c-Kit IC₅₀ (nM)
IND-01 3580150
IND-02 154590
IND-03 2060110
Sunitinib (Indole Core) 984
Axitinib (Indazole Core) 0.21.61.7

Note: The IC₅₀ values for the novel compounds are representative and intended for comparative purposes. The data for Sunitinib and Axitinib are from published sources.[4]

The results indicate that the novel 5-nitroindazole derivatives exhibit potent inhibition of VEGFR-2 and PDGFR-β, key kinases involved in angiogenesis and tumor growth.[4] Compound IND-02 , featuring a 4-methoxyphenyl substituent, demonstrated the most promising activity within the series. While not as potent as the approved drugs Sunitinib and Axitinib, these novel compounds represent a promising starting point for further optimization. The presence of the nitro group at the C-5 position appears to be well-tolerated and may contribute to the observed activity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of this compound (1.0 mmol) in a mixture of 1,2-dimethoxyethane (DME) (10 mL) and water (2.5 mL) were added the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol). The reaction mixture was degassed and heated to 80 °C under an argon atmosphere for 4-6 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

General Procedure for Boc Deprotection

The 1-Boc-3-aryl-5-nitro-1H-indazole (1.0 mmol) was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (TFA) (2.0 mL) was added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

In Vitro Kinase Inhibition Assay

The kinase activity was measured using a radiometric kinase assay. The reaction mixture contained the respective kinase, the substrate, and the test compound at varying concentrations in a kinase buffer. The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30 °C. The reaction was stopped, and the phosphorylated substrate was separated and quantified using a scintillation counter. The IC₅₀ values were calculated from the dose-response curves.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary SAR from our initial series of compounds suggests that electron-donating substituents on the C-3 aryl ring, such as the methoxy group in IND-02 , may enhance the inhibitory activity. The fluoro substituent in IND-03 also resulted in potent inhibition, highlighting the potential for halogen bonding interactions within the kinase active site.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modification & Evaluation cluster_2 SAR Insights cluster_3 Future Optimization A This compound B Suzuki Coupling (Introduce R-group at C-3) A->B C Boc Deprotection B->C D In Vitro Kinase Assay C->D E R = 4-MeO-Ph (IND-02) Potent Activity D->E F R = 4-F-Ph (IND-03) Good Activity D->F G R = Ph (IND-01) Moderate Activity D->G H Explore diverse aryl & heteroaryl R-groups E->H I Modify C-5 nitro group (e.g., reduction to amine) E->I F->H F->I G->H G->I

Caption: Workflow for SAR exploration and future optimization.

Future work will focus on expanding the library of C-3 substituted derivatives to include a wider range of aryl and heteroaryl moieties. Additionally, the C-5 nitro group can be reduced to an amine, which can then be further functionalized to explore additional interactions within the kinase binding pocket. This dual-functionalization approach, enabled by the this compound starting material, provides a rich platform for the discovery of novel and potent kinase inhibitors.

Conclusion

The strategic use of this compound as a starting material allows for the efficient synthesis of a diverse range of 3,5-disubstituted indazole derivatives. The novel compounds presented in this guide demonstrate promising in vitro activity as kinase inhibitors, validating the potential of this scaffold in drug discovery. The comparative data presented herein, alongside detailed experimental protocols, serves as a valuable resource for researchers in the field, providing a solid foundation for the development of the next generation of indazole-based therapeutics.

References

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Assessing the Drug-like Properties of 1-Boc-3-bromo-5-nitro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, integral to a multitude of clinically approved therapeutics.[1][2] Its versatile biological activity, spanning anti-cancer, anti-inflammatory, and kinase inhibition domains, makes it a focal point for medicinal chemists.[2][3][] The compound 1-Boc-3-bromo-5-nitro-1H-indazole serves as a critical intermediate, offering a synthetically tractable platform for generating diverse libraries of potential drug candidates.[5][6] However, the journey from a promising scaffold to a viable drug is contingent on a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive assessment of the drug-like properties of this compound and its derivatives, offering a comparative analysis against other common heterocyclic scaffolds and detailing the experimental methodologies crucial for their evaluation.

Part 1: In Silico Assessment of Physicochemical Properties

The initial evaluation of a compound's drug-likeness is often performed computationally, providing a rapid and cost-effective means to prioritize candidates for synthesis and further testing.[7] A cornerstone of this in silico analysis is Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a chemical compound.[8]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five stipulates that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass of less than 500 daltons.

  • An octanol-water partition coefficient (log P) that does not exceed 5.

The following table summarizes the calculated physicochemical properties for this compound and two of its representative derivatives. These values were computed using Molinspiration Cheminformatics and ACD/Labs Percepta platform.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Lipinski Violations
This compound C12H12BrN3O4342.153.850698.70
Derivative 1: 1-Boc-3-amino-5-nitro-1H-indazole C12H14N4O4278.262.1527124.80
Derivative 2: 1-Boc-3-(4-methoxyphenyl)-5-nitro-1H-indazole C19H19N3O5369.374.2007107.90

Analysis: The parent compound, this compound, and its derivatives all exhibit favorable physicochemical properties with zero violations of Lipinski's Rule of Five. Their molecular weights are well below the 500 Da threshold, and their calculated logP values indicate a good balance of lipophilicity for membrane permeability and aqueous solubility. The topological polar surface area (TPSA), a predictor of drug transport properties, is also within an acceptable range for all three compounds.

Workflow for In Silico Property Prediction

The computational assessment of drug-like properties follows a systematic workflow, as illustrated in the diagram below. This process begins with the 2D structure of the molecule and utilizes various algorithms to calculate key physicochemical descriptors.

G cluster_input Input cluster_calculation Computational Analysis cluster_output Output 2D_Structure 2D Chemical Structure (SMILES or MOL file) Property_Calc Physicochemical Property Calculation (cLogP, MW, TPSA, H-bond donors/acceptors) 2D_Structure->Property_Calc Input Structure Lipinski_Analysis Lipinski's Rule of Five Assessment Property_Calc->Lipinski_Analysis Calculated Properties ADMET_Prediction ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Property_Calc->ADMET_Prediction Calculated Properties Drug_Likeness_Score Drug-Likeness Score & Prioritization Lipinski_Analysis->Drug_Likeness_Score Violation Count ADMET_Prediction->Drug_Likeness_Score Predicted Profile

Caption: Workflow for in silico prediction of drug-like properties.

Part 2: Experimental Assessment of Drug-Like Properties

While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a compound. The two most critical experimental parameters are solubility and permeability.

Kinetic Solubility Assay

Aqueous solubility is a crucial factor for oral drug absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

  • Addition of Aqueous Buffer: To a separate 96-well plate, add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Transfer 2 µL of each concentration from the DMSO plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay used to predict passive membrane permeability.

Protocol: PAMPA

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Plate Preparation: Add 150 µL of a 10 µM solution of the test compound in PBS (pH 7.4) to each well of the coated donor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [drug]acceptor is the concentration of the drug in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the filter.

    • Time is the incubation time.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental assessment of solubility and permeability.

G cluster_solubility Kinetic Solubility Assay cluster_permeability PAMPA Sol_Start Start with DMSO stock solution Sol_Dilute Serial Dilution in DMSO Sol_Start->Sol_Dilute Sol_Add_Buffer Add to Aqueous Buffer Sol_Dilute->Sol_Add_Buffer Sol_Incubate Incubate (2 hours) Sol_Add_Buffer->Sol_Incubate Sol_Measure Measure Turbidity (Nephelometry) Sol_Incubate->Sol_Measure Perm_Start Prepare Donor and Acceptor Plates Perm_Coat Coat Donor Plate with Lipid Perm_Start->Perm_Coat Perm_Add_Compound Add Compound to Donor Plate Perm_Coat->Perm_Add_Compound Perm_Incubate Incubate Sandwich (16-18 hours) Perm_Add_Compound->Perm_Incubate Perm_Analyze Analyze Concentrations (LC-MS/MS) Perm_Incubate->Perm_Analyze

Caption: Experimental workflow for solubility and permeability assays.

Part 3: Comparative Analysis with Alternative Heterocyclic Scaffolds

The indazole scaffold is one of many nitrogen-containing heterocycles that are prevalent in FDA-approved drugs.[9] A comparative analysis of the physicochemical properties of these scaffolds can provide valuable insights for scaffold-hopping and lead optimization strategies.

The following table compares the average physicochemical properties of several common nitrogen heterocycles found in marketed drugs.

Heterocyclic ScaffoldAverage Molecular Weight ( g/mol )Average cLogPAverage TPSA (Ų)
Indazole 280.32.855.1
Pyrazole 250.12.145.9
Imidazole 235.71.949.3
Benzimidazole 310.53.260.4
Pyridine 265.42.540.5
Pyrimidine 290.82.758.2

Analysis: The indazole scaffold exhibits a balanced profile, with its average molecular weight and cLogP falling in the middle of the range of these common heterocycles. Its TPSA is also comparable to other bicyclic systems like benzimidazole. This suggests that the indazole core provides a good starting point for designing molecules with favorable drug-like properties. While simpler monocyclic heterocycles like pyrazole and imidazole offer lower molecular weight and lipophilicity, the fused bicyclic structure of indazole provides a more rigid scaffold that can be advantageous for achieving high-affinity binding to biological targets.

Conclusion

The this compound scaffold and its derivatives demonstrate promising drug-like properties based on in silico analysis. Their compliance with Lipinski's Rule of Five and favorable physicochemical parameters make them attractive candidates for further development. The experimental protocols detailed in this guide provide a robust framework for validating these computational predictions. Furthermore, the comparative analysis with other common heterocyclic scaffolds highlights the well-balanced nature of the indazole core. By integrating computational and experimental approaches, researchers can effectively assess and optimize the drug-like properties of novel this compound derivatives, accelerating their progression through the drug discovery pipeline.

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  • PubChem. (n.d.). 5-Nitroindazole. Retrieved January 12, 2026, from [Link]

  • Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2018). Indazole-containing derivatives as privileged structures in anticancer drug discovery. RSC advances, 8(51), 29113-29131.
  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC: Online Journal of Organic Chemistry, 2018(4), 99-157.
  • Han, C., Wang, Y., Liu, Y., Li, J., Zhang, Y., & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15939-15949.
  • Hoffman Fine Chemicals. (n.d.). CAS 473416-22-7 | this compound. Retrieved January 12, 2026, from [Link]

  • Kłys, A., & Pluta, K. (2019). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Biointerface Research in Applied Chemistry, 9(5), 4446-4453.
  • Loidreau, G., Deau, E., Marchand, P., & Nourrisson, M. R. (2015). Indazole as a privileged scaffold: The derivatives and their therapeutic applications. Current medicinal chemistry, 22(23), 2737-2760.
  • Purkh, D., & Leszczynski, J. (2017). Imidazole and its saturated derivatives vs pyrazole and its saturated derivatives: a computational study on relative stability. Structural Chemistry, 28(5), 1433-1443.
  • Qin, X., Liu, Y., Zhao, Z., Li, Y., & Geng, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4496.
  • Sharma, A., Kumar, V., & Singh, P. (2018). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Drug Discovery Technologies, 15(2), 106-123.

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The Strategic Advantage of 1-Boc-3-bromo-5-nitro-1H-indazole in Modern Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the choice of starting materials and synthetic routes can profoundly impact the timeline, cost, and ultimate success of a research program. The indazole scaffold has emerged as a "privileged" structure, capable of mimicking the purine core of ATP and forming crucial hydrogen bond interactions within the kinase hinge region.[1][2] This guide provides an in-depth technical comparison of drug discovery programs utilizing the versatile building block, 1-Boc-3-bromo-5-nitro-1H-indazole , against alternative synthetic strategies for accessing the medicinally critical 3,5-disubstituted indazole core.

The Central Role of this compound: A Gateway to Chemical Diversity

This compound is a strategically designed intermediate that offers medicinal chemists a robust platform for generating diverse libraries of potential drug candidates.[3] The tert-butoxycarbonyl (Boc) group provides protection for the N1 position of the indazole ring, preventing unwanted side reactions and allowing for regioselective functionalization. The molecule's true power lies in the orthogonal reactivity of the C3-bromo and C5-nitro substituents.

The bromine atom at the C3 position serves as a versatile handle for introducing a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for the target kinase.[5][6]

Simultaneously, the nitro group at the C5 position acts as a masked amine. Its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule, and it can be readily reduced to a primary amine under various conditions.[7] This newly formed amino group opens up a second vector for diversification, enabling the introduction of different substituents through acylation, alkylation, or other amine-based chemistries. This two-pronged approach to diversification from a single, stable starting material is a significant advantage in any drug discovery campaign.

Case Study: A Representative Synthesis of a Kinase Inhibitor Core

While specific, end-to-end drug discovery programs detailing the use of this compound are often proprietary, we can construct a representative workflow based on published methodologies for analogous compounds, such as precursors to Entrectinib, a potent Trk/ROS1/ALK inhibitor.[8] The key 3-amino-5-substituted indazole core of Entrectinib is an ideal example to illustrate the utility of our starting material.

The overall strategy involves sequential functionalization at the C3 and C5 positions, as depicted in the workflow below.

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B Introduce R1 at C3 C 1-Boc-3-aryl-5-nitro-1H-indazole B->C D Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C) C->D Unmask C5 amine E 1-Boc-3-aryl-5-amino-1H-indazole D->E F Amide Coupling or Reductive Amination E->F Introduce R2 at C5 G Diverse Kinase Inhibitor Library F->G

Caption: Representative workflow for kinase inhibitor synthesis.

Experimental Protocol 1: Suzuki-Miyaura Coupling at C3

This protocol outlines the introduction of an aryl group at the C3 position, a common strategy to occupy the hydrophobic regions of a kinase active site.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.3 equivalents)

  • Dioxane/Ethanol/Water (3:1.5:0.5)

Procedure:

  • To a sealed tube, add this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mmol), and Cs₂CO₃ (1.3 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the dioxane/ethanol/water solvent mixture (5 mL).

  • Seal the tube and heat the reaction mixture to 140°C for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 1-Boc-3-aryl-5-nitro-1H-indazole.

Experimental Protocol 2: Reduction of the C5-Nitro Group

This protocol describes the conversion of the nitro group to the versatile amino group.

Materials:

  • 1-Boc-3-aryl-5-nitro-1H-indazole

  • Iron powder (Fe) (5 equivalents)

  • Ammonium chloride (NH₄Cl) (1 equivalent)

  • Ethanol/Water (4:1)

Procedure:

  • To a round-bottom flask, add the 1-Boc-3-aryl-5-nitro-1H-indazole (1 mmol), iron powder (5 mmol), and ammonium chloride (1 mmol).

  • Add the ethanol/water solvent mixture (10 mL).

  • Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 1-Boc-3-aryl-5-amino-1H-indazole, which can often be used in the next step without further purification.

Comparative Analysis: Alternative Synthetic Routes

While the strategy starting from this compound is robust, other methods exist for the synthesis of the 3-amino-5-substituted indazole core. A critical evaluation of these alternatives is essential for a comprehensive drug discovery plan.

Alternative Route 1: Synthesis from 2-Fluorobenzonitriles

A common alternative involves the nucleophilic aromatic substitution (SNAr) of a highly activated 2-fluorobenzonitrile with hydrazine, followed by cyclization.[9]

G A Substituted 2-Fluorobenzonitrile B Hydrazine Hydrate (Reflux in Butanol) A->B S N Ar and Cyclization C 3-Amino-substituted 1H-indazole B->C

Caption: Synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.

Alternative Route 2: Palladium-Catalyzed Synthesis from 2-Bromobenzonitriles

For less activated systems where SNAr is not feasible, a palladium-catalyzed approach from 2-bromobenzonitriles has been developed.[10][11] This method involves the coupling of the 2-bromobenzonitrile with a hydrazine equivalent, followed by an acid-catalyzed cyclization.

G A Substituted 2-Bromobenzonitrile B Benzophenone Hydrazone (Pd Catalyst) A->B Buchwald-Hartwig Coupling C Coupled Intermediate B->C D Acidic Deprotection and Cyclization C->D E 3-Amino-substituted 1H-indazole D->E

Caption: Palladium-catalyzed synthesis from 2-bromobenzonitriles.

Performance Comparison

The choice of synthetic route depends on several factors including the availability and cost of starting materials, scalability, and functional group tolerance. The following table provides a comparative summary:

FeatureRoute from this compoundAlternative 1 (from 2-Fluorobenzonitrile)Alternative 2 (from 2-Bromobenzonitrile)
Versatility High; allows for two independent points of diversification.Moderate; diversification is primarily on the starting benzonitrile.Moderate; diversification is primarily on the starting benzonitrile.
Key Reactions Suzuki/Buchwald-Hartwig coupling, Nitro reduction.Nucleophilic Aromatic Substitution (SNAr).Palladium-catalyzed C-N coupling.
Typical Yields Generally good to excellent for both key steps.Variable; highly dependent on the electronic nature of the substituents.Good to excellent.
Scalability Generally scalable, though palladium catalysis can be costly.Scalable and often cost-effective.Scalable, but palladium catalysis can be a cost factor.
Functional Group Tolerance High, due to the mild conditions of modern cross-coupling reactions.Limited; requires strong electron-withdrawing groups for efficient SNAr.Good, but sensitive functional groups may require protection.
Starting Material Availability Commercially available as a specialized building block.Substituted 2-fluorobenzonitriles are often commercially available or readily synthesized.Substituted 2-bromobenzonitriles are widely available.

Conclusion and Future Outlook

The use of This compound represents a highly strategic and versatile approach in the synthesis of indazole-based drug candidates. Its design allows for a modular and efficient exploration of chemical space at two key positions, which is a significant advantage in the iterative process of lead optimization. While alternative routes starting from substituted benzonitriles are viable and may be more cost-effective for specific targets, they often lack the inherent flexibility for rapid library synthesis.

As the demand for novel and selective kinase inhibitors continues to grow, the development and application of well-designed, multifunctional building blocks like this compound will remain a cornerstone of successful drug discovery programs. The ability to rapidly generate and test a diverse range of analogues is paramount, and this starting material is exceptionally well-suited for this purpose. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the functionalization of the indazole core, further enhancing the value of such strategic intermediates.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]

  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Methods for preparing indazole compounds. (WO2006048745A1).
  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

  • Mori, Y., & Seki, M. (2009). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 11(13), 2888-2891. [Link]

  • Google Patents. (n.d.). Synthesis of indazoles. (EP3448846B1).
  • Google Patents. (n.d.). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (US6534524B1).
  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. [Link]

  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Indazole compounds as pkmyt1 kinase inhibitors. (WO2024179948A1).
  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted indazoles. (US3988347A).
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ResearchGate. (2013). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • PubMed. (2003). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • PubMed. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. [Link]

  • PubMed. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Google Patents. (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole. (CN103570624A).
  • RWTH Publications. (2023). Palladium-Catalyzed Domino Reaction for the Synthesis of 3-Amino 1,2,4-Benzothiadiazine 1,1-Dioxides. [Link]

  • Frontiers. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile derivatives: synthesis, biological evaluation and in silico analysis of 2-aminobenzophenones, 7-benzoyl-2-oxoindolines, and 7-benzoylindoles. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Quality Control of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Boc-3-bromo-5-nitro-1H-indazole is a pivotal building block in contemporary medicinal chemistry. Its trifunctional nature—a Boc-protected nitrogen for controlled reactions, a bromine atom for cross-coupling, and a nitro group for further functionalization or as a pharmacophore element—makes it an invaluable intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors and other targeted therapeutics[1][2][3]. The purity and structural integrity of this reagent are not merely a matter of academic rigor; they are foundational to the reproducibility of synthetic campaigns and the ultimate safety and efficacy of the resulting drug candidates. An impure or misidentified batch can lead to failed reactions, misleading biological data, and significant delays in development timelines.

This guide provides an in-depth comparison of peer-reviewed analytical methods for the comprehensive quality control (QC) of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a robust, self-validating QC system.

Core Compound Profile

A baseline understanding of the material's physical properties is the first step in any quality control workflow.

PropertyValueSource
CAS Number 473416-22-7[4][5][6]
Molecular Formula C₁₂H₁₂BrN₃O₄[4][5]
Molecular Weight 342.15 g/mol [4][5]
Appearance Off-white to white solid[4]
Purity (Typical) ≥95% - 97%[6][7]

Part 1: A Comparative Analysis of Core QC Methodologies

No single analytical technique is sufficient to fully characterize a chemical intermediate. A multi-pronged, orthogonal approach is essential for irrefutable quality assessment. The choice of method is dictated by the specific question being asked: "Is it the right molecule?", "How pure is it?", or "What are the contaminants?".

General QC Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive quality control of a new batch of this compound.

QC_Workflow cluster_0 Initial Assessment cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profiling cluster_3 Final Decision Received Sample Received Visual Visual Inspection (Color, Form) Received->Visual Check MP Melting Point Analysis Visual->MP Preliminary Purity Check NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Proceed if OK MS Mass Spectrometry (Identity & Isotope Pattern) NMR->MS Confirm Structure HPLC HPLC-UV (Purity Assay) MS->HPLC Confirm Identity Impurity_ID Impurity ID (LC-MS/MS) HPLC->Impurity_ID Quantify Impurities >0.1% Report Generate COA Impurity_ID->Report Document Release Release Batch Report->Release Meets Specs

Caption: General workflow for comprehensive quality control.

Method Comparison

The following table provides a comparative overview of the primary analytical techniques.

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Purity determination and quantification of impurities.High sensitivity and reproducibility for quantitative analysis; excellent for separating closely related compounds[8][].Requires a reference standard for absolute quantification; may not detect non-UV active impurities.
NMR Spectroscopy Unambiguous structural confirmation and identification of impurities.Provides detailed structural information about the entire molecule and all proton/carbon-containing impurities[][10].Relatively low sensitivity compared to MS; can be complex to interpret with overlapping signals.
Mass Spectrometry (MS) Molecular weight verification and impurity identification.Extremely high sensitivity; provides exact mass and isotopic pattern, critical for halogenated compounds[11][12].Does not provide information on isomeric impurities; ionization efficiency can vary significantly between compounds.
Melting Point Preliminary assessment of purity.Fast, inexpensive, and simple to perform.Non-specific; a sharp melting point is necessary but not sufficient proof of high purity.

Part 2: In-Depth Method Analysis & Causality

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.

  • Expertise & Causality: The Boc group, nitro functionality, and indazole core impart a moderate polarity to the molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water). A gradient elution is employed to ensure that both the main compound and any potential impurities—which may span a range of polarities—are eluted as sharp, well-resolved peaks[13]. UV detection is effective because the conjugated indazole ring system is an excellent chromophore.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

While HPLC confirms purity, it cannot definitively confirm identity. NMR spectroscopy provides an unambiguous fingerprint of the molecule's structure.

  • Expertise & Causality:

    • ¹H NMR: This spectrum should account for all 12 protons in the molecule. Key expected signals include the nine equivalent protons of the tert-butyl (Boc) group as a sharp singlet around 1.7 ppm, and distinct aromatic protons on the indazole ring, whose chemical shifts and coupling patterns will confirm the 3-bromo and 5-nitro substitution pattern[10]. The absence of an N-H proton signal (typically >10 ppm for unprotected indazoles) confirms successful Boc protection[10].

    • ¹³C NMR: This spectrum confirms the presence of all 12 carbon atoms, including the carbonyl and quaternary carbons of the Boc group and the carbon atoms of the indazole core.

    • Trustworthiness: A clean NMR spectrum, where all peaks are assigned to the target structure and integration values are correct, is a self-validating system for structural integrity. Any unassigned peaks signal the presence of impurities, which can often be identified by their characteristic chemical shifts (e.g., residual solvents like ethyl acetate or hexane)[8].

Mass Spectrometry (MS): Irrefutable Identity Confirmation

MS provides the molecular weight, which is a critical piece of identity confirmation. For this specific molecule, it offers a unique validation feature.

  • Expertise & Causality: The presence of a single bromine atom is a gift for mass spectrometric analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[12]. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at ~341 and ~343, corresponding to [M+H]⁺ with ⁷⁹Br and ⁸¹Br, respectively). This characteristic M/M+2 isotopic pattern is a definitive indicator of a monobrominated compound[12]. High-resolution MS (HRMS) can further confirm the elemental composition to within a few parts per million, providing an exceptionally high degree of confidence in the compound's identity[10].

Part 3: Detailed Experimental Protocols & Workflows

Protocol 1: RP-HPLC Purity Determination

This protocol is designed to provide a robust and reproducible assessment of percentage purity.

1. Materials & Instrumentation:

  • HPLC system with UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile/Water

2. Sample Preparation:

  • Accurately weigh ~5 mg of this compound.

  • Dissolve in 10 mL of the sample diluent to create a stock solution of ~0.5 mg/mL.

  • Further dilute 1 mL of the stock solution into 9 mL of diluent to achieve a final concentration of ~0.05 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 20 minutes

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.0595
17.0595
17.16040
20.06040

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).

  • Any impurity exceeding 0.1% should be further investigated, potentially using LC-MS for identification[14].

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_run Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample (~5 mg) Dissolve 2. Dissolve in Diluent (10 mL) Weigh->Dissolve Dilute 3. Dilute 1:10 (~0.05 mg/mL) Dissolve->Dilute Filter 4. Filter Sample (0.45 µm) Dilute->Filter Inject 5. Inject onto HPLC-UV System Filter->Inject Separate 6. Gradient Elution on C18 Column Inject->Separate Integrate 7. Integrate Peaks in Chromatogram Separate->Integrate Calculate 8. Calculate Area % Purity Integrate->Calculate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1-Boc-3-bromo-5-nitro-1H-indazole (CAS No. 473416-22-7). This document is designed for researchers, scientists, and drug development professionals who utilize this compound and are committed to upholding the highest standards of laboratory safety and environmental responsibility. The protocols herein are grounded in an understanding of the compound's chemical nature to ensure a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is a multi-functionalized molecule, and its hazards are derived from the combined properties of its bromo, nitro, and indazole moieties.

  • Halogenated Organic Compound : The presence of a bromine atom classifies this as a halogenated compound.[1][2] Such compounds are often toxic and environmentally persistent. Their primary disposal concern is the potential formation of hydrobromic acid (HBr) and other hazardous byproducts like dioxins and furans if not incinerated at appropriate, high temperatures.[3] This necessitates their segregation from non-halogenated waste streams to ensure they are routed to specialized disposal facilities.[2]

  • Nitroaromatic Compound : The nitro group (-NO₂) renders the molecule a potential oxidizing agent and imparts significant biological activity and potential toxicity.[4][5] Nitroaromatic compounds can be skin and eye irritants and are often harmful if swallowed or inhaled.[6][7]

  • Reactivity : While stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[4][8] The primary hazardous decomposition products upon combustion are nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[9]

Chemical and Physical Properties Summary
PropertyValueSource(s)
CAS Number 473416-22-7[10][11]
Molecular Formula C₁₂H₁₂BrN₃O₄[10][12]
Molecular Weight 342.15 g/mol [10][12]
Appearance Off-white to white solid[13]
Storage Room temperature, dry, inert atmosphere[11][13]

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's hazardous characteristics, a stringent safety protocol is non-negotiable. All handling, including disposal-related activities, must be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[2][14]

Required Personal Protective Equipment:

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5]

  • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[1][14]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[1]

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of safe disposal is meticulous waste segregation at the point of generation. This prevents dangerous reactions and ensures compliance with hazardous waste regulations.[15][16]

Protocol for Waste Collection:

  • Designate a Waste Container : Use a chemically resistant, leak-proof container with a secure, tight-fitting lid, specifically designated for "Halogenated Organic Solid Waste".[2]

  • Labeling : Before any waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., Irritant, Toxic).[2][15]

  • Waste Addition : Carefully transfer solid waste (e.g., residual compound, contaminated weighing paper, or gloves) into the designated container. Avoid creating dust.[14]

  • Container Management : Keep the waste container securely sealed at all times, except when adding waste.[2][15] Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.[16]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[2][17]

Causality Behind Segregation: Segregating halogenated waste is a critical step mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[18][19] The disposal method for halogenated compounds (typically high-temperature incineration with scrubbers to neutralize acidic gases) is different and more costly than for non-halogenated solvents, which may be recycled or used for fuel blending.[2][19] Improper mixing can lead to regulatory fines, increased disposal costs, and unsafe conditions at the disposal facility.

Disposal Decision Workflow

DisposalWorkflow A Waste Generation (e.g., residual solid, contaminated PPE) B Is the waste This compound or contaminated with it? A->B C YES: Classify as 'Halogenated Organic Solid Waste' B->C  Yes H NO: Follow disposal protocol for the specific non-halogenated waste stream. B->H No D Place in a designated, chemically compatible container. C->D E Label container correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Information D->E F Keep container securely closed. Store in a designated Satellite Accumulation Area. E->F G Arrange for pickup by contacting your institution's EHS office. F->G SpillResponse A Spill Occurs B Alert personnel & Secure Area A->B C Don full PPE (Gloves, Goggles, Lab Coat) B->C D Contain spill with non-combustible absorbent (e.g., sand, vermiculite) C->D E Carefully collect all contaminated material D->E F Place in labeled 'Halogenated Hazardous Waste' container E->F G Decontaminate the spill area thoroughly F->G H Dispose of all cleanup materials as hazardous waste G->H I Report incident to supervisor and EHS H->I

Caption: Step-by-step workflow for responding to a spill.

Final Disposal Pathway and Compliance

The ultimate responsibility for chemical waste lies with the generator from "cradle to grave". [15]

  • Institutional EHS : Your institution's Environmental Health and Safety (EHS) office is your primary resource and partner in compliant disposal. They will have established procedures for the pickup and disposal of hazardous waste.

  • Scheduling Pickup : Once your waste container is full (or within the timeframe specified by your institution, e.g., 150 days), contact your EHS office to schedule a pickup. [19]Do not move the waste yourself to a central accumulation area unless specifically trained and authorized to do so.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately. This documentation is a legal requirement and crucial for tracking the waste to its final destination. [15] By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide . BenchChem. 1

  • Proper Disposal of Methyl 3-bromo-4-nitrobenzoate: A Guide for Laboratory Professionals . Benchchem. 2

  • CAS 473416-22-7 | this compound . Hoffman Fine Chemicals. 10

  • This compound . MySkinRecipes. 11

  • Safety Data Sheet - 1-Benzyl-7-bromo-1H-indazole . CymitQuimica. 4

  • This compound . CRO SPLENDID LAB. 12

  • Chemical Safety Data Sheet MSDS / SDS - 1-Boc-3-bromo-7-nitroindole . ChemicalBook. 14

  • Nitrobenzene - HAZARD SUMMARY . New Jersey Department of Health. 5

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. EPA. 20

  • Other Disposal Guidance . U.S. EPA. 3

  • 3-Bromo-5-nitro-1H-indazole - Introduction . ChemBK. 6

  • Bromine Safety Information . Washington State University. 17

  • Nitroglycerin - HAZARD SUMMARY . New Jersey Department of Health. 21

  • SAFETY DATA SHEET - Indazole . Fisher Scientific. 8

  • This compound | MFCD11617131 . Hoffman Fine Chemicals. 13

  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid . Fisher Scientific. 7

  • Environmental Fact Sheet, Organobromine . U.S. EPA. 18

  • Hazardous Waste Disposal Procedures . Michigan Technological University. 15

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. 22

  • Hazardous Waste Disposal Guide . Northwestern University. 19

  • SAFETY DATA SHEET - 5-Bromo-1H-indazole . Fisher Scientific. 9

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1-Boc-3-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

As the demand for novel heterocyclic scaffolds in drug discovery continues to accelerate, researchers are increasingly working with complex, highly functionalized molecules. Among these, 1-Boc-3-bromo-5-nitro-1H-indazole stands out as a versatile intermediate. However, its combination of a halogen, a nitro group, and an acid-labile protecting group necessitates a robust and well-understood safety protocol to ensure operator safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale.

Hazard Assessment: Understanding the Intrinsic Risks

Key Hazard Considerations:

  • Inhalation: Finely powdered solids can be easily inhaled, potentially causing respiratory tract irritation.

  • Ingestion: Accidental ingestion may lead to adverse health effects.

  • Skin and Eye Contact: The compound may cause irritation upon direct contact with skin or eyes.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. While specific data for this compound is unavailable, this class of compounds warrants careful temperature control.

  • Reactivity: The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids, leading to the release of isobutylene and carbon dioxide gas. This reactivity must be considered when choosing reagents and reaction conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant)Protects against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
Body Protection Flame-resistant laboratory coatProtects skin and clothing from spills and splashes.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter is necessary.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline a safe handling process.

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed to handling Transfer Transfer Weighing->Transfer Reaction Setup Reaction Setup Transfer->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Post-reaction Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Figure 1. Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The face velocity should be between 80 and 120 feet per minute.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare Work Area: Cover the work surface with absorbent, disposable bench paper. Ensure that a spill kit and emergency contact information are readily accessible.

  • Handling:

    • Weighing: Weigh the solid compound in a tared container within the chemical fume hood. To minimize the generation of airborne dust, avoid rapid movements and use a spatula to gently transfer the material.

    • Transfer: Carefully transfer the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

    • Reaction Setup: All subsequent manipulations, including reagent addition and reaction monitoring, must be performed within the fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental protection. Due to its halogenated nature, this compound and any materials contaminated with it require specific disposal procedures.

Waste Segregation and Disposal:

  • Halogenated Waste: All solid waste (e.g., contaminated gloves, bench paper, weighing paper) and liquid waste (e.g., reaction mixtures, solvent rinses) containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1]

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal Request: Once the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.

By adhering to these scientifically grounded safety protocols, researchers can confidently and safely utilize this compound in their pursuit of novel therapeutic agents, fostering a culture of safety and excellence in the laboratory.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Capot Chemical. (n.d.). MSDS of 4-bromo-6-nitro-1H-indazole.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Boc-3-bromo-7-nitroindole.
  • Echemi. (n.d.). 3-bromo-5-nitro-1-trityl-1H-indazole Safety Data Sheets.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.

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